2,5-Diamino-4,6-dihydroxypyrimidine
Description
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Properties
IUPAC Name |
2,5-diamino-4-hydroxy-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c5-1-2(9)7-4(6)8-3(1)10/h5H2,(H4,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSJQFCTYLBBOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40967143 | |
| Record name | 5-Amino-2-imino-1,2-dihydropyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40967143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40769-69-5, 102783-67-5, 527-57-1 | |
| Record name | 2,5-Diamino-4,6-dihydroxypyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40769-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Diaminopyrimidin-4,6-diol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02037 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-Amino-2-imino-1,2-dihydropyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40967143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4(3H)-Pyrimidinone, 2,5-diamino-6-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,5-Diamino-4,6-dihydroxypyrimidine: Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diamino-4,6-dihydroxypyrimidine is a pivotal heterocyclic compound that serves as a fundamental building block in synthetic organic chemistry. While not possessing significant intrinsic biological activity itself, its true value lies in its role as a versatile precursor for a range of high-value pharmaceutical compounds. Its strategic placement of amino and hydroxyl groups allows for subsequent chemical modifications, leading to complex molecular architectures.
This guide provides a comprehensive technical overview of this compound, moving beyond a simple recitation of facts to explain the causality behind its properties and applications. We will delve into its molecular structure, physicochemical characteristics, detailed synthetic pathways, and its critical role as a key intermediate in the production of antiviral agents. This document is structured to serve as a practical and authoritative resource for professionals engaged in chemical research and drug development.
Part 1: Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular structure and physical properties of this compound is essential for its effective use in synthesis and research.
Chemical Identity
The compound is systematically identified by the following descriptors. It is most commonly available and handled as its hydrochloride salt, which enhances its stability and shelf-life.
| Identifier | Value | Source(s) |
| IUPAC Name | 2,5-diaminopyrimidine-4,6-diol | [1] |
| CAS Number (Free Base) | 40769-69-5 | [1][2] |
| CAS Number (HCl Salt) | 56830-58-1 | [3] |
| Molecular Formula (Free Base) | C₄H₆N₄O₂ | [1][2] |
| Molecular Weight (Free Base) | 142.12 g/mol | [1][2] |
| Molecular Formula (HCl Salt) | C₄H₆N₄O₂·HCl | [3][4] |
| Molecular Weight (HCl Salt) | 178.58 g/mol | [3][4] |
| Synonyms | 2,5-Diamino-6-hydroxy-4(1H)-pyrimidinone; 2,5-Diaminopyrimidine-4,6-diol | [3] |
Prototropic Tautomerism: A Key Structural Feature
A critical aspect of pyrimidinediol chemistry is the existence of prototropic tautomers. This compound does not exist solely in the di-enol (dihydroxypyrimidine) form. It is in equilibrium with its more stable keto-enol and diketo tautomers. The predominant form is generally the 2,5-diamino-6-hydroxy-4(1H)-pyrimidinone tautomer, where one of the hydroxyl groups exists as a carbonyl. This equilibrium is fundamental to its reactivity, particularly in electrophilic substitution reactions.
Caption: Tautomeric equilibrium of this compound.
Physicochemical Properties
The physical properties of the compound are summarized below. Note that data often refers to the hydrochloride salt, which is the common commercial form.
| Property | Value | Notes and References |
| Appearance | White to yellow, pink, or brown crystalline powder | [3][5] |
| Melting Point | >250 °C (decomposes) | [2][5] |
| Density (Predicted) | 2.15 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 8.52 ± 0.10 | [2] |
| Solubility | No experimental data is readily available for the 2,5-diamino isomer. However, the closely related isomer, 2,4-diamino-6-hydroxypyrimidine, is soluble in PBS (pH 7.2) at ~3.3 mg/mL, and in organic solvents like DMSO (~14.6 mg/mL) and DMF (~14.4 mg/mL).[6] Similar solubility characteristics are anticipated. |
Spectral Analysis
Experimental spectral data for this compound is not widely published. However, based on its structure and data from analogous compounds, the following characteristics can be predicted:
-
¹H NMR: In a solvent like DMSO-d₆, one would expect to see broad signals for the two amino groups (-NH₂) and the ring N-H protons. The absence of a proton at the 5-position distinguishes it from many other pyrimidines.
-
¹³C NMR: Based on data for similar 2-amino-5-substituted-pyrimidine-4,6-diols, characteristic chemical shifts are expected.[7] The carbon atoms C4 and C6, bonded to oxygen, would appear significantly downfield (δ ≈ 163-165 ppm). The C2 carbon, attached to two nitrogen atoms, would also be downfield (δ ≈ 152 ppm), while the C5 carbon, bonded to an amino group, would be the most upfield of the ring carbons.[7]
-
FT-IR: The spectrum would be characterized by strong, broad absorptions in the 3100-3500 cm⁻¹ region, corresponding to N-H and O-H stretching vibrations. A strong absorption band around 1600-1680 cm⁻¹ would be indicative of the C=O stretch from the predominant keto-enol tautomer, as well as C=N and C=C ring vibrations and N-H bending.
-
Mass Spectrometry: The free base would show a molecular ion peak [M]⁺ at m/z 142. The hydrochloride salt may show fragments corresponding to the free base. PubChem lists MS/MS fragmentation data, which can be used for structural confirmation.
Part 2: Chemical Synthesis and Reactivity
The synthesis of this compound is a multi-step process that has been optimized for industrial-scale production. Its reactivity is dominated by its function as a nucleophile and its conversion to more reactive intermediates.
Synthetic Pathway Overview
A common and efficient synthetic route begins with the condensation of a malonic ester with guanidine, followed by nitrosation and subsequent reduction. This pathway is logical and self-validating: the initial cyclization forms the core pyrimidine ring, nitrosation introduces a functional group at the electron-rich C5 position, and reduction converts the nitroso group to the desired primary amine.
Caption: General synthetic workflow for this compound.
Detailed Synthetic Protocol
The following protocol is adapted from a patented synthetic method and represents a robust procedure for laboratory-scale preparation.[8]
Step 1: Cyclization to form 2-Amino-4,6-dihydroxypyrimidine
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In a suitable reaction vessel, charge a 28-30% solution of sodium methoxide in methanol.
-
Add guanidine hydrochloride to the sodium methoxide solution with stirring. The mole ratio of guanidine HCl to sodium methoxide should be approximately 1:1.5 to 1:3.5.
-
Heat the mixture to 45-50 °C.
-
Slowly add dimethyl malonate dropwise, maintaining the temperature. The mole ratio of guanidine HCl to dimethyl malonate is typically 1:1.0 to 1:1.5.[8]
-
After the addition is complete, maintain the reaction at 45-50 °C for 4-6 hours to ensure complete cyclization.
-
Distill off the methanol under reduced pressure.
-
Dissolve the resulting solid residue in water and adjust the pH to 3-5 using an acid such as glacial acetic acid or hydrochloric acid to precipitate the product.
-
Cool the mixture, collect the solid by filtration, wash with water, and dry to yield 2-Amino-4,6-dihydroxypyrimidine.
Step 2: Nitrosation
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Suspend the 2-Amino-4,6-dihydroxypyrimidine from Step 1 in water.
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂). The mole ratio of the pyrimidine to sodium nitrite should be approximately 1:1.1 to 1:1.5.[8]
-
Maintain the temperature and slowly add acid (e.g., HCl) to adjust the pH to 2-3, which generates the nitrosating agent in situ.
-
Stir the reaction mixture at low temperature for 1-2 hours. The formation of a colored precipitate indicates the formation of the 5-nitroso derivative.
-
Filter the solid, wash with cold water, and use it directly in the next step.
Step 3: Reduction
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Suspend the wet 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine in water.
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Heat the mixture to 20-40 °C.
-
Slowly add a reducing agent such as sodium dithionite (sodium hydrosulfite) portion-wise, maintaining the temperature.
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After the addition is complete, continue stirring for 1-4 hours until the reaction is complete (indicated by a color change).
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Cool the mixture, filter the solid product, wash with water, and dry to obtain crude this compound.
Step 4: Salt Formation (Purification)
-
Suspend the crude product from Step 3 in methanol.
-
Heat the suspension to 50-70 °C.
-
Slowly add concentrated hydrochloric acid dropwise.
-
Maintain the temperature for 1-3 hours.
-
Cool the mixture to room temperature. The purified hydrochloride salt will precipitate.
-
Collect the final product by filtration, wash with cold methanol, and dry under vacuum. This yields this compound hydrochloride with a purity typically >98%.[8]
Reactivity and Stability
-
Stability: The compound is stable under normal storage conditions but is reported to be air-sensitive.[3] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place.
-
Incompatible Materials: Avoid strong oxidizing agents, which can degrade the molecule.
-
Key Reaction - Chlorination: The most significant reaction of this compound is its conversion to 2,5-diamino-4,6-dichloropyrimidine. This is a crucial step in the synthesis of many purine-based drugs. The reaction is typically performed by heating the dihydroxypyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a quaternary ammonium salt (e.g., tetraethylammonium chloride) or a weak tertiary amine hydrochloride.[5][9] The hydroxyl groups, existing predominantly in their keto form, are converted to chloro groups, dramatically increasing the reactivity of the pyrimidine ring for subsequent nucleophilic substitution reactions.
Part 3: Biological Significance and Applications
A Cornerstone Intermediate for Antiviral Drugs
The primary application of this compound is as a key starting material in the synthesis of 2,5-diamino-4,6-dichloropyrimidine.[1][9] This dichlorinated intermediate is a versatile building block for constructing the purine ring system found in many nucleoside analogue reverse transcriptase inhibitors (NRTIs).
A prominent example is the synthesis of Abacavir , a potent antiviral medication used in the treatment of HIV/AIDS. The synthesis of Abacavir relies on the reactivity of the 2,5-diamino-4,6-dichloropyrimidine intermediate.
Important Distinction from Bioactive Isomers
It is critical for researchers to distinguish this compound from its isomer, 2,4-Diamino-6-hydroxypyrimidine . While structurally similar, their biological profiles are vastly different.
-
This compound: Generally considered biologically inert and serves as a synthetic intermediate. Studies have shown that dihydroxypyrimidine compounds are devoid of the nitric oxide (NO) inhibitory activity exhibited by their dichlorinated counterparts.[7]
-
2,4-Diamino-6-hydroxypyrimidine: A known inhibitor of the enzyme GTP cyclohydrolase I. This enzyme is rate-limiting in the de novo synthesis of tetrahydrobiopterin (BH4), an essential cofactor for nitric oxide synthases (NOS). By inhibiting this enzyme, 2,4-diamino-6-hydroxypyrimidine effectively suppresses the production of nitric oxide.
This functional difference underscores the importance of precise isomeric control and characterization in drug development and chemical biology research.
Context in Broader Metabolism
While the title compound itself is a synthetic precursor, a closely related molecule, 2,5-diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine , is a naturally occurring metabolite in the purine metabolism pathway.[10] It is formed from the hydrolysis of GTP and serves as a precursor in the biosynthesis of riboflavin (Vitamin B2).[10] This provides a biochemical context for the pyrimidine scaffold in natural systems.
Part 4: Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its hydrochloride salt.
-
Hazard Identification: The compound is classified as an irritant. Hazard codes Xi and risk statements R36/37/38 (Irritating to eyes, respiratory system, and skin) are associated with it.[11]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.
-
Skin Protection: Wear appropriate protective gloves and a lab coat.
-
Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid dust inhalation.
-
-
First Aid Measures:
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Rinse mouth with water. Seek medical attention if symptoms persist.[11]
-
-
Storage and Disposal:
Conclusion
This compound is a compound of significant synthetic utility rather than direct pharmacological activity. Its value is realized through its chemical transformation into highly reactive intermediates, most notably 2,5-diamino-4,6-dichloropyrimidine, which opens the door to the synthesis of complex purine-based therapeutics. An understanding of its tautomeric nature, optimized synthetic routes, and key chemical reactions is indispensable for medicinal chemists and process development scientists. This guide has aimed to provide an authoritative, in-depth perspective, equipping researchers with the foundational knowledge required to effectively and safely utilize this important chemical building block.
References
- Hanson, J. (1991). Process for preparing 2,5-diamino-4,6-dichloropyrimidine. European Patent EP0483204B1. [URL: https://patents.google.
- Temple, Jr., C., et al. (1975). Preparation of 2,5-Diamino-4,6-dichloropyrimidine. The Journal of Organic Chemistry, 40(21), 3141-3142.
- Vince, R., & Daluge, S. (1999). Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine. U.S. Patent 5,917,042. [URL: https://patents.google.
- Hanson, J. (1991). Process for preparing 2,5-diamino-4,6-dichloropyrimidine. WIPO Patent WO/1991/001310. [URL: https://patentscope.wipo.int/search/en/detail.jsf?docId=WO1991001310]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733981, this compound.
- Glaxo Group Limited. (1997). Process for the production of 2,5-diamino-4,6-dichloropyrimidine. European Patent EP0816344B1. [URL: https://patents.google.
- Wikipedia contributors. (2023, April 25). 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine. In Wikipedia, The Free Encyclopedia.
- Novotna, E., et al. (2012). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 21, 3019-3030.
- Global Substance Registration System (GSRS). (n.d.). This compound HYDROCHLORIDE.
- CN104496911A. (2015). Method for synthesizing this compound hydrochloride. Google Patents. [URL: https://patents.google.
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An In-depth Technical Guide to 2,5-Diamino-4,6-dihydroxypyrimidine: Chemical Structure, Tautomeric Landscape, and Synthetic Protocols
This technical guide provides a comprehensive exploration of 2,5-diamino-4,6-dihydroxypyrimidine, a pivotal heterocyclic compound in synthetic and medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document delves into the molecule's core structure, navigates its complex tautomeric possibilities, and presents detailed experimental protocols for its synthesis and analysis.
Introduction: The Significance of a Versatile Pyrimidine Core
This compound is a polysubstituted pyrimidine that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1] Its structural congeners, such as 2,4-diamino-6-hydroxypyrimidine, have been noted for their ability to suppress nitric oxide production, indicating the pharmacological potential of this chemical class.[2] The true utility of this compound, however, lies in its potential for chemical modification, particularly its conversion to dichloropyrimidines, which are versatile synthons for further elaboration in drug discovery programs.[3]
A critical aspect of understanding the reactivity and biological interactions of such heterocyclic systems is a thorough grasp of their tautomerism. Tautomers, being structural isomers that readily interconvert, can exhibit distinct physicochemical properties, influencing everything from reaction outcomes to receptor binding. The presence of multiple amino and hydroxyl groups on the pyrimidine ring of this compound suggests a rich tautomeric landscape, a topic of central importance to this guide.
Core Chemical Structure and Properties
The foundational structure of this compound is often represented in its dihydroxy form for simplicity. However, its nomenclature and properties are best understood by considering its most stable tautomeric state, which is predicted to be the keto-enol form.
Systematic IUPAC Name: 2,5-diamino-4-hydroxy-1H-pyrimidin-6-one[4]
Synonyms: 2,5-Diaminopyrimidine-4,6-diol, 2,5-Diamino-6-hydroxy-4(1H)-pyrimidinone[5]
Table 1: Key Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₆N₄O₂ | [4] |
| Molecular Weight | 142.12 g/mol | [4] |
| Appearance | White to brown powder/crystal | [6] |
| CAS Number | 40769-69-5 | [4] |
The Tautomeric Landscape of this compound
The tautomerism of pyrimidine derivatives is a well-documented phenomenon, driven by the migration of protons between heteroatoms.[7] For this compound, two primary forms of tautomerism are at play: lactam-lactim tautomerism involving the hydroxyl groups and the ring nitrogens, and amine-imine tautomerism involving the exocyclic amino groups.
Disclaimer: To the best of our knowledge, a definitive experimental study (e.g., single-crystal X-ray diffraction) unequivocally determining the dominant tautomeric form of this compound in the solid state or in solution has not been reported in publicly accessible literature. The following discussion is based on established principles of heterocyclic chemistry, computational predictions for related systems, and the IUPAC nomenclature assigned in chemical databases.
Predicted Tautomeric Forms
Based on the known chemistry of pyrimidines, where the lactam (keto) form is generally more stable than the lactim (enol) form, we can postulate the most probable tautomers. The presence of two hydroxyl groups and two amino groups allows for a multitude of possibilities. The most significant contributors to the equilibrium are expected to be:
-
Tautomer A (Diketone): 2,5-diamino-1,5-dihydropyrimidine-4,6-dione
-
Tautomer B (Keto-enol - IUPAC Preferred): 2,5-diamino-6-hydroxy-3H-pyrimidin-4-one
-
Tautomer C (Di-enol): 2,5-diaminopyrimidine-4,6-diol
While the di-enol form (C) is often the structure drawn for simplicity, the keto-enol form (B) is designated by its IUPAC name and represents a highly probable and stable structure.[4] The diketone form (A) is also a strong candidate for a stable tautomer. The amine groups at positions 2 and 5 are generally expected to exist in the amino form rather than the imino form due to the aromatic stabilization of the ring.
Elucidating Tautomerism: A Methodological Approach
The determination of the predominant tautomer and the equilibrium between different forms requires a combination of computational and experimental techniques.
Modern quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers.[8] The general workflow for such an analysis is outlined below.
Caption: Workflow for computational analysis of tautomerism.
This process allows for the ranking of tautomers by stability and provides predicted spectroscopic data that can be compared with experimental results.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary experimental techniques for studying tautomerism in solution and the solid state, respectively.
-
NMR Spectroscopy: The chemical shifts of protons and carbons are highly sensitive to their electronic environment. For this compound, key diagnostic signals would include the N-H protons. The presence of a hydroxyl proton signal would support a lactim or enol form, while its absence and the appearance of an N-H signal for the ring nitrogen would indicate a lactam (keto) form. ¹³C NMR is also invaluable, as the chemical shift of the C4 and C6 carbons would be significantly different for a carbonyl (~160-170 ppm) versus an enolic carbon (~150-160 ppm).[2]
-
IR Spectroscopy: In the solid state, IR spectroscopy can clearly distinguish between tautomers. The presence of a strong C=O stretching band around 1650-1700 cm⁻¹ would be indicative of a lactam form, while the absence of this band and the presence of a broad O-H stretching band around 3200-3400 cm⁻¹ would suggest a lactim/enol form.
Experimental Protocols
Synthesis of this compound Hydrochloride
The synthesis of the hydrochloride salt of this compound is a multi-step process that is well-documented in patent literature. A common route involves the cyclization of guanidine with a malonic ester derivative, followed by nitrosation and reduction.
Caption: Synthetic workflow for this compound HCl.
Step-by-Step Protocol:
-
Cyclization: Guanidine hydrochloride is reacted with dimethyl malonate in the presence of a strong base like sodium methoxide. The reaction mixture is heated to facilitate the cyclization, forming the pyrimidine ring.
-
Purification of Intermediate I: After the reaction, the solvent is removed, and the residue is dissolved in water. The pH is adjusted to precipitate the 2-amino-4,6-dihydroxypyrimidine intermediate, which is then filtered and dried.
-
Nitrosation: The intermediate is then subjected to nitrosation using sodium nitrite in an acidic medium. This introduces a nitroso group at the electron-rich C5 position of the pyrimidine ring.
-
Reduction: The 5-nitroso intermediate is subsequently reduced to the corresponding 5-amino group. This can be achieved through catalytic hydrogenation (e.g., using a palladium on carbon catalyst) or with a chemical reducing agent like Raney nickel.
-
Salification: The resulting this compound is then treated with hydrochloric acid to form the stable hydrochloride salt, which can be isolated with high purity.
Protocol for Spectroscopic Analysis of Tautomers
To investigate the tautomeric equilibrium in solution, the following protocol should be followed:
-
Sample Preparation: Dissolve a sufficient amount of this compound (or its salt) in a deuterated solvent suitable for NMR spectroscopy (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and has exchangeable proton signals that do not interfere with the solute's signals.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the integration of signals corresponding to NH₂ and potential OH or ring NH protons.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will provide clear signals for the carbon backbone. The chemical shifts of C4 and C6 are of particular interest.
-
2D NMR Experiments: If the 1D spectra are ambiguous, 2D NMR experiments such as HSQC and HMBC can be used to confirm connectivities and assignments.
-
Variable Temperature NMR: To study the dynamics of the tautomeric equilibrium, NMR spectra can be acquired at different temperatures. Changes in the relative intensities of signals can provide thermodynamic information about the equilibrium.
-
IR Spectroscopy: For solid-state analysis, prepare a KBr pellet or use an ATR accessory to obtain the IR spectrum of the solid compound. Analyze the fingerprint region for characteristic C=O, O-H, and N-H stretching and bending vibrations.
Applications in Drug Development
The primary value of this compound in drug development is its role as a versatile building block. It is a precursor for the synthesis of 2,5-diamino-4,6-dichloropyrimidine.[3] The chlorine atoms in the latter are excellent leaving groups, allowing for nucleophilic substitution reactions to introduce a wide variety of functional groups at the 4 and 6 positions of the pyrimidine ring. This chemical tractability makes it a valuable starting material for creating libraries of compounds for high-throughput screening in drug discovery campaigns.
Conclusion and Future Directions
This compound is a molecule of significant synthetic interest. While its core structure is well-defined, its tautomeric nature presents a complex and intriguing area for further investigation. Based on established principles, the keto-enol tautomer (2,5-diamino-6-hydroxy-3H-pyrimidin-4-one) is predicted to be a major contributor to the tautomeric equilibrium.
A definitive characterization of the tautomeric landscape of this molecule through single-crystal X-ray diffraction and comprehensive spectroscopic studies in various solvents would be a valuable contribution to the field of heterocyclic chemistry. Such studies would provide a more profound understanding of its reactivity and could guide the rational design of novel therapeutics derived from this versatile pyrimidine scaffold.
References
Sources
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An In-Depth Technical Guide to 2,5-Diamino-4,6-dihydroxypyrimidine
Abstract
This guide provides a comprehensive technical overview of 2,5-Diamino-4,6-dihydroxypyrimidine, a pivotal heterocyclic compound in synthetic and medicinal chemistry. We will explore its chemical identity, physicochemical properties, established synthesis routes, and critical applications, particularly its role as a key intermediate in the development of pharmaceutical agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering field-proven insights and detailed experimental protocols for its characterization and use.
Chemical Identity and Properties
This compound, often encountered in its more stable hydrochloride salt form, is a substituted pyrimidine that serves as a versatile building block in organic synthesis. Its structure, featuring multiple reactive sites—amino and hydroxyl groups—makes it a valuable precursor for a variety of more complex molecules.
Identifiers and Nomenclature
Accurate identification is paramount in research and development. The compound is cataloged across multiple chemical databases with the following identifiers.
| Identifier | Value | Source |
| CAS Number | 40769-69-5 (Parent) | ChemWhat[1] |
| 56830-58-1 (HCl Salt) | TCI Chemicals[2] | |
| Molecular Formula | C₄H₆N₄O₂ | PubChem[3] |
| Molecular Weight | 142.12 g/mol (Parent) | PubChem[3] |
| 178.58 g/mol (HCl Salt) | TCI Chemicals[4] | |
| IUPAC Name | 2,5-Diamino-1,6-dihydropyrimidine-4,6-dione | PubChem[3] |
| Synonyms | 2,5-Diaminopyrimidine-4,6-diol, DADHP | ChemWhat[1], TCI Chemicals[4] |
| InChIKey | HWSJQFCTYLBBOF-UHFFFAOYSA-N | PubChem[3] |
| Canonical SMILES | C1(=C(C(=O)NC(=N1)N)O)N | PubChem[3] |
Physicochemical Properties
The physical and chemical characteristics of a compound dictate its handling, reactivity, and formulation.
| Property | Value | Notes |
| Appearance | White to brown or dark purple powder/crystal | Often depends on purity and salt form.[2] |
| Melting Point | >260 °C | High melting point indicates a stable, likely crystalline solid.[1] |
| Solubility | Soluble in Aqueous Alkali | The hydroxyl groups can be deprotonated to form soluble salts.[5] |
| pKa | Data not readily available | The presence of amino and hydroxyl groups suggests multiple pKa values. |
| Topological Polar Surface Area | 114 Ų | Calculated value, indicating high polarity.[3] |
Structural Elucidation
The tautomeric nature of this compound is a key feature. While named as a dihydroxy-pyrimidine, it predominantly exists in the more stable diamino-pyrimidinedione tautomeric form in the solid state due to amide resonance.
Caption: Tautomeric equilibrium of the core structure.
Synthesis and Manufacturing
The synthesis of this compound hydrochloride is a multi-step process that is well-documented in patent literature, highlighting its industrial relevance. The general strategy involves the construction of the pyrimidine ring, followed by functional group manipulations.
Common Synthetic Route
A widely adopted method starts from dimethyl malonate and guanidine hydrochloride.[6] The causality behind this choice lies in the inherent reactivity of the starting materials: guanidine provides the N-C-N backbone of the pyrimidine, while dimethyl malonate serves as the three-carbon electrophilic component.
The process can be summarized in four key stages:
-
Cyclization: Condensation of guanidine with dimethyl malonate to form the 2-amino-4,6-dihydroxypyrimidine ring.
-
Nitrosation: Introduction of a nitroso group at the C5 position, which is activated for electrophilic substitution.
-
Reduction: Conversion of the nitroso group to an amino group.
-
Salt Formation: Treatment with hydrochloric acid to yield the final, more stable product.
Caption: Generalized synthetic workflow.
This route is advantageous for industrial scale-up as it avoids harsh conditions and utilizes readily available starting materials, achieving a total yield of around 75% with purity exceeding 99.0%.[6][7]
Applications in Research and Drug Development
The primary utility of this compound is as a key intermediate. Its bifunctional nature allows it to be a scaffold for building more complex heterocyclic systems.
Precursor to Dichloropyrimidines
A critical application is its use in the synthesis of 2,5-diamino-4,6-dichloropyrimidine.[8][9] This transformation is typically achieved by heating the dihydroxypyrimidine hydrochloride with phosphorus oxychloride (POCl₃), often in the presence of a quaternary ammonium chloride or a tertiary amine hydrochloride.[9][10]
The resulting dichloropyrimidine is a highly valuable intermediate itself. The chlorine atoms are excellent leaving groups, susceptible to nucleophilic substitution. This allows for the facile introduction of various functional groups at the 4 and 6 positions, a common strategy in medicinal chemistry to modulate a compound's biological activity, selectivity, and pharmacokinetic properties.
Role in Antiviral and Anti-inflammatory Research
Derivatives of this pyrimidine core have shown significant biological activity. For instance, 5-substituted 2-amino-4,6-dichloropyrimidines, synthesized from their dihydroxy precursors, have been identified as potent inhibitors of immune-activated nitric oxide (NO) production, suggesting potential as anti-inflammatory agents.[11] Furthermore, the broader class of 2-amino-4,6-dichloropyrimidines has been investigated for antiviral properties, reportedly by interfering with the assembly of viral particles.[11]
Experimental Protocols: A Self-Validating System
To ensure the quality and identity of this compound hydrochloride, robust analytical methods are essential. The following protocols are designed to be self-validating, incorporating system suitability tests to guarantee data integrity.
Protocol 1: Purity Assessment by HPLC-UV
This method provides a quantitative measure of the compound's purity. The choice of a C18 column is based on its ability to retain the polar pyrimidine analyte under reversed-phase conditions.
Methodology:
-
System Preparation:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
-
-
System Suitability Test (SST):
-
Prepare a standard solution of the reference compound (e.g., 0.1 mg/mL in mobile phase A).
-
Inject the standard solution five times.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area must be ≤ 2.0%. The USP tailing factor should be between 0.8 and 1.5. This validates that the chromatographic system is performing with adequate precision and peak shape.
-
-
Sample Analysis:
Caption: Analytical workflow for HPLC purity testing.
Safety, Handling, and Storage
Proper handling is crucial due to the compound's chemical nature and the fact that its toxicological properties have not been fully investigated.[4]
-
Handling: Always handle in a well-ventilated area or under a chemical fume hood.[13] Wear suitable personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat.[14] Avoid the formation of dust and aerosols.[13]
-
Storage: Keep the container tightly closed and store in a cool, dark, and dry place.[4] The compound should be stored away from incompatible materials such as strong oxidizing agents.[4]
-
First Aid:
Conclusion
This compound is a foundational molecule in synthetic chemistry, prized for its role as a versatile intermediate. Its established synthesis from common starting materials and its utility in creating high-value dichlorinated pyrimidines underscore its importance in the pipeline of drug discovery, particularly in the development of novel anti-inflammatory and antiviral agents. The analytical protocols provided herein ensure that researchers can confidently assess the quality of this key building block, upholding the principles of scientific integrity and reproducibility.
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Key precursors in 2,5-Diamino-4,6-dihydroxypyrimidine synthesis.
An In-depth Technical Guide to the Synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine: Key Precursors and Methodologies
Introduction
This compound (DADHP), often utilized as its hydrochloride salt, is a pivotal chemical intermediate in the fine chemicals and pharmaceutical industries. Its structural architecture, featuring a pyrimidine core richly functionalized with amino and hydroxyl groups, makes it a versatile building block for the synthesis of more complex heterocyclic systems. Notably, it serves as a crucial precursor in the manufacture of folic acid and related antifolate drugs like methotrexate, which are fundamental in treating a range of conditions from vitamin deficiencies to cancer.[1][2][3] The synthesis of DADHP is a multi-step process that hinges on the careful selection of precursors and precise control of reaction conditions to ensure high yield and purity.
This technical guide provides a comprehensive exploration of the core synthetic pathways to this compound, with a focus on the key precursors that define the reaction. We will delve into the underlying chemical principles, explain the causality behind experimental choices, and present detailed protocols grounded in established literature.
The general synthetic strategy follows a logical three-stage sequence:
-
Cyclocondensation: Formation of the pyrimidine ring from acyclic precursors.
-
Nitrosation: Introduction of a nitroso (-NO) group at the electron-rich C5 position.
-
Reduction: Conversion of the nitroso group to a primary amine (-NH2) to yield the final product.
Part 1: Formation of the Pyrimidine Core via Cyclocondensation
The foundational step in the synthesis is the construction of the 2-amino-4,6-dihydroxypyrimidine ring. This is a classic example of a cyclocondensation reaction, which brings together two key precursors: a source for the N-C-N fragment and a source for the C-C-C fragment of the heterocycle.
Section 1.1: Key Precursor: Guanidine - The Nitrogen Backbone
Guanidine, HNC(NH₂)₂, is the essential precursor that provides the N1, C2, and N3 atoms of the pyrimidine ring.[1][4] Due to its high reactivity and basicity, it readily attacks electrophilic centers. In industrial synthesis, it is most commonly used as a stable salt, such as Guanidine Hydrochloride or Guanidine Carbonate .[5][6]
The use of a salt necessitates the presence of a strong base to liberate the free guanidine in situ. The choice of base is critical; sodium methoxide (NaOMe) in methanol is frequently employed as it provides a potent, non-aqueous basic environment that drives the condensation forward while minimizing side reactions like ester hydrolysis.[5][7]
Section 1.2: Key Precursor: Malonic Acid Derivatives - The Carbon Framework
The three-carbon chain (C4, C5, C6) is typically derived from a malonic acid derivative. For the synthesis of a 4,6-dihydroxy pyrimidine, dialkyl malonates such as Dimethyl Malonate or Diethyl Malonate are the precursors of choice.[5][7] These esters provide the necessary carbonyl electrophilicity for the initial nucleophilic attack by guanidine.
The reaction mechanism involves a double condensation. First, one amino group of guanidine attacks a carbonyl group of the malonate ester, followed by cyclization as the second amino group attacks the remaining carbonyl. This process, known as the Traube pyrimidine synthesis, is a robust and widely adopted method.
Caption: Logical workflow for the cyclocondensation step.
Experimental Protocol: Synthesis of 2-Amino-4,6-dihydroxypyrimidine
This protocol is synthesized from patent literature, representing a common industrial methodology.[5][7]
-
Preparation: To a suitable reaction vessel, add a 28-30% solution of sodium methoxide in methanol.
-
Guanidine Addition: Add guanidine hydrochloride to the sodium methoxide solution while stirring. An exothermic reaction may occur as free guanidine is formed.
-
Temperature Control: Warm the mixture to approximately 40-45°C.
-
Malonate Addition: Slowly add dimethyl malonate dropwise to the reaction mixture, ensuring the temperature is maintained at 40-45°C. The controlled addition is crucial to manage the reaction exotherm.
-
Reaction: After the addition is complete, maintain the reaction mixture at 40-45°C for 4-5 hours to ensure complete cyclization.
-
Work-up:
-
Distill off the methanol under reduced pressure.
-
Dissolve the resulting solid residue in water.
-
Adjust the pH of the aqueous solution to 3-5 using an acid such as hydrochloric or acetic acid. This neutralizes excess base and precipitates the product.[5]
-
Cool the mixture to induce crystallization.
-
Isolate the solid product by filtration, wash with cold water, and dry to yield the intermediate, 2-amino-4,6-dihydroxypyrimidine.
-
Part 2: Functionalization at C5 via Nitrosation
With the pyrimidine ring constructed, the next critical step is to introduce a nitrogen-containing functional group at the C5 position, which will ultimately become the 5-amino group.
Section 2.1: The Mechanism of Nitrosation
The C5 position of 2-amino-4,6-dihydroxypyrimidine is highly activated towards electrophilic substitution due to the electron-donating effects of the amino group at C2 and the hydroxyl groups at C4 and C6. This allows for direct nitrosation using a suitable electrophile.
The key precursor for this step is **Sodium Nitrite (NaNO₂) **, which, in an acidic medium, generates the active nitrosating agent, the nitrosonium ion (NO⁺) or a related species.[7] The reaction proceeds via electrophilic aromatic substitution.
Caption: Key steps in the C5 nitrosation of the pyrimidine core.
Experimental Protocol: Synthesis of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine
This protocol is adapted from published synthetic methods.[7]
-
Dissolution: Suspend the 2-amino-4,6-dihydroxypyrimidine intermediate from Part 1 in water. Add an aqueous solution of sodium hydroxide to aid dissolution and warm the mixture to 30-80°C.
-
Nitrite Addition: Add sodium nitrite to the solution and stir until fully dissolved.
-
Acidification: Carefully add hydrochloric acid dropwise to the reaction mixture. This step is critical and must be controlled to:
-
Reaction: Hold the reaction at the specified temperature for 0.5-3 hours after the acid addition is complete. The formation of a colored precipitate (often reddish or orange) indicates product formation.
-
Isolation: Cool the reaction mixture, isolate the solid product by filtration, wash with water, and dry thoroughly.
Part 3: Reduction of the Nitroso Group to an Amine
The final transformation is the reduction of the 5-nitroso group to the desired 5-amino group, yielding DADHP. The choice of reducing agent is a critical decision based on factors like cost, efficiency, safety, and scalability.
Section 3.1: A Comparative Analysis of Reducing Agents
Several effective methods exist for this reduction, each with distinct advantages and operational considerations.
| Reducing Agent/Method | Key Precursors | Advantages | Disadvantages |
| Chemical Reduction | Sodium Dithionite (Na₂S₂O₄) | Cost-effective, rapid reaction, suitable for large-scale industrial production, avoids high-pressure equipment.[7][8] | Can introduce sulfur impurities if not properly worked up; requires careful pH control. |
| Chemical Reduction | Zinc (Zn) Dust / Acid | Inexpensive and effective.[9][10] | Can generate metal waste streams; reaction can be vigorous. |
| Catalytic Hydrogenation | Raney® Nickel / H₂ or Formic Acid | High yield, clean conversion, catalyst is relatively inexpensive.[5][6] | Requires handling of flammable hydrogen gas and pyrophoric catalyst; potential for nickel leaching. |
| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) / H₂ | Very efficient, high purity products, catalyst can often be recycled.[5][11] | High cost of palladium catalyst; requires specialized high-pressure hydrogenation equipment.[11] |
For industrial applications where cost and operational simplicity are paramount, Sodium Dithionite (Sodium Hydrosulfite) is a frequently chosen reagent.[7]
Experimental Protocol: Reduction using Sodium Dithionite
This protocol is based on a common and scalable chemical reduction method.[7]
-
Suspension: Add the 2-amino-4,6-dihydroxy-5-nitrosopyrimidine to water in a reaction vessel and begin stirring. Warm the suspension to 20-40°C.
-
Reductant Addition: Prepare a solution of sodium dithionite in water. Add this solution dropwise to the pyrimidine suspension. Maintain the system temperature between 20-50°C during the addition. The disappearance of the color of the starting material indicates the progress of the reduction.
-
Reaction: After the addition is complete, continue stirring the mixture at 20-50°C for 0.5-4 hours to ensure the reaction goes to completion.
-
pH Adjustment & Isolation: After the reaction, adjust the pH as needed (a range of 0-9 is cited, depending on whether the free base or a salt is desired).[7] For the hydrochloride salt, the pH is adjusted with hydrochloric acid.
-
Final Product: Cool the mixture, filter the resulting precipitate, wash with water, and dry to obtain this compound. For the hydrochloride salt, a final salification step in methanol with concentrated HCl might be performed.[5][7]
Part 4: Synthesis Summary and Workflow
The complete synthesis is a streamlined process that efficiently builds complexity from simple, commercially available precursors.
Section 4.1: Overall Synthetic Workflow
Caption: The three-stage synthesis of DADHP from key precursors.
Section 4.2: Summary of Reaction Parameters
The following table summarizes typical reaction parameters and outcomes as reported in patent literature, demonstrating an efficient industrial process.
| Step | Key Precursors | Molar Ratio (Guanidine:Malonate:Base) | Key Reagents | Temperature | pH | Reported Total Yield | Reported Purity | Ref. |
| 1. Cyclization | Guanidine HCl, Dimethyl Malonate | 1 : 1.0-1.5 : 1.5-3.5 | Sodium Methoxide | 40-45°C | 3-5 (Work-up) | - | - | [5] |
| 2. Nitrosation | 2-Amino-4,6-dihydroxypyrimidine | 1:1.1-1.5 (Intermediate:NaNO₂) | Sodium Nitrite, HCl | 30-80°C | 2-3 | - | - | [5] |
| 3. Reduction | 5-Nitroso Intermediate | - | Sodium Dithionite | 20-50°C | 0-9 (Work-up) | ~75% | >99.0% | [5][7] |
Conclusion
The synthesis of this compound is a well-established and optimized process, reliant on the logical assembly of the molecule from fundamental precursors: guanidine and a malonate ester . The subsequent functionalization through nitrosation and reduction steps employs common and scalable industrial reagents like sodium nitrite and sodium dithionite. The causality behind the synthetic route is clear: building a stable heterocyclic core first, followed by the introduction and transformation of a functional group on the activated C5 position. Understanding the roles of these key precursors and the critical parameters controlling each step is essential for researchers and drug development professionals aiming to produce this vital intermediate with high efficiency and purity.
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The Biological Significance of 2,5-Diamino-4,6-dihydroxypyrimidine Derivatives: From Metabolic Intermediates to Therapeutic Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules. Among these, derivatives of 2,5-Diamino-4,6-dihydroxypyrimidine represent a particularly versatile class of compounds with profound biological significance. This technical guide provides a comprehensive overview of their multifaceted roles, transitioning from essential intermediates in metabolic pathways to potent modulators of enzymatic activity with significant therapeutic potential. We will explore their function as inhibitors of key enzymes in folate biosynthesis, their application as anticancer and antiviral agents, and the underlying mechanisms that govern their activity. This document serves as a resource for researchers and drug development professionals, offering field-proven insights into the synthesis, evaluation, and application of this important chemical scaffold.
Introduction: The Pyrimidine Core
Pyrimidine and its derivatives are fundamental heterocyclic compounds essential for life, forming the building blocks of nucleic acids (DNA and RNA).[1] The inherent chemical properties of the pyrimidine ring—its aromaticity, sites for hydrogen bonding, and susceptibility to substitution—make it a privileged scaffold in drug design. The this compound core, characterized by amino groups at the C2 and C5 positions and hydroxyl groups at C4 and C6, possesses a unique electronic and structural profile that enables it to interact with a variety of biological targets.[2] These derivatives are not merely synthetic constructs; they are also found as key metabolites in critical biological processes, most notably in the de novo synthesis of folates and purines.[3] This dual identity as both an endogenous metabolite and a pharmacologically active agent underscores its importance in the fields of biochemistry and medicine.
Core Biological Activities & Mechanisms of Action
The biological significance of this compound derivatives is broad, stemming from their ability to mimic endogenous molecules and interfere with enzymatic processes.
Central Role in Folate Biosynthesis and as Antifolate Agents
The folate biosynthetic pathway is an essential process for the synthesis of purines, pyrimidines, and other crucial molecules.[4] This pathway is a well-established target for antimicrobial and anticancer drugs because many organisms, particularly bacteria and protozoa, must synthesize folates de novo, whereas mammals obtain them from their diet.[4][5]
The biosynthesis of the pterin core of folate begins with Guanosine Triphosphate (GTP).[6] An intermediate in this pathway is 2,5-diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine, which is formed by the action of GTP cyclohydrolase II.[3] This structural similarity allows synthetic pyrimidine derivatives to act as competitive inhibitors of key enzymes in this pathway.
-
GTP Cyclohydrolase I (GTP-CH) Inhibition: GTP-CH is the rate-limiting enzyme in the synthesis of tetrahydrobiopterin (BH4), a critical cofactor for nitric oxide synthases (NOS).[7] The related compound, 2,4-diamino-6-hydroxypyrimidine (DAHP), is a specific inhibitor of GTP-CH.[7] By blocking this enzyme, DAHP effectively suppresses the production of nitric oxide in macrophages, demonstrating a potent anti-inflammatory potential.[7] This highlights a key mechanism by which diaminohydroxypyrimidine derivatives can exert biological effects.
-
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is another critical enzyme in the folate pathway and a proven target for antimalarial and anticancer drugs.[5][8] Certain 2,4-diaminopteridine-based compounds, which share structural features with our core molecule, can be converted by the malaria parasite Plasmodium falciparum into potent DHFR inhibitors like methotrexate.[8] This "de novo synthesis" of a toxic compound within the pathogen represents an innovative therapeutic strategy.[8]
The ability to disrupt this essential pathway makes these pyrimidine derivatives powerful candidates for the development of novel anti-infective and anti-inflammatory agents.
Caption: Inhibition of the folate biosynthesis pathway by pyrimidine derivatives.
Anticancer Activity
The pyrimidine scaffold is integral to numerous anticancer drugs, and diaminopyrimidine derivatives are no exception.[1][9] Their antiproliferative activity stems from multiple mechanisms, including the induction of cell cycle arrest and apoptosis.[10]
A study detailing novel 2,4-diamino-5-methyleneaminopyrimidine derivatives reported significant inhibitory effects on various human cancer cell lines.[10] For instance, compound 7i from this series showed marked improvement in potency compared to the standard chemotherapeutic agent 5-Fluorouracil (5-FU).[10] Mechanistic studies revealed that this compound could induce cell cycle arrest and apoptosis in HCT116 colon cancer cells in a concentration-dependent manner.[10]
| Compound | HCT116 (Colon) | HT-29 (Colon) | MCF-7 (Breast) | HeLa (Cervical) |
| Compound 7i | 4.93 µM | 5.57 µM | 8.84 µM | 14.16 µM |
| 5-FU (Control) | 24.16 µM | 16.15 µM | 18.56 µM | 42.48 µM |
| Table 1: Comparative IC₅₀ values of a lead diaminopyrimidine derivative (7i) and 5-FU against various cancer cell lines. Data synthesized from[10]. |
These findings underscore the potential of the diaminopyrimidine scaffold for further investigation in the exploration of novel anticancer agents.[10]
Caption: Mechanism of anticancer activity via apoptosis induction.
Antiviral Properties
The threat of viral infections necessitates the continuous discovery of novel antiviral agents.[11] Pyrimidine derivatives have been extensively explored for this purpose, demonstrating activity against a wide range of viruses including coronaviruses, herpes simplex virus (HSV), and human immunodeficiency virus (HIV).[11][12][13][14]
One key antiviral mechanism involves the inhibition of viral entry into host cells.[13] Certain N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine have been shown to inhibit viral replication by blocking the interaction between the pathogen and heparan sulfate proteoglycans (HSPG) on the host cell surface, which are used by many viruses for adhesion.[13][14]
More recently, 4,7-disubstituted pyrimido[4,5-d]pyrimidines, which are derived from a pyrimidine core, were synthesized and evaluated for antiviral activity.[12] Several of these compounds, particularly those with amino-indane or tetrahydronaphthalene substitutions, demonstrated selective and promising efficacy against human coronaviruses HCoV-229E and HCoV-OC43 with low cellular toxicity.[12] These findings highlight the pyrimidine scaffold as a valuable framework for designing novel antiviral agents.[12]
Synthesis and Chemical Derivatization
The therapeutic potential of this compound is unlocked through chemical synthesis and derivatization, which allows for the creation of diverse compound libraries for screening. A common and scalable synthetic approach involves the condensation of guanidine with appropriately substituted malonic acid diesters.[15][16]
A crucial step in creating derivatives for drug development is the conversion of the dihydroxy-scaffold into a more reactive di-chloro intermediate. This is typically achieved through chlorination with reagents like phosphorus oxychloride.[15][17][18] The resulting 2,5-diamino-4,6-dichloropyrimidine is a versatile building block, enabling nucleophilic substitution reactions at the C4 and C6 positions to introduce a wide range of functional groups and build extensive chemical libraries for structure-activity relationship (SAR) studies.[16][17][18]
Caption: General drug discovery workflow for pyrimidine derivatives.
Experimental Protocol: In Vitro Anticancer Activity Assessment
To evaluate the antiproliferative effects of newly synthesized pyrimidine derivatives, a cell viability assay such as the MTS or MTT assay is a standard and reliable method.[10][12]
Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound on the proliferation of a human cancer cell line (e.g., HCT116).
Materials:
-
HCT116 human colon carcinoma cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test Compound (dissolved in DMSO to create a stock solution)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
96-well flat-bottom microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (490 nm absorbance)
Methodology:
-
Cell Seeding:
-
Culture HCT116 cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in fresh medium to a density of 5 x 10⁴ cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound stock solution in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (DMSO at the highest concentration used) and a no-cell (media only) blank.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.
-
Incubate the plate for 72 hours.[12]
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. The incubation time depends on the cell line and metabolic rate.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control wells (which represent 100% viability).
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to calculate the IC₅₀ value.
-
Self-Validation: The inclusion of a positive control (e.g., 5-FU) and a vehicle control ensures that the observed effects are due to the compound itself and not the solvent. The reproducibility of the dose-response curve across replicate experiments validates the protocol's robustness.
Future Perspectives and Conclusion
The this compound scaffold and its derivatives continue to be a fertile ground for therapeutic innovation. Their established roles in fundamental metabolic pathways provide a clear rationale for their use as enzyme inhibitors. The demonstrated success in developing anticancer and antiviral agents from this core structure validates its utility as a privileged scaffold in medicinal chemistry.
Future research should focus on:
-
Target Specificity: Elucidating the precise molecular targets for novel derivatives to minimize off-target effects.
-
Combinatorial Therapies: Exploring the synergistic effects of these compounds with existing drugs to overcome resistance.
-
Pharmacokinetic Optimization: Modifying the core structure to improve drug-like properties such as solubility, stability, and bioavailability.
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An In-depth Technical Guide on the Role of Guanidine Hydrochloride in Pyrimidine Synthesis
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry and molecular biology, forming the structural basis for a vast array of pharmaceuticals and the nucleobases of nucleic acids. The synthesis of this critical heterocyclic scaffold relies on robust and versatile chemical methodologies. Among the reagents employed, guanidine hydrochloride (GuHCl) distinguishes itself through its multifaceted role not only as a primary building block but also as an effective organocatalyst. This technical guide provides an in-depth analysis of the function of guanidine hydrochloride in pyrimidine synthesis. We will explore its direct incorporation into the pyrimidine ring via classical condensation reactions, its pivotal role in multicomponent strategies like the Biginelli reaction, and its emerging utility as a catalyst. Mechanistic pathways, field-proven experimental protocols, and the causality behind key procedural choices are detailed to provide researchers, scientists, and drug development professionals with a comprehensive and actionable resource.
The Pyrimidine Scaffold and the Guanidinium Moiety: A Foundational Partnership
Significance of the Pyrimidine Core in Biology and Pharmaceuticals
The pyrimidine ring system is a fundamental heterocyclic motif in nature.[1] Three of the five primary nucleobases in DNA and RNA—cytosine, thymine, and uracil—are pyrimidine derivatives. Beyond their role in genetics, pyrimidine-containing molecules are integral to numerous approved therapeutic agents, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3] The enduring importance of this scaffold continually drives the development of efficient and scalable synthetic routes.
Guanidine Hydrochloride: A Versatile N-C-N Synthon
Guanidine hydrochloride is the salt of guanidine, a nitrogen-rich compound characterized by a central carbon atom bonded to three nitrogen atoms. Its structure makes it a highly valuable and reactive building block in organic synthesis.[4] The guanidinium cation is resonance-stabilized, and the molecule serves as a potent N,N-binucleophile, readily providing the N-C-N fragment essential for the formation of the pyrimidine ring.[1] Its utility in drug design is significant, as the guanidinium group can engage in multiple non-covalent interactions, such as hydrogen bonding and charge pairing, which are pivotal for molecular recognition at biological targets.[5]
Mechanistic Insights: Guanidine Hydrochloride as a Core Building Block
The primary role of guanidine hydrochloride in pyrimidine synthesis is to serve as the three-atom N-C-N component, which cyclizes with a three-carbon fragment to form the six-membered pyrimidine ring.
The Principal Condensation Reaction
The most fundamental approach involves the condensation of guanidine with a 1,3-dielectrophile, such as a 1,3-dicarbonyl compound, an α,β-unsaturated carbonyl compound, or their synthetic equivalents.[6] The reaction proceeds via nucleophilic attack by the guanidine nitrogens, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring.
Caption: General workflow for pyrimidine synthesis using guanidine.
The Biginelli Reaction: A Multicomponent Approach
The Biginelli reaction is a powerful one-pot, three-component synthesis that combines an aldehyde, a β-ketoester, and a urea or guanidine derivative to produce 3,4-dihydropyrimidin-2(1H)-ones or their corresponding 2-amino analogues.[7][8] When guanidine hydrochloride is used, it efficiently forms 2-amino-3,4-dihydropyrimidines, which are valuable scaffolds in medicinal chemistry.[9][10] The reaction is typically acid-catalyzed, where the acid activates the aldehyde for nucleophilic attack.[8]
The proposed mechanism involves the formation of an acyliminium ion intermediate from the aldehyde and guanidine, which is then attacked by the enolate of the β-ketoester. Subsequent cyclization and dehydration yield the final product.
Caption: Simplified mechanism of the Biginelli reaction with guanidine.
Synthesis from Chalcones and Cyanoacetaldehyde
Guanidine hydrochloride readily reacts with chalcones (1,3-diaryl-2-propen-1-ones) to form substituted pyrimidines. The mechanism involves an initial Michael addition of guanidine to the α,β-unsaturated system, followed by cyclization and dehydration.[2][11] Similarly, the reaction of guanidine hydrochloride with cyanoacetaldehyde has been shown to produce 2,4-diaminopyrimidine in high yields, a reaction of significant interest in prebiotic chemistry studies.[12][13]
Guanidine Hydrochloride as a Catalyst
Beyond its role as a stoichiometric reactant, guanidine hydrochloride can also function as an efficient and recyclable organocatalyst in various organic transformations, including the synthesis of pyrimidine derivatives.
Dual Catalytic Functionality
As a catalyst, guanidine hydrochloride exhibits dual functionality. The guanidinium cation can act as a Brønsted acid to activate electrophiles, while the amino groups can function as a nucleophile or base activator.[14] This bifunctional nature makes it effective in promoting multicomponent reactions under mild and often environmentally benign conditions (e.g., in aqueous media).[14]
Applications in Microwave-Assisted Organic Synthesis (MAOS)
The use of guanidine hydrochloride as a catalyst is particularly effective in microwave-assisted synthesis, which dramatically reduces reaction times and often improves yields.[15] Several protocols have been developed for the rapid and eco-friendly production of pyrimidine scaffolds using this approach.[9][16]
Table 1: Comparison of Conventional vs. Microwave-Assisted Pyrimidine Synthesis
| Reaction Type | Reactants | Catalyst | Method | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Biginelli | Aldehyde, Ethyl Acetoacetate, Guanidine | GuHCl | Conventional | 12-20 h | 50-70% | [17] |
| Biginelli | Aldehyde, Ethyl Acetoacetate, Guanidine | GuHCl | Microwave | 10-15 min | 70-90% | [9][16] |
| Condensation | Chalcone, Guanidine | KOH | Conventional | 90-150 min | 18-51% | [2] |
| Condensation | Chalcone, Guanidine | KOH | UV-Irradiation | 4-5 min | 40-88% |[2] |
Field-Proven Experimental Protocols
Protocol 1: Microwave-Assisted Biginelli Synthesis of a 2-Aminodihydropyrimidine
This protocol describes a rapid, microwave-mediated synthesis adapted from established procedures.[9][16]
Materials:
-
Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde): 1.0 mmol
-
β-Dicarbonyl Compound (e.g., Ethyl Acetoacetate): 1.0 mmol
-
Guanidine Hydrochloride: 2.0 mmol (2-fold excess)
-
Ethanol (Absolute): 2.0 mL
-
10 mL microwave reaction vial with a magnetic stir bar
-
Monitored microwave synthesizer
Procedure:
-
Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and guanidine hydrochloride (2.0 mmol).
-
Scientist's Note: A twofold excess of guanidine hydrochloride is used to drive the reaction to completion and can also serve a catalytic role, minimizing the formation of byproducts.[9]
-
-
Solvent Addition: Add 2.0 mL of absolute ethanol to the vial. Seal the vial securely with a cap.
-
Microwave Irradiation: Place the vial inside the cavity of the microwave synthesizer. Irradiate the mixture at a constant temperature of 120 °C for 10-15 minutes with active magnetic stirring.
-
Scientist's Note: Microwave heating provides rapid and uniform energy transfer, significantly accelerating the reaction rate compared to conventional refluxing.
-
-
Cooling and Isolation: After the reaction is complete, cool the vial to room temperature using a stream of compressed air. A solid precipitate will typically form upon cooling.
-
Purification: Collect the solid product by vacuum filtration. Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials and dry under vacuum to obtain the pure 2-aminodihydropyrimidine product.
-
Characterization: Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, Melting Point).
Caption: Experimental workflow for microwave-assisted Biginelli synthesis.
Protocol 2: Synthesis of 2,4-Diaminopyrimidine from 3-Oxopropanenitrile
This protocol is adapted from a procedure for synthesizing a key pharmaceutical intermediate.[18]
Materials:
-
3-Oxopropanenitrile (Cyanoacetaldehyde) or a stabilized precursor
-
Guanidine Hydrochloride: 3.0 molar equivalents
-
Sodium Ethoxide in Ethanol (20% solution)
-
Ethanol
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine purified 3-oxopropanenitrile (1.0 molar equivalent) and guanidine hydrochloride (3.0 molar equivalents).
-
Base Addition: Add a 20% ethanol solution of sodium ethoxide.
-
Scientist's Note: Sodium ethoxide acts as a base to deprotonate the guanidine hydrochloride in situ, generating the free guanidine base which is the active nucleophile for the condensation reaction.
-
-
Reaction Conditions: Heat the mixture at reflux (approximately 77°C) for 30-60 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After the reaction is complete, cool the mixture and neutralize with an appropriate acid (e.g., acetic acid). The product may precipitate or require extraction and subsequent purification.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol) to yield pure 2,4-diaminopyrimidine.
Clarification: The Chaotropic vs. Synthetic Role of Guanidine Hydrochloride
It is critical for researchers to distinguish between the two primary applications of guanidine hydrochloride in molecular biology and chemistry.
-
In Synthesis: As detailed in this guide, GuHCl acts as a reagent or catalyst , where its chemical structure is either incorporated into the final product or facilitates the reaction.
-
In Purification: In the context of nucleic acid extraction, GuHCl functions as a powerful chaotropic agent .[19][20] Its role here is purely physical and denaturing. High concentrations of GuHCl disrupt the hydrogen-bonding network of water, destabilize proteins (including nucleases that degrade DNA/RNA), and lyse cells.[21][22][23] It facilitates the binding of nucleic acids to silica membranes but does not participate chemically in the formation of the pyrimidine bases themselves.
This distinction is crucial for experimental design. The conditions for its use as a chaotrope (e.g., 6 M concentration in a lysis buffer) are entirely different from those used in organic synthesis.
Conclusion: The Enduring Utility of a Versatile Reagent
Guanidine hydrochloride is a remarkably versatile and indispensable compound in the field of pyrimidine synthesis. Its primary function as a robust N-C-N synthon enables the direct and efficient construction of the pyrimidine core through various condensation strategies, most notably the multicomponent Biginelli reaction. Furthermore, its capacity to act as a green, dual-function organocatalyst opens avenues for rapid, high-yield syntheses, especially when coupled with modern techniques like microwave irradiation. A clear understanding of its mechanistic roles—as both a core building block and a catalyst—and the ability to distinguish this from its function as a chaotropic agent, empowers scientists to fully leverage this simple yet powerful reagent in drug discovery and chemical biology.
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An In-depth Technical Guide to the Synthesis of the Pyrimidine Ring Using Dimethyl Malonate
A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
Introduction: The Centrality of the Pyrimidine Scaffold
The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, is a cornerstone of medicinal chemistry and molecular biology.[1][2] Its derivatives are fundamental components of nucleic acids (cytosine, thymine, and uracil), vitamins, and coenzymes.[3] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in drug discovery, leading to a wide array of therapeutics with applications as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[2][4]
The construction of this vital heterocyclic system relies on robust and versatile synthetic strategies. Among the most fundamental and widely employed methods is the cyclocondensation reaction involving a three-carbon (C-C-C) synthon and a nitrogen-carbon-nitrogen (N-C-N) synthon.[5] Dimethyl malonate stands out as a preeminent C-C-C building block in this context.[6] Its commercial availability, favorable reactivity, and the presence of two electrophilic carbonyl centers make it an ideal precursor for forming the pyrimidine core.
This guide provides an in-depth exploration of the use of dimethyl malonate for pyrimidine ring synthesis. Moving beyond a simple recitation of procedures, we will delve into the underlying chemical principles, explore the causality behind experimental choices, and present field-proven protocols to empower researchers in their synthetic endeavors.
Core Principles: Deconstructing the Cyclocondensation
The synthesis of a pyrimidine ring from dimethyl malonate is a classic example of a cyclocondensation reaction.[7] The success of this transformation hinges on the distinct and complementary reactivity of the two primary components.
-
The C-C-C Synthon: Dimethyl Malonate: Dimethyl malonate, CH₂(CO₂CH₃)₂, provides the three-carbon backbone of the pyrimidine ring. Its chemical utility is defined by two key features:
-
Acidic α-Protons: The methylene (-CH₂-) protons are flanked by two electron-withdrawing ester groups, making them unusually acidic (pKa ≈ 13). This allows for easy deprotonation by a suitable base to form a highly stabilized, nucleophilic enolate.
-
Electrophilic Carbonyl Carbons: The carbonyl carbons of the ester groups are electrophilic and serve as the primary sites for attack by nucleophiles.
-
-
The N-C-N Synthon: Urea, Thiourea, and Amidines: This component provides the N1-C2-N3 segment of the pyrimidine ring. Common examples include urea ((NH₂)₂C=O), thiourea ((NH₂)₂C=S), and various amidines (RC(=NH)NH₂). These molecules possess nucleophilic nitrogen atoms that are crucial for the ring-forming steps.[5][7]
The fundamental logic of the synthesis involves a twofold nucleophilic acyl substitution, where the two nucleophilic nitrogens of the N-C-N synthon attack the two electrophilic carbonyl carbons of dimethyl malonate, ultimately leading to cyclization and the elimination of two molecules of methanol.
Key Synthetic Methodologies and Reaction Mechanisms
The Classical Condensation: Synthesis of Barbituric Acid
The most archetypal application of dimethyl malonate in pyrimidine synthesis is the preparation of barbituric acid, the parent compound of the barbiturate class of drugs.[8] This reaction is a robust and high-yielding procedure that perfectly illustrates the core chemical principles.
The Causality Behind the Conditions: The direct reaction between dimethyl malonate and urea is exceedingly slow because urea is a weak nucleophile. The reaction is therefore conducted in the presence of a strong base, typically sodium ethoxide (NaOEt). The base does not deprotonate the already acidic dimethyl malonate; instead, its primary role is to deprotonate urea, converting it into the much more potent urea anion nucleophile.[8] The use of absolute (anhydrous) ethanol is critical to prevent the hydrolysis of the ester and the decomposition of the sodium ethoxide base.[9][10]
Reaction Mechanism:
-
Base-Mediated Activation: Sodium ethoxide deprotonates urea to form the highly nucleophilic sodium ureate.
-
First Nucleophilic Attack: The ureate anion attacks one of the electrophilic carbonyl carbons of dimethyl malonate, forming a tetrahedral intermediate.
-
Elimination: The intermediate collapses, eliminating a methoxide ion to form an acylurea derivative.
-
Intramolecular Cyclization: The second nitrogen of the urea moiety attacks the remaining ester carbonyl carbon in an intramolecular fashion.
-
Second Elimination & Tautomerization: A second molecule of methoxide is eliminated, yielding the cyclic product, which tautomerizes to the more stable barbituric acid.
Caption: Logical workflow of the Biginelli three-component reaction.
Field-Proven Experimental Protocols
Trustworthiness in synthetic chemistry is built on reproducible, well-described protocols. The following methodologies are adapted from established procedures and include explanations for each critical step.
Protocol 1: Classical Synthesis of Barbituric Acid
This procedure is an adaptation of the robust method described in Organic Syntheses, a highly trusted source for chemical preparations. [9][11] Materials & Equipment:
-
2-L Round-bottom flask
-
Reflux condenser with calcium chloride guard tube
-
Oil bath and magnetic stirrer/hotplate
-
Büchner funnel and filter flask
-
Reagents: Sodium metal, absolute ethanol, dimethyl malonate, dry urea, concentrated HCl, distilled water.
Quantitative Data Summary:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mol) | Molar Eq. |
| Sodium | 22.99 | 11.5 g | 0.50 | 1.0 |
| Dimethyl Malonate | 132.12 | 66.1 g (57.3 mL) | 0.50 | 1.0 |
| Urea (dry) | 60.06 | 30.0 g | 0.50 | 1.0 |
| Absolute Ethanol | 46.07 | 500 mL | - | Solvent |
| Product: Barbituric Acid | 128.09 | - | - | Yield: 72-78% [9] |
Step-by-Step Methodology:
-
Preparation of Sodium Ethoxide (Base): In a 2-L round-bottom flask fitted with a reflux condenser (protected by a CaCl₂ tube), add 250 mL of absolute ethanol. Carefully add 11.5 g of finely cut sodium metal in portions. Causality: This in-situ preparation generates a fresh, anhydrous solution of the required strong base, sodium ethoxide. The drying tube prevents atmospheric moisture from degrading the base. [8][11]2. Addition of Reagents: Once all the sodium has dissolved, add 66.1 g (0.5 mol) of dimethyl malonate to the warm sodium ethoxide solution. Separately, dissolve 30.0 g (0.5 mol) of dry urea in 250 mL of hot (~70 °C) absolute ethanol. Add this urea solution to the reaction flask. [10]Causality: Adding the malonate first allows it to mix with the base. The urea is dissolved in hot ethanol to ensure it is fully solubilized before being added.
-
Reaction (Reflux): Shake the mixture well and heat it to reflux using an oil bath set to ~110 °C for 7 hours. A white solid (the sodium salt of barbituric acid) will precipitate during the reaction. [9][10]Causality: The extended reflux at elevated temperature provides the necessary activation energy to drive the condensation to completion.
-
Workup - Dissolution: After the reflux period, add 500 mL of hot (~50 °C) water to the reaction mixture and stir until the white solid has completely dissolved. [9]5. Workup - Acidification & Precipitation: While stirring, slowly add concentrated hydrochloric acid (~45 mL) until the solution is acidic to litmus paper. [10]Causality: The acid protonates the sodium salt of barbituric acid, which is water-soluble, converting it to the neutral barbituric acid, which is much less soluble in cold water and precipitates out.
-
Isolation and Purification: Cool the clear solution in an ice bath overnight to maximize crystallization. Collect the white crystalline product by suction filtration on a Büchner funnel. Wash the crystals with a small amount of cold water (~50 mL) and dry in an oven at 105-110 °C for 4 hours. [9][11]The expected yield is 46–50 g.
Caption: Experimental workflow for the classical synthesis of Barbituric Acid.
Protocol 2: Microwave-Assisted Biginelli-Type Synthesis
This generalized protocol is based on modern methodologies for the rapid synthesis of DHPMs using dimethyl malonate. [12] Materials & Equipment:
-
Microwave synthesis vial (10 mL) with stir bar
-
Scientific microwave reactor
-
Standard laboratory glassware for workup
-
Reagents: Aromatic aldehyde, dimethyl malonate, urea (or thiourea), catalytic amount of acid (e.g., p-toluenesulfonic acid), ethanol.
Comparative Reaction Conditions:
| Parameter | Conventional Heating | Microwave Irradiation [12] |
| Catalyst | Brønsted or Lewis Acid | Brønsted or Lewis Acid |
| Solvent | Ethanol, Acetonitrile, or Solvent-free | Ethanol or Solvent-free |
| Temperature | 80-100 °C | 100-120 °C (set) |
| Reaction Time | 4-24 hours | 5-15 minutes |
| Typical Yield | Moderate to Good | Good to Excellent |
Step-by-Step Methodology:
-
Reaction Setup: In a 10 mL microwave synthesis vial, combine the aromatic aldehyde (1.0 mmol), dimethyl malonate (1.0 mmol), and urea (1.2 mmol).
-
Catalyst and Solvent: Add ethanol (2 mL) and a catalytic amount of p-toluenesulfonic acid (0.1 mmol).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 10 minutes with stirring.
-
Workup and Isolation: After the reaction, cool the vial to room temperature. The product often precipitates from the solution. Add cold water to the mixture to further precipitate the product.
-
Purification: Collect the solid by suction filtration, wash with cold ethanol/water, and recrystallize from hot ethanol to obtain the pure dihydropyrimidinone derivative.
Conclusion and Future Outlook
Dimethyl malonate remains an indispensable and highly effective C-C-C synthon for the construction of the pyrimidine core. Its predictable reactivity, demonstrated in both classical condensation reactions and modern multicomponent strategies, ensures its continued relevance in synthetic and medicinal chemistry. The principles of nucleophilic activation and electrophilic targeting discussed herein are fundamental to its successful application.
Future advancements will likely focus on the development of more environmentally benign and efficient catalytic systems. [4][13]This includes the exploration of heterogeneous catalysts for easier separation and recycling, as well as novel organocatalysts to facilitate asymmetric syntheses, providing enantiomerically pure pyrimidine derivatives for next-generation therapeutics.
References
- Verma, A., Joshi, S., & Singh, D. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
- Dickey, J. B., & Gray, H. W. (1943). Barbituric acid. Organic Syntheses, Coll. Vol. 2, p.60. [Link]
- Shaik, S. P., et al. (2024). Review Writing on Synthesis of Pyrimidine and Its Biological Activity.
- Kumar, A., Siwach, A., & Verma, P. (2022). An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review. Mini Reviews in Medicinal Chemistry, 22(6), 884-903. [Link]
- BenchChem. (2025). A Comparative Guide to Modern Pyrimidine Synthesis. BenchChem Technical Guides.
- CUTM Courseware. (n.d.). To prepare barbituric acid from urea and diethyl malonate. Centurion University of Technology and Management.
- Al-Mughaid, H., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 735. [Link]
- Unknown Author. (n.d.).
- Unknown Author. (n.d.). Barbiturate.
- BenchChem Technical Support Team. (2025). Synthesis of Barbiturate Analogs from Substituted Malonic Esters.
- Unknown Author. (n.d.). Synthesis of Pyrimidine Derivatives. [Source not explicitly named, likely a thesis or review chapter].
- Kappe, C. O., & Stadler, A. (2004). Malonates in Cyclocondensation Reactions. Molecules, 9(4), 253-267. [Link]
- Wikipedia contributors. (n.d.). Biginelli reaction. Wikipedia. [Link]
- Mahmood, S. K., & Rasheed, M. K. (2019). Synthesis and Characterization of Some Pyrimidine Derivatives from Dimethyl Malonate and Evaluation of their Biological Activity.
- Wikipedia contributors. (n.d.).
- Bálint, E., et al. (n.d.). Biginelli reaction of diethyl or dimethyl (2-oxopropyl)phosphonate, substituted benzaldehydes and urea.
- Su, W., et al. (2005). Multicomponent Biginelli's synthesis of 3,4-dihydropyrimidin-2(1H)-ones promoted by SnCl2·2H2O. Journal of the Brazilian Chemical Society, 16, 859-862. [Link]
- Al-Ostath, A. I., et al. (2024).
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An In-Depth Technical Guide to 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride: A Cornerstone Intermediate in Pharmaceutical Synthesis
Introduction: The Unassuming Power of a Pyrimidine Building Block
In the vast landscape of pharmaceutical research and development, the journey from a simple molecule to a life-saving therapeutic is often long and complex. Central to this journey are versatile chemical intermediates, the unsung heroes that provide the foundational scaffolds for a multitude of active pharmaceutical ingredients (APIs). Among these, 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride stands out as a pivotal precursor, particularly in the synthesis of pteridine-based compounds, which are integral to various biological processes. This technical guide offers an in-depth exploration of the characteristics, synthesis, and applications of this crucial intermediate, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind its synthetic pathways, its physicochemical properties, and its significant role in the creation of complex therapeutic agents.
Physicochemical Characteristics
A thorough understanding of the physicochemical properties of an intermediate is paramount for its effective utilization in multi-step syntheses. While some specific experimental data for this compound hydrochloride is not extensively reported in publicly accessible literature, we can compile its known characteristics from various sources.[1]
| Property | Value/Information | Source(s) |
| Molecular Formula | C₄H₆N₄O₂ · HCl | [1] |
| Molecular Weight | 178.58 g/mol | [1] |
| Appearance | White to greyish-red or brown to dark purple crystal or powder | [1][2] |
| Purity | Typically >98.0% (HPLC) | [1] |
| Melting Point | >300 °C | [2] |
| Solubility | Data in common organic solvents and water is not readily available. | [1] |
| Stability | Stable under proper storage conditions (cool, dark, and under an inert atmosphere).[1] Incompatible with strong oxidizing agents. | [1] |
| CAS Number | 56830-58-1 | [1] |
Spectroscopic Data Insights:
Detailed spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound hydrochloride.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While a complete, interpreted spectrum is not widely published, patent literature provides some insight into the 13C NMR spectrum in DMSO, with reported chemical shifts at approximately 84.59, 115.24, and 157.22 ppm. These shifts are consistent with the carbon environments within the diaminodihydroxypyrimidine structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of pyrimidine derivatives is characterized by specific vibrational modes. For this compound hydrochloride, one would expect to observe:
-
N-H stretching vibrations from the amino groups in the 3300–3500 cm⁻¹ region.
-
C=O stretching from the keto tautomeric form in the 1650–1720 cm⁻¹ range.
-
C=N and C=C ring stretching vibrations between 1550–1650 cm⁻¹.
-
N-H bending (scissoring) vibrations around 1600 cm⁻¹.
-
-
Mass Spectrometry (MS): Mass spectrometry would be expected to show a molecular ion peak corresponding to the free base (C₄H₆N₄O₂) at m/z 142.12.
Synthesis: A Multi-Step Journey from Simple Precursors
The industrial synthesis of this compound hydrochloride is a well-established multi-step process that begins with simple, readily available starting materials. The overall yield of this process can reach up to 75% with a purity of 99.0%.[6] The general synthetic route can be broken down into four key stages: cyclization, nitrosation, reduction, and salt formation.
Experimental Protocol: A Representative Synthesis
This protocol is a composite of methodologies described in the patent literature.[6]
Step 1: Cyclization to form 2-Amino-4,6-dihydroxypyrimidine
-
To a solution of sodium methoxide (prepared from sodium metal in methanol), add guanidine hydrochloride with stirring.
-
Heat the mixture to 35-50 °C.
-
Slowly add dimethyl malonate dropwise, maintaining the reaction temperature.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for 4-6 hours.
-
Remove methanol under reduced pressure.
-
Dissolve the residue in water and adjust the pH to 3-5 with an acid such as glacial acetic acid or hydrochloric acid.
-
Cool the solution to induce precipitation.
-
Collect the solid by filtration, wash with water, and dry to obtain 2-Amino-4,6-dihydroxypyrimidine.
Step 2: Nitrosation to form 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine
-
Suspend 2-Amino-4,6-dihydroxypyrimidine in water.
-
Add an aqueous solution of sodium nitrite.
-
Cool the mixture in an ice bath and slowly add hydrochloric acid to adjust the pH to 2-3, keeping the temperature below 10 °C.
-
Stir the reaction mixture for 1-2 hours.
-
Collect the precipitated product by filtration, wash with cold water, and dry.
Step 3: Reduction to form this compound
-
Suspend the 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine in water or a suitable solvent.
-
Add a reducing agent. Common choices include sodium dithionite ("vat powder") or catalytic hydrogenation using a catalyst like Raney nickel or palladium on carbon (Pd/C).
-
If using catalytic hydrogenation, conduct the reaction under a hydrogen atmosphere at a suitable pressure and temperature until the reaction is complete.
-
Filter off the catalyst (if used).
-
The resulting solution contains this compound.
Step 4: Salt Formation to yield this compound hydrochloride
-
To the solution of this compound, add concentrated hydrochloric acid.
-
Stir the mixture, which may be heated gently to ensure complete reaction.
-
Cool the solution to crystallize the hydrochloride salt.
-
Collect the product by filtration, wash with a suitable solvent (e.g., ethanol or acetone), and dry under vacuum.
Causality Behind the Experimental Choices
-
Cyclization: The initial step is a classic Pinner pyrimidine synthesis, which involves the condensation of an amidine (guanidine) with a 1,3-dicarbonyl compound (dimethyl malonate).[7] The use of a strong base like sodium methoxide is crucial to deprotonate the guanidine and the active methylene group of the malonate ester, facilitating the nucleophilic attack and subsequent cyclization.
-
Nitrosation: The nitrosation of the activated C-5 position of the pyrimidine ring is an electrophilic aromatic substitution reaction.[8][9][10] The reaction is typically carried out in an acidic medium, where nitrous acid (formed in situ from sodium nitrite and acid) generates the highly electrophilic nitrosonium ion (NO⁺), which then attacks the electron-rich pyrimidine ring.[8][9][10]
-
Reduction: The reduction of the nitroso group to an amino group can be achieved through various methods. Catalytic hydrogenation is a clean and efficient method, where hydrogen gas is activated on the surface of a metal catalyst (e.g., Raney nickel, Pd/C) and subsequently reduces the nitroso group.[11] The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the reduction.
-
Salt Formation: The final step involves the formation of the hydrochloride salt. This is often done to improve the stability and handling of the final product, as the hydrochloride salt is typically a more stable, crystalline solid compared to the free base.
Reaction Mechanisms and Pathways
Synthetic Pathway Overview
Caption: General scheme for pteridine synthesis from 2,5-diaminopyrimidines.
Key Therapeutic Agents Derived from Pteridine Scaffolds:
-
Methotrexate: A cornerstone in cancer chemotherapy and the treatment of autoimmune diseases, methotrexate is a folate analog that inhibits dihydrofolate reductase. [12][13][14][15]Its synthesis can utilize a pteridine core derived from a diaminopyrimidine precursor. [12][13][14][15]* Biopterins: Tetrahydrobiopterin (BH4) is an essential cofactor for several aromatic amino acid hydroxylases involved in the synthesis of neurotransmitters like dopamine and serotonin, as well as for nitric oxide synthases. [16][17][18]The biosynthesis of biopterins starts from GTP, involving a diaminopyrimidine intermediate. [19]
Precursor to Other Active Pharmaceutical Ingredients
Beyond pteridines, this compound hydrochloride is a known intermediate in the synthesis of other important pharmaceuticals. For instance, it serves as a starting material for the antiviral drug Abacavir , a nucleoside reverse transcriptase inhibitor used in the treatment of HIV/AIDS. It is also a precursor for the synthesis of 2,5-diamino-4,6-dichloropyrimidine, a valuable intermediate for creating various substituted pyrimidines with potential biological activities. [20]
Research into Novel Diaminopyrimidine Derivatives
The diaminopyrimidine scaffold itself is a privileged structure in medicinal chemistry. Numerous derivatives have been synthesized and investigated for a wide range of therapeutic applications, including:
-
Kinase Inhibitors: Diaminopyrimidine derivatives have been explored as potent inhibitors of various kinases, such as Focal Adhesion Kinase (FAK), which is implicated in cancer progression. [21]* Antitumor Agents: Novel 2,4-diaminopyrimidine derivatives have shown promising antitumor activities against various cancer cell lines. [22][23]* B-lymphoid Tyrosine Kinase (BLK) Degraders: Recent research has identified 2,5-diaminopyrimidine-based compounds as selective degraders of BLK, offering potential for treating autoimmune diseases and B-cell lymphomas. [24]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound hydrochloride. It is irritating to the eyes, respiratory system, and skin. [2]Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Handling should be performed in a well-ventilated area, such as a fume hood, to avoid inhalation of dust. [1]
Conclusion
This compound hydrochloride, while not a therapeutic agent itself, is a quintessential example of a high-value intermediate in the pharmaceutical industry. Its well-defined synthetic pathway, coupled with its strategic placement of functional groups, makes it an indispensable building block for a range of biologically significant molecules, most notably the pteridines. For researchers and drug development professionals, a deep understanding of the characteristics and reactivity of this compound is not just academic; it is a practical necessity for the efficient and innovative design of next-generation therapeutics. As the quest for novel drugs continues, the role of such foundational molecules will undoubtedly remain central to the advancement of medicine.
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Technical Guide: A Comprehensive Investigation into the Molecular Weight of 2,5-Diamino-4,6-dihydroxypyrimidine
Executive Summary
Core Physicochemical Properties and Theoretical Mass
2,5-Diamino-4,6-dihydroxypyrimidine is a pyrimidine derivative characterized by amino and hydroxyl functional groups that contribute to its chemical reactivity and potential biological activity. An initial investigation begins with its fundamental chemical identity.
-
Chemical Structure: The molecule consists of a central pyrimidine ring with amino groups at positions 2 and 5, and hydroxyl groups at positions 4 and 6. It exists in tautomeric forms, including the 2,5-diamino-4-hydroxy-1H-pyrimidin-6-one form.[2][3]
The molecular weight can be expressed in two ways: the average molecular weight (calculated using the isotopic abundance of each element on Earth) and the monoisotopic mass (calculated using the mass of the most abundant isotope of each element). For high-accuracy techniques like mass spectrometry, the monoisotopic mass is the more relevant value.
It is crucial for researchers to note that this compound is frequently supplied as a hydrochloride salt (C₄H₆N₄O₂·HCl) and may also be hydrated.[1][3][4][5][6] This significantly alters the molecular weight and must be accounted for during analysis and material handling.
Table 1: Theoretical Mass Data for this compound and its Hydrochloride Salt
| Property | This compound | This compound HCl |
| Molecular Formula | C₄H₆N₄O₂ | C₄H₇ClN₄O₂ |
| Average Molecular Weight ( g/mol ) | 142.12[1][2] | 178.58[3][5][6][7][8] |
| Monoisotopic Mass (Da) | 142.04907545[2] | 178.0257532[3] |
| CAS Number | 40769-69-5[1][2] | 56830-58-1[3][4][5][6] |
Conceptual Framework: From Empirical Formula to Definitive Molecular Structure
A complete confirmation of a molecule's identity requires more than a single measurement. It involves a logical workflow that connects its elemental composition to its precise mass.
Expertise & Causality: The journey begins with the empirical formula , which provides the simplest whole-number ratio of atoms in the compound.[9][10] An experimental technique like elemental analysis yields this information. However, the empirical formula alone is insufficient; for example, formaldehyde (CH₂O) and glucose (C₆H₁₂O₆) share the same empirical formula but have vastly different molecular weights and properties.[9][11] To determine the molecular formula —the actual number of atoms of each element in a molecule—the molecular weight must be determined independently.[9][10] Modern high-resolution mass spectrometry is the definitive tool for this purpose, providing a highly accurate mass measurement that, when combined with the empirical formula, resolves any ambiguity.[12][13]
The logical relationship for this validation is visualized below.
Caption: Logical workflow for molecular formula confirmation.
Experimental Protocols for Molecular Weight Validation
A robust determination relies on orthogonal methods that validate each other. Here, we detail protocols for High-Resolution Mass Spectrometry and Elemental Analysis.
Gold Standard: High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: HRMS is the cornerstone of modern molecular weight determination because of its exceptional precision.[14] Instruments like Time-of-Flight (TOF) or Orbitrap can measure the mass-to-charge ratio (m/z) with an accuracy of less than 5 parts per million (ppm).[13] This level of accuracy is often sufficient to determine a unique elemental composition, differentiating the target molecule from other potential compounds with nearly identical nominal masses.[13][14] This is the primary reason it has superseded older, less precise methods.
Caption: Experimental workflow for HRMS analysis.
Trustworthiness - A Self-Validating System: The protocol's integrity is maintained through stringent internal checks.
-
Internal Calibration: Introducing a reference compound (lock mass) of a known m/z alongside the analyte allows for real-time correction of any instrumental drift, ensuring superior mass accuracy compared to external calibration alone.[15]
-
Isotopic Pattern Matching: The instrument detects not only the primary monoisotopic peak but also peaks corresponding to molecules containing heavier isotopes (e.g., ¹³C). The observed distribution of these isotopic peaks must match the theoretically calculated pattern for the proposed formula (C₄H₆N₄O₂). A high-fidelity match provides strong, independent confirmation of the elemental composition.
Experimental Protocol: HRMS Analysis via ESI-TOF
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 1 mL of a 50:50 mixture of HPLC-grade methanol and deionized water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent system. Add 0.1% formic acid to the final solution to promote protonation ([M+H]⁺) in positive ion mode.
-
-
Instrument Setup & Calibration:
-
Instrument: Agilent 6545XT AdvanceBio LC/Q-TOF (or equivalent).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Calibration: Perform a standard instrument calibration as per manufacturer guidelines. For analysis, utilize a dual-spray ESI source, infusing a reference mass solution continuously for internal calibration.
-
-
Data Acquisition:
-
Injection Method: Direct infusion or via LC injection.
-
Mass Range: 100-500 m/z.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 120 V.
-
Gas Temp: 300 °C.
-
Acquisition Rate: 1 spectrum/second.
-
-
Data Analysis:
-
Identify the protonated molecular ion peak, [M+H]⁺. For C₄H₆N₄O₂, the expected m/z is 143.0563. For the hydrochloride salt, the free base will likely be observed at the same m/z.
-
Calculate the mass error: Error (ppm) = [(Experimental m/z - Theoretical m/z) / Theoretical m/z] * 10⁶.
-
Confirm that the error is < 5 ppm.
-
Use the instrument software to compare the observed isotopic distribution of the molecular ion peak with the theoretical pattern for C₄H₆N₄O₂.
-
Orthogonal Confirmation: Elemental Analysis
Expertise & Causality: Elemental analysis provides complementary data by determining the mass percentage of each element (C, H, N, O) in the compound.[10][16] This technique offers an independent verification of the atomic ratios derived from HRMS. If the experimentally determined percentages align with the theoretical percentages calculated from the proposed molecular formula, it provides powerful, orthogonal evidence that the assigned formula is correct.
Experimental Protocol: CHN/O Analysis
-
Sample Preparation:
-
Accurately weigh 2-3 mg of the dried, purified compound into a tin capsule for CHN analysis.
-
Weigh a separate 2-3 mg sample into a silver capsule for Oxygen analysis.
-
-
Instrumentation:
-
Utilize a commercial elemental analyzer (e.g., PerkinElmer 2400 Series II CHNS/O). The instrument performs high-temperature combustion of the sample.
-
-
Analysis:
-
The sample is combusted, converting the elements into simple gases (CO₂, H₂O, N₂).
-
These gases are separated chromatographically and quantified by a thermal conductivity detector.
-
The instrument software calculates the percentage by weight of C, H, and N. Oxygen is determined separately by pyrolysis.
-
-
Data Interpretation:
-
Compare the experimental percentages to the theoretical values.
-
From Experimental % to Empirical Formula: a. Assume a 100 g sample, where percentages convert directly to grams.[11][17] b. Convert the mass of each element to moles by dividing by its atomic weight. c. Divide each mole value by the smallest mole value obtained to find the simplest whole-number ratio of atoms (the empirical formula).[17]
-
Final Confirmation: Verify that the molecular weight determined by HRMS is an integer multiple of the empirical formula's mass.[9][10] For this compound, the empirical formula is the same as the molecular formula, so this integer should be 1.
-
Data Synthesis and Final Validation
Table 2: Representative Data for Validation of C₄H₆N₄O₂
| Analysis Parameter | Theoretical Value | Expected Experimental Result | Acceptance Criteria |
| HRMS ([M+H]⁺) | 143.0563 Da | 143.0561 Da | Mass Error < 5 ppm |
| Elemental C% | 33.80% | 33.75% | ± 0.4% |
| Elemental H% | 4.26% | 4.29% | ± 0.4% |
| Elemental N% | 39.42% | 39.38% | ± 0.4% |
| Elemental O% | 22.51% | 22.58% | ± 0.4% |
When the highly accurate mass from HRMS corresponds to a molecular formula whose elemental composition is confirmed by direct elemental analysis, the molecular weight and formula of this compound can be considered definitively validated.
Conclusion
The molecular weight of this compound is theoretically 142.12 g/mol (average) with a monoisotopic mass of 142.049 Da. Its common hydrochloride salt form has a molecular weight of 178.58 g/mol . However, for research and development purposes, theoretical calculation is insufficient. This guide outlines a robust, self-validating framework for the empirical determination of its molecular weight and formula. By integrating the high-precision data from High-Resolution Mass Spectrometry with the orthogonal confirmation provided by Elemental Analysis, researchers can establish the identity and purity of this compound with the highest degree of scientific confidence, a non-negotiable standard in the fields of chemical synthesis and drug discovery.
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Methodological & Application
Application Notes and Protocols for the Industrial Scale-Up of 2,5-Diamino-4,6-Dichloropyrimidine Production
Introduction
2,5-Diamino-4,6-dichloropyrimidine is a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably in the development of antiviral nucleoside analogues.[1][2] Its molecular structure provides a versatile scaffold for the construction of complex heterocyclic systems. The industrial-scale production of this compound, however, presents significant challenges, including harsh reaction conditions, the formation of intractable byproducts, and the need for stringent process control to ensure safety and product quality.[1][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the robust and scalable synthesis of 2,5-diamino-4,6-dichloropyrimidine. The protocols detailed herein are designed to be self-validating, with an emphasis on the underlying chemical principles to facilitate successful scale-up.
Chemical Synthesis: A Two-Pronged Approach for Industrial Production
The direct chlorination of the readily available precursor, 2,5-diamino-4,6-dihydroxypyrimidine, is the most common route for synthesizing 2,5-diamino-4,6-dichloropyrimidine. However, early attempts at this transformation using phosphorus oxychloride (POCl₃) alone were largely unsuccessful due to the degradation of the pyrimidine ring.[1] Modern industrial processes have overcome this challenge through two primary strategies: the use of phase-transfer catalysts and the in-situ protection of the amino groups using a Vilsmeier reagent.
Method 1: Quaternary Ammonium Salt-Catalyzed Chlorination
This method, a significant improvement over early attempts, employs a quaternary ammonium chloride or a tertiary amine hydrochloride to facilitate the chlorination with phosphorus oxychloride.[4][5] This approach is suitable for large-scale production and offers a more direct route to the final product.[4]
Reaction Scheme:
Caption: Quaternary ammonium salt-catalyzed chlorination workflow.
Detailed Protocol:
-
Reactor Setup: A glass-lined or similarly corrosion-resistant reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet is required. Ensure the system is dry before adding reagents.
-
Reagent Charging: Charge the reactor with dry this compound hydrochloride, methyltriethylammonium chloride, and phosphorus oxychloride.[4]
-
Reaction: Heat the stirred mixture to an internal temperature of approximately 104-105°C. Hydrogen chloride gas will evolve as the reagents dissolve. Maintain this temperature for 24-30 hours.[4]
-
Work-up:
-
Cool the reaction mixture and distill off the excess phosphorus oxychloride under vacuum.[4]
-
Carefully pour the cooled reaction mixture into a vessel containing ice and water to quench the remaining POCl₃. This is a highly exothermic process and requires strict temperature control.
-
Adjust the pH of the aqueous mixture to 4 with a 40% sodium hydroxide solution, maintaining the temperature around 50-55°C. Stir for one hour.[4]
-
Further adjust the pH to 7 with 40% sodium hydroxide, cool to 35°C, and extract the product with ethyl acetate.[4]
-
-
Purification:
Process Parameters for Scale-Up:
| Parameter | Recommended Range | Rationale |
| Reactant Molar Ratio | 1 : 3-6 (Dihydroxypyrimidine : POCl₃) | Ensures complete chlorination. |
| Catalyst Loading | 2-6 molar equivalents | Facilitates the reaction and can act as a solvent.[4] |
| Temperature | 100-110°C | Provides sufficient energy for the reaction to proceed at a reasonable rate.[4] |
| Reaction Time | 24-30 hours | Ensures high conversion of the starting material.[4] |
Method 2: Vilsmeier Reagent-Mediated Synthesis
This more advanced protocol utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride and a formamide like N,N-dimethylformamide (DMF), to both chlorinate the pyrimidine ring and protect the amino groups as formamidines.[3][6] This prevents degradation of the pyrimidine nucleus and often leads to higher yields and a cleaner reaction profile, making it highly attractive for industrial applications.[3]
Reaction Scheme and Workflow:
Caption: Vilsmeier reagent-mediated synthesis workflow.
Detailed Protocol:
-
Vilsmeier Reagent Formation and Chlorination:
-
In a suitable reactor, charge an inert solvent such as 1,2-dichloroethane or chloroform.[3]
-
Add N,N-dimethylformamide (DMF) followed by the slow addition of phosphorus oxychloride while maintaining a controlled temperature.
-
Add this compound to the Vilsmeier reagent suspension.
-
Heat the reaction mixture to reflux (typically 40-100°C depending on the solvent) and maintain for 12-48 hours.[3]
-
-
Hydrolysis of the Bis-formamidine Intermediate:
-
After the chlorination is complete, the reaction mixture containing the N,N'-(4,6-dichloro-2,5-pyrimidinediyl)bis(formamidine) intermediate is carefully quenched with water.[6]
-
An acidic medium, such as hydrochloric acid in ethanol and water, is used for the hydrolysis.[1]
-
The mixture is heated to facilitate the removal of the formamidine protecting groups.[3]
-
-
Work-up and Purification:
-
After hydrolysis, the pH is adjusted with an inorganic base to precipitate the product.[6]
-
The crude product is collected by filtration, washed with water, and then can be further purified by recrystallization from a suitable solvent like ethyl acetate.
-
Process Parameters for Scale-Up:
| Parameter | Recommended Range | Rationale |
| Solvent | 1,2-dichloroethane, chloroform | Inert solvents that are compatible with the Vilsmeier reagent.[3] |
| Temperature (Chlorination) | 40-100°C | Dependent on the solvent's boiling point; ensures a controlled reaction rate.[3] |
| Reaction Time (Chlorination) | 12-48 hours | Necessary for complete formation of the bis-formamidine intermediate.[3] |
| Hydrolysis Conditions | Acidic (e.g., HCl), elevated temperature | Efficiently removes the formamidine protecting groups.[1][3] |
Safety and Handling
The synthesis of 2,5-diamino-4,6-dichloropyrimidine involves hazardous materials and requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7] Respiratory protection, such as a dust respirator, should be used when handling the solid material.[7]
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.[8][9]
-
Reagent Handling:
-
Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. Handle with extreme care in a dry environment.
-
Acids and Bases: Strong acids and bases are used in the work-up procedures. Handle with appropriate care to avoid chemical burns.
-
-
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention.[7][8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[8]
-
Spills: In case of a spill, contain the material and clean it up using appropriate methods to avoid dust generation.[7]
-
Analytical Quality Control
To ensure the purity and identity of the final product, a robust analytical quality control program is essential.
Techniques for Analysis:
-
High-Performance Liquid Chromatography (HPLC): A primary technique for assessing purity and quantifying the final product and any impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water containing 0.1% formic acid is a good starting point for method development.[10]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS/MS) or Gas Chromatography (GC-MS), this technique is invaluable for confirming the molecular weight of the product and identifying any trace-level impurities.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final product.
-
Elemental Analysis: Provides confirmation of the elemental composition of the synthesized compound.
Representative Analytical Method Parameters (LC-MS/MS): [10][11]
| Parameter | Typical Value |
| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Conclusion
The industrial-scale synthesis of 2,5-diamino-4,6-dichloropyrimidine is a challenging yet achievable endeavor. The choice between the quaternary ammonium salt-catalyzed method and the Vilsmeier reagent-mediated approach will depend on factors such as the desired purity, yield, and the available manufacturing infrastructure. The Vilsmeier reagent method is often preferred for its cleaner reaction profile and potentially higher yields. Regardless of the chosen route, strict adherence to process control, safety protocols, and rigorous analytical testing are paramount for the successful and safe production of this vital pharmaceutical intermediate.
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Application Notes and Protocols for the Chlorination of 2,5-Diamino-4,6-dihydroxypyrimidine
Introduction
The transformation of 2,5-diamino-4,6-dihydroxypyrimidine to its chlorinated analogue, 2,5-diamino-4,6-dichloropyrimidine, is a critical step in the synthesis of various biologically active compounds, including purine derivatives with pharmaceutical applications. However, this chlorination is notoriously challenging due to the electron-rich nature of the pyrimidine ring, which is susceptible to degradation under harsh reaction conditions.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the established methods for this chlorination, with a focus on practical, field-proven protocols that prioritize yield, purity, and scalability.
Understanding the Chemistry: The Challenge of Chlorinating Activated Pyrimidines
The hydroxyl groups at the 4 and 6 positions of the pyrimidine ring exist in tautomeric equilibrium with their keto forms, rendering the ring highly activated and prone to electrophilic attack and subsequent decomposition. Direct chlorination using standard reagents can often lead to the formation of intractable tars and a low yield of the desired product.[1] The key to a successful chlorination lies in the careful selection of the chlorinating agent and the use of additives that can modulate the reactivity and prevent degradation of the starting material.
The most commonly employed and effective reagent for this transformation is phosphorus oxychloride (POCl₃).[2][3] POCl₃ serves as both the chlorinating agent and, in many procedures, the solvent. The reaction mechanism involves the initial phosphorylation of the hydroxyl groups, converting them into better leaving groups, which are then displaced by chloride ions.
Method 1: Chlorination using Phosphorus Oxychloride with a Quaternary Ammonium Salt
This method has proven to be a reliable and scalable approach for the synthesis of 2,5-diamino-4,6-dichloropyrimidine. The addition of a quaternary ammonium chloride, such as tetraethylammonium chloride or methyltriethylammonium chloride, is crucial. These salts act as a source of chloride ions and can also serve as a fusible solvent, ensuring a homogeneous reaction mixture at elevated temperatures.[4][5][6]
Reaction Workflow
Caption: Workflow for the chlorination of this compound using POCl₃ and a quaternary ammonium salt.
Detailed Protocol
Materials:
-
This compound hydrochloride
-
Tetraethylammonium chloride (or methyltriethylammonium chloride), dried
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated sodium carbonate (Na₂CO₃) solution or sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with a reflux condenser and stirring mechanism
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine dry this compound hydrochloride, tetraethylammonium chloride (typically 5-10 molar equivalents), and phosphorus oxychloride (typically 3-6 molar equivalents).[5][6]
-
Reaction: Heat the stirred mixture to an internal temperature of approximately 105°C. Hydrogen chloride gas will be evolved as the reagents dissolve. Maintain the reaction at this temperature for 20-30 hours.[5][6] The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This quenching process is highly exothermic and will generate HCl gas.
-
Neutralization: Once the exotherm has subsided, cautiously neutralize the acidic aqueous solution to a pH of 8-9 with a saturated solution of sodium carbonate or a solution of sodium hydroxide.[2] The product will often precipitate as a solid.
-
Extraction: Extract the aqueous mixture with ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate or magnesium sulfate.[5]
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethyl acetate to yield 2,5-diamino-4,6-dichloropyrimidine.[5]
Quantitative Data Summary
| Reactant/Parameter | Molar Ratio/Value | Reference |
| This compound HCl | 1 equivalent | [5] |
| Tetraethylammonium chloride | 5.4 equivalents | [5] |
| Phosphorus oxychloride | 3.1 equivalents | [5] |
| Temperature | 105 °C | [5] |
| Reaction Time | 20 hours | [5] |
| Yield | 50% | [5] |
Method 2: Solvent-Free Chlorination with Equimolar Phosphorus Oxychloride
For large-scale preparations, minimizing the use of excess reagents and solvents is highly desirable for economic, environmental, and safety reasons.[2][3] A solvent-free approach using a near-equimolar amount of POCl₃ in a sealed reactor has been developed for the chlorination of various hydroxypyrimidines.[2][7][8] This method often results in high yields and simplified work-up procedures.
Reaction Mechanism Overview
Caption: Simplified mechanism of chlorination of a hydroxyl group using POCl₃.
Detailed Protocol
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (as a base)
-
Teflon-lined stainless steel reactor
-
Cold water (~0 °C)
-
Saturated sodium carbonate (Na₂CO₃) solution
Procedure:
-
Reaction Setup: In a Teflon-lined stainless steel reactor, add this compound, an equimolar amount of phosphorus oxychloride per hydroxyl group, and one equivalent of pyridine.[2][9]
-
Reaction: Seal the reactor and heat the mixture to 140-160°C for 2 hours.[2]
-
Work-up: After cooling the reactor to room temperature, carefully open it in a well-ventilated fume hood.
-
Quenching and Precipitation: Slowly pour the reaction contents into cold water (~0 °C) with vigorous stirring.
-
Neutralization: Adjust the pH of the aqueous solution to 8-9 with a saturated sodium carbonate solution to precipitate the product.[2]
-
Isolation: Collect the solid product by filtration and wash it with water. The product can be dried in a vacuum oven.
Quantitative Data Summary
| Reactant/Parameter | Molar Ratio/Value | Reference |
| Hydroxypyrimidine | 1 equivalent | [2] |
| Phosphorus oxychloride | 1 equivalent per -OH group | [2] |
| Pyridine | 1 equivalent | [2] |
| Temperature | 140-160 °C | [2] |
| Reaction Time | 2 hours | [2] |
| Yield | High (typically) | [2] |
Alternative Approach: The Vilsmeier-Haack Reagent
The Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride and a formamide such as N,N-dimethylformamide (DMF), is well-known for the formylation of electron-rich aromatic and heteroaromatic compounds.[10][11][12][13] However, it can also be employed for chlorination reactions. In the context of this compound, reacting it with a Vilsmeier reagent can lead to the formation of the desired 2,5-diamino-4,6-dichloropyrimidine.[1]
While this method might offer milder conditions compared to neat POCl₃ at high temperatures, optimization is often required to favor chlorination over formylation and to prevent side reactions.
Safety Considerations
-
Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance. It reacts violently with water, releasing heat and toxic hydrogen chloride gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The quenching of the reaction mixture is a critical step that requires careful execution due to its exothermic nature. The addition to ice/water should be done slowly and with efficient cooling and stirring.
-
Sealed reactors should be used with caution and must be able to withstand the pressure generated at the reaction temperature. Always follow the manufacturer's instructions for the safe operation of high-pressure equipment.
Troubleshooting
-
Low Yield/Incomplete Reaction:
-
Ensure all reagents and glassware are thoroughly dry, as moisture will decompose POCl₃.
-
Increase the reaction time or temperature, but be mindful of potential degradation.
-
Use a larger excess of POCl₃ and the quaternary ammonium salt if necessary.
-
-
Formation of Tarry Byproducts:
-
This is often a sign of decomposition. Consider lowering the reaction temperature or using a milder chlorinating agent.
-
The use of a solvent like acetonitrile, as suggested in some literature, might help to mitigate the formation of tars, although it can also complicate the work-up.[1]
-
Conclusion
The chlorination of this compound is a challenging but achievable transformation with the appropriate choice of reagents and reaction conditions. The use of phosphorus oxychloride in combination with a quaternary ammonium salt provides a robust and scalable method. For a more environmentally friendly and efficient process, the solvent-free approach with equimolar POCl₃ in a sealed reactor is a promising alternative. Careful attention to safety protocols and reaction parameters is paramount for a successful outcome.
References
- Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. [Link]
- Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. [Link]
- Hanson, J. (1999). Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine.
- ResearchGate. (n.d.).
- Hanson, J. (1991). Process for preparing 2,5-diamino-4,6-dichloropyrimidine.
- ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. [Link]
- Hanson, J. (1995). Process for preparing 2,5-diamino-4,6-dichloropyrimidine.
- ResearchGate. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]
- Temple Jr., C., & Smith, B. H. (1975). Preparation of 2,5-diamino-4,6-dichloropyrimidine. The Journal of Organic Chemistry, 40(21), 3141–3142. [Link]
- Hanson, J. (1995). Process for preparing 2,5-diamino-4,6-dichloropyrimidine.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
- Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
- Synfacts. (2011). Synthesis of Pyrimidin-4(3H)-ones via Vilsmeier–Haack Reaction. Thieme, 2011(07), 0759-0759. [Link]
- Taylor Jr., E. C., & Drenchko, P. (1951). A New Synthesis of 4,6-Diamino-2,5-dichloropyrimidine. Journal of the American Chemical Society, 73(10), 4993–4993. [Link]
- Google Patents. (1996).
- Taylor Jr., E. C., & Drenchko, P. (1951). A New Synthesis of 4,6-Diamino-2,5-dichloropyrimidine. Journal of the American Chemical Society, 73(10), 4993. [Link]
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
- Google Patents. (1995). Improved process for preparing 2-amino-4,6-dichloropyrimidine.
- Google Patents. (2010). Process for producing 2,5-diamino-4,6 dichloropyrimidine.
- G-SRS. (n.d.). This compound HYDROCHLORIDE. [Link]
- Wizeprep. (2022, March 9). Learn the 3 Steps for Halogenation & Examples | Learn Organic Chemistry with Wizeprep. [Link]
- Royal Society of Chemistry. (2025). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. [Link]
- Kishan's Classes. (2025, November 11). Organic Chemistry: Halogenation & Halohydrin with Anti-Syn Addition Mechanism and Practice Problems! [YouTube video]. [Link]
- LTQ 9.1, Spring 2024. (2024, April 4). Synthesis and Reactions of Amines. [YouTube video]. [Link]
- National Institutes of Health. (2019). Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. [Link]
- ResearchGate. (2025, August 9).
- Chad's Prep. (2021, April 14). 20.10 Synthesis and Reactions of Amides | Organic Chemistry. [YouTube video]. [Link]
- Leah4sci. (2024, April 9). Amine Reactions and Practice (Live Recording) Organic Chemistry Review. [YouTube video]. [Link]
- The Organic Chemistry Tutor. (2018, May 12). Amine Synthesis Reactions. [YouTube video]. [Link]
- The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines. [YouTube video]. [Link]
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- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
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- 6. EP0483204B1 - Process for preparing 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
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Application of Vilsmeier Reagent in Pyrimidine Synthesis: A Detailed Guide for Researchers
Introduction: The Versatility of the Vilsmeier Reagent in Heterocyclic Chemistry
The Vilsmeier-Haack reaction, a cornerstone of organic synthesis, empowers chemists to introduce formyl groups and construct heterocyclic systems with remarkable efficiency.[1][2] The heart of this reaction lies in the Vilsmeier reagent, an electrophilic iminium species typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1] While renowned for its utility in the formylation of electron-rich aromatic and heteroaromatic compounds, the Vilsmeier reagent's applications extend far beyond simple formylation, serving as a powerful tool for cyclization and functionalization reactions.[1][3]
This guide delves into the specific and powerful applications of the Vilsmeier reagent in the synthesis of pyrimidines, a class of heterocyclic compounds of immense importance in medicinal chemistry and drug development due to their presence in nucleic acids and a wide array of bioactive molecules. We will explore two primary strategies: the direct formylation of pre-existing pyrimidine rings and the elegant one-pot synthesis of the pyrimidine core itself. This document is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying principles, detailed experimental protocols, and the critical "why" behind the experimental choices, fostering a deeper level of expertise and ensuring reproducible, reliable results.
Core Concept: The Vilsmeier Reagent and Its Reactivity
The Vilsmeier reagent is a chloroiminium salt, with the most common example being the N,N-dimethylchloroiminium ion. Its formation from DMF and POCl₃ is a rapid and efficient process.
*dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
DMF [label="DMF"]; POCl3 [label="POCl₃"]; Vilsmeier_Reagent [label="Vilsmeier Reagent\n(Chloroiminium ion)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
DMF -> Vilsmeier_Reagent [label="+ POCl₃"]; POCl3 -> Vilsmeier_Reagent; } *dot
Caption: Formation of the Vilsmeier Reagent.
The electrophilic carbon of the iminium ion is the key reactive species, readily attacked by nucleophiles. In the context of pyrimidine synthesis, this nucleophile can be an electron-rich position on a pyrimidine ring or an intermediate generated in situ that is poised for cyclization.
Application 1: Electrophilic Formylation of Pyrimidine Derivatives
The Vilsmeier-Haack reaction provides a mild and effective method for the introduction of a formyl group onto activated pyrimidine rings. This functionality serves as a versatile handle for further synthetic transformations, allowing for the construction of a diverse range of substituted pyrimidines.
Mechanism of Formylation
The mechanism proceeds via a classical electrophilic aromatic substitution pathway. The electron-rich pyrimidine ring attacks the electrophilic Vilsmeier reagent, forming a sigma complex. Subsequent elimination of a proton and hydrolysis of the resulting iminium salt during workup yields the desired formylpyrimidine.
*dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
Pyrimidine [label="Activated\nPyrimidine"]; Vilsmeier [label="Vilsmeier\nReagent"]; Sigma_Complex [label="Sigma Complex\nIntermediate"]; Iminium_Salt [label="Iminium Salt"]; Formyl_Pyrimidine [label="Formyl-\nPyrimidine", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
Pyrimidine -> Sigma_Complex [label="+ Vilsmeier Reagent"]; Vilsmeier -> Sigma_Complex; Sigma_Complex -> Iminium_Salt [label="- H⁺"]; Iminium_Salt -> Formyl_Pyrimidine [label="Hydrolysis (H₂O)"]; } *dot
Caption: General Mechanism of Vilsmeier-Haack Formylation.
Protocol: Formylation of 2-Methylpyrimidine-4,6-diol
A practical example of this application is the formylation of 2-methylpyrimidine-4,6-diol. This reaction has been studied with various solvents, demonstrating the impact of the reaction medium on yield and reaction time.[4]
Reaction Scheme:
*dot graph G { layout=dot; rankdir=LR; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=71073&t=l", label=""]; start [label="2-Methylpyrimidine-4,6-diol"]; reagents [label="Vilsmeier Reagent\n(DMF/POCl₃)"]; product [label="4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde", shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=135413531&t=l"];
start -> product [label="Formylation"]; reagents -> product; } *dot
Caption: Vilsmeier-Haack formylation of 2-methylpyrimidine-4,6-diol.
Materials:
-
2-Methylpyrimidine-4,6-diol
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Benzene, 1,2-Dichloroethane, or o-Xylene (as solvent)
-
Ice
-
Methanol
-
Dichloromethane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Apparatus for thin-layer chromatography (TLC)
Detailed Step-by-Step Protocol (using DMF as solvent for optimal yield): [4]
-
Preparation of the Vilsmeier Reagent: In a dropping funnel, carefully add phosphorus oxychloride (0.29 mL, 3.16 mmol) to N,N-dimethylformamide (0.49 mL, 6.3 mmol) and cool the mixture in an ice bath.
-
Expert Insight: The Vilsmeier reagent is moisture-sensitive, so it is crucial to use anhydrous solvents and perform the reaction under a dry atmosphere. The exothermic reaction between DMF and POCl₃ necessitates cooling to control the formation of the reagent.
-
-
Reaction Setup: In a round-bottom flask, prepare a suspension of 2-methylpyrimidine-4,6-diol (0.4 g, 3.16 mmol) in DMF (3 mL).
-
Addition of Vilsmeier Reagent: Under vigorous stirring, add the prepared Vilsmeier reagent dropwise to the suspension of the pyrimidine derivative.
-
Reaction Progression: Heat the reaction mixture to 80 °C and maintain this temperature for 5 hours. Monitor the reaction progress by TLC (methanol/dichloromethane 1:9) until the starting material is consumed.
-
Workup: Pour the reaction mixture onto crushed ice and stir overnight.
-
Causality: The addition of ice-water hydrolyzes the intermediate iminium salt to the final aldehyde and also quenches any unreacted Vilsmeier reagent.
-
-
Isolation and Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde.
Data Presentation: Solvent Effects on the Formylation of 2-Methylpyrimidine-4,6-diol [4]
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzene | Reflux | 6 | 45 |
| 1,2-Dichloroethane | Reflux | 6 | 52 |
| o-Xylene | 100 | 7 | 49 |
| DMF | 80 | 5 | 61 |
Trustworthiness of the Protocol: This protocol is self-validating as the progress of the reaction can be easily monitored by TLC. The final product can be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity. The reported yields in different solvents provide a clear basis for experimental choices, with DMF offering the best performance in this specific case.[4]
Application 2: One-Pot Synthesis of Pyrimidin-4(3H)-ones
The Vilsmeier reagent can also be employed in elegant one-pot syntheses to construct the pyrimidine ring itself. This approach is particularly valuable as it often involves readily available starting materials and avoids the isolation of intermediates.
Mechanism of Cyclization
A notable example is the synthesis of pyrimidin-4(3H)-ones from 3-aminopropenamides. The proposed mechanism involves a sequence of halogenation, formylation, and intramolecular nucleophilic cyclization.[5][6]
*dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
Substrate [label="3-Aminopropenamide"]; Vilsmeier [label="Vilsmeier\nReagent"]; Halogenation [label="Halogenation"]; Formylation [label="Formylation"]; Cyclization [label="Intramolecular\nNucleophilic\nCyclization"]; Product [label="Pyrimidin-4(3H)-one", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Substrate -> Halogenation [label="+ Vilsmeier Reagent"]; Vilsmeier -> Halogenation; Halogenation -> Formylation; Formylation -> Cyclization; Cyclization -> Product; } *dot
Caption: Proposed reaction cascade for the synthesis of pyrimidin-4(3H)-ones.
Protocol: One-Pot Synthesis of 6-Chloro-2-phenyl-3-methylpyrimidin-4(3H)-one
This protocol provides a general procedure for the synthesis of a range of pyrimidin-4(3H)-ones.[6]
Reaction Scheme:
*dot graph G { layout=dot; rankdir=LR; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=5329124&t=l", label=""]; start [label="(Z)-3-(Dimethylamino)-N-methyl-3-phenylacrylamide"]; reagents [label="POCl₃"]; product [label="6-Chloro-3-methyl-2-phenylpyrimidin-4(3H)-one", shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=2771239&t=l"];
start -> product [label="Vilsmeier-Haack Reaction"]; reagents -> product; } *dot
Caption: One-pot synthesis of a pyrimidin-4(3H)-one derivative.
Materials:
-
(Z)-3-(Dimethylamino)-N-methyl-3-phenylacrylamide
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with a heating mantle
-
Separatory funnel
-
Rotary evaporator
Detailed Step-by-Step Protocol: [6]
-
Reaction Setup: To a solution of (Z)-3-(dimethylamino)-N-methyl-3-phenylacrylamide (1.0 mmol) in 1,2-dichloroethane (10 mL), add phosphorus oxychloride (3.0 mmol).
-
Expert Insight: The use of an excess of the Vilsmeier reagent precursor (POCl₃) is crucial to drive the reaction to completion, as it is involved in multiple steps of the proposed mechanism.
-
-
Reaction Conditions: Heat the reaction mixture to 70-75 °C and stir for the time specified for the particular substrate (typically 1-15 hours). Monitor the reaction by TLC.
-
Workup: After completion of the reaction, cool the mixture to room temperature and carefully pour it into a saturated aqueous NaHCO₃ solution to neutralize the excess acid.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired pyrimidin-4(3H)-one.
Data Presentation: Scope of the One-Pot Pyrimidin-4(3H)-one Synthesis [6]
| Ar | R¹ | X | Time (h) | Yield (%) |
| Ph | H | Cl | 15 | 72 |
| 4-MeC₆H₄ | H | Cl | 12 | 78 |
| 4-ClC₆H₄ | H | Cl | 10 | 85 |
| Ph | Me | Cl | 1 | 81 |
| 4-MeOC₆H₄ | Me | Cl | 1.5 | 83 |
| Ph | Me | Br | 1 | 75 |
Trustworthiness of the Protocol: The robustness of this method is demonstrated by its applicability to a range of substituted 3-aminopropenamides, affording good to excellent yields of the corresponding pyrimidin-4(3H)-ones. The detailed protocol and the provided data on reaction times and yields for different substrates allow for reliable implementation and adaptation of this synthetic strategy.
Application 3: Synthesis of Fused Pyrimidines
The Vilsmeier-Haack reaction is also a powerful tool for the synthesis of fused pyrimidine systems, which are of significant interest in medicinal chemistry.
Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones
Thieno[2,3-d]pyrimidines can be synthesized from 2-amino-3-cyanothiophene derivatives using the Vilsmeier reagent. The reaction proceeds by stirring the reactants at room temperature followed by refluxing.[7]
Reaction Scheme:
*dot graph G { layout=dot; rankdir=LR; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=636531&t=l", label=""]; start [label="2-Amino-3-cyanothiophene derivative"]; reagents [label="Vilsmeier Reagent\n(DMF/POCl₃)"]; product [label="Thieno[2,3-d]pyrimidin-4(3H)-one derivative", shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=71587&t=l"];
start -> product [label="Cyclization"]; reagents -> product; } *dot
Caption: Synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives.
Conclusion and Future Perspectives
The Vilsmeier reagent is an indispensable tool in the synthetic organic chemist's arsenal for the synthesis and functionalization of pyrimidines. Its ability to act as both a formylating agent and a cyclization promoter allows for the efficient construction of a wide variety of pyrimidine-based scaffolds. The protocols detailed in this guide provide a solid foundation for researchers to apply these powerful reactions in their own work. The causality-driven explanations for experimental choices are intended to empower scientists to not just follow recipes, but to understand and troubleshoot their synthetic endeavors.
Future research in this area will likely focus on expanding the substrate scope of these reactions, developing more environmentally benign Vilsmeier-type reagents, and exploring their application in the synthesis of increasingly complex and biologically active pyrimidine derivatives for drug discovery and development.
References
- Rajput, A. P., & Girase, P. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(4), 1-19.
- S. V. S's Dadasaheb Rawal College. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Zhang, R., Zhang, D., Liang, Y., Zhou, G., & Dong, D. (2011). Vilsmeier reaction of 3-aminopropenamides: one-pot synthesis of pyrimidin-4(3H)-ones. The Journal of organic chemistry, 76(8), 2880–2883. [Link]
- SYNFACTS. (2011). Synthesis of Pyrimidin-4(3H)-ones via Vilsmeier–Haack Reaction. Synfacts, 2011(07), 0714. [Link]
- Chahal, M., Dhillon, S., Rani, P., & Kinger, M. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier-Haack reagent. RSC advances, 13(39), 27351–27383. [Link]
- ResearchGate. (n.d.). Synthesis of pyrimidin-4-(3H)-ones.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Dambaev, A. V., Kolesnik, D. A., Yakovlev, I. P., & Semakova, T. L. (2024). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Chemistry Proceedings, 16(1), 104. [Link]
- Rajput, A. P., & Girase, P. D. (2013). Review Article on Vilsmeier—Haack Reaction. ChemInform, 44(21). [Link]
- ResearchGate. (n.d.). Vilsmeier—Haack Reactions of Carbonyl Compounds: Synthesis of Substituted Pyrones and Pyridines.
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. REVIEW ARTICLE ON VILSMEIER HAACK REACTION AND ITS APPLICATIONS | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Vilsmeier reaction of 3-aminopropenamides: one-pot synthesis of pyrimidin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
Application Note: Comprehensive Analytical Characterization of 2,5-Diamino-4,6-dihydroxypyrimidine (DADHP)
An in-depth technical guide on the analytical techniques for characterizing 2,5-Diamino-4,6-dihydroxypyrimidine (DADHP).
Introduction: The Analytical Imperative for DADHP
This compound (DADHP) is a pivotal heterocyclic compound, often serving as a key starting material or intermediate in the synthesis of various pharmaceutical agents, including antiviral drugs.[1][2] Its molecular structure, featuring multiple reactive functional groups, necessitates a robust and multi-faceted analytical approach to ensure identity, purity, and stability. The presence of amino and hydroxyl groups on the pyrimidine ring can lead to tautomeric forms, potential impurities from synthesis, and specific degradation pathways that must be rigorously controlled.[3][4]
This guide provides a suite of detailed analytical protocols designed for researchers, quality control analysts, and drug development professionals. The methodologies herein are grounded in established principles of analytical chemistry and are structured to provide a comprehensive characterization of DADHP, ensuring data integrity and regulatory compliance.[5][6] Each protocol is presented not merely as a set of instructions, but as a self-validating system, explaining the causality behind experimental choices to empower the analyst.
Physicochemical Properties of DADHP [7][8][9]
| Property | Value |
|---|---|
| Molecular Formula | C₄H₆N₄O₂ |
| Molecular Weight | 142.12 g/mol |
| CAS Number | 40769-69-5 |
| Appearance | White to brown or dark purple powder/crystal[10] |
Purity and Assay Determination by High-Performance Liquid Chromatography (HPLC)
2.1. Expertise & Causality: HPLC is the cornerstone technique for assessing the purity of DADHP and quantifying its assay. A reversed-phase method is optimal, leveraging the polar nature of DADHP. The selection of a C18 column with good retention for polar compounds, coupled with an acidic mobile phase, ensures sharp peak shapes and effective separation from potential impurities and starting materials like guanidine hydrochloride.[11][12] UV detection is employed due to the chromophoric nature of the pyrimidine ring, with the detection wavelength selected based on the compound's maximum absorbance.[3]
2.2. Experimental Protocol:
-
System Preparation:
-
Chromatograph: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: YMC-Pack ODS-AQ, 150 x 4.6 mm, 3 µm particle size, or equivalent hydrophilic C18 column.[12]
-
Column Temperature: 45 °C.[12]
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate in water, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 252 nm, based on the typical absorbance maxima for dihydroxypyrimidine derivatives.[3][4]
-
Injection Volume: 5 µL.
-
-
Sample and Standard Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of DADHP reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the DADHP sample.
-
-
Chromatographic Run & System Suitability:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Perform five replicate injections of the Standard Solution.
-
The system is suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.[13]
-
-
Data Analysis:
-
Calculate the purity of the sample by area normalization.
-
Determine the assay against the reference standard. Commercial suppliers often specify a purity of ≥98% by HPLC.[14]
-
2.3. Data Presentation: HPLC Method Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Hydrophilic C18, 150x4.6mm, 3µm | Provides enhanced retention for polar analytes like DADHP.[12] |
| Mobile Phase | A: 0.02M KH₂PO₄ (pH 3.0) / B: ACN | Acidic pH suppresses silanol interactions and protonates DADHP for better peak shape. |
| Elution | Gradient (e.g., 5% B to 40% B over 15 min) | Ensures elution of the main peak and separation of less polar impurities. |
| Temperature | 45 °C | Improves peak symmetry and reduces viscosity, leading to better efficiency.[12] |
| Detection | UV at 252 nm | Corresponds to a strong absorbance wavelength for the pyrimidine core.[4][15] |
2.4. Visualization: HPLC Workflow
Structural Confirmation by Mass Spectrometry (MS)
3.1. Expertise & Causality: Mass spectrometry provides unequivocal confirmation of the molecular weight of DADHP. Electrospray Ionization (ESI) is the preferred technique as it is a soft ionization method suitable for polar, non-volatile molecules, minimizing in-source fragmentation. Running in positive ion mode is logical as the amino groups are readily protonated to form the [M+H]⁺ ion.
3.2. Experimental Protocol:
-
System Preparation:
-
Mass Spectrometer: An instrument equipped with an ESI source (e.g., Ion Trap, Q-TOF).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
-
Sample Preparation:
-
Prepare a dilute solution of DADHP (~10 µg/mL) in a suitable solvent like Methanol/Water (50:50 v/v) with 0.1% formic acid. The acid facilitates protonation.
-
-
Infusion and Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the full scan mass spectrum over a range of m/z 50-300.
-
-
Data Analysis:
-
Identify the protonated molecular ion [M+H]⁺. For DADHP (C₄H₆N₄O₂), the expected monoisotopic mass is 142.05 Da.[7] The [M+H]⁺ ion should therefore appear at m/z 143.06.
-
If conducting MS/MS, select the precursor ion at m/z 143 and apply collision energy to generate a fragmentation pattern for further structural confirmation.[7]
-
3.3. Data Presentation: Expected MS Ions
| Ion Type | Calculated m/z | Interpretation |
|---|---|---|
| [M+H]⁺ | 143.06 | Protonated molecular ion, confirming the molecular weight. |
| [M+Na]⁺ | 165.04 | Sodium adduct, commonly observed with ESI. |
3.4. Visualization: MS Analysis Workflow
Structural Elucidation by NMR Spectroscopy
4.1. Expertise & Causality: NMR spectroscopy is the most powerful technique for unambiguous structural elucidation. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. Due to the limited solubility of DADHP in common organic solvents, a polar aprotic solvent like DMSO-d₆ is the solvent of choice. The presence of exchangeable protons (NH₂, OH) will be evident in the ¹H NMR spectrum, and their signals may be broad.
4.2. Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of DADHP in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). Gentle warming may be required to aid dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup & Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Experiments: Acquire standard ¹H and ¹³C{¹H} spectra.
-
¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Requires a longer acquisition time. A DEPTQ experiment can be run to differentiate between C, CH, CH₂, and CH₃ carbons.[16]
-
-
Data Analysis (Expected Signals in DMSO-d₆):
-
¹H NMR:
-
Look for broad singlets corresponding to the exchangeable protons of the two amino (NH₂) and two hydroxyl (OH) groups. The exact chemical shifts can vary with concentration and temperature.
-
The pyrimidine ring itself has no C-H bonds, so no signals are expected from the core ring structure.
-
-
¹³C NMR:
-
4.3. Data Presentation: NMR Acquisition Parameters
| Parameter | ¹H NMR | ¹³C NMR |
|---|---|---|
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Concentration | ~10 mg / 0.7 mL | ~10 mg / 0.7 mL |
| Frequency | 400 MHz | 101 MHz |
| Relaxation Delay | 2 s | 2 s |
Functional Group Identification by FTIR Spectroscopy
5.1. Expertise & Causality: FTIR spectroscopy is a rapid and effective method for identifying the key functional groups within the DADHP molecule. The presence of N-H (amines), O-H (hydroxyls), C=O (amide/lactam), and C=N/C=C (pyrimidine ring) bonds will give rise to characteristic absorption bands in the infrared spectrum. This serves as an excellent identity check. Theoretical calculations using Density Functional Theory (DFT) can aid in the precise assignment of vibrational modes.[18]
5.2. Experimental Protocol:
-
Sample Preparation:
-
Prepare a KBr (Potassium Bromide) pellet. Mix ~1 mg of DADHP with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for faster analysis with no sample preparation.
-
-
Data Acquisition:
-
Place the sample (pellet or on the ATR crystal) in the FTIR spectrometer.
-
Scan the sample over the mid-IR range (4000 - 400 cm⁻¹).
-
Collect at least 16 scans and average them to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
5.3. Data Presentation: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3500 - 3200 | N-H and O-H stretching | Amino (NH₂) and Hydroxyl (OH) groups |
| 1700 - 1630 | C=O stretching | Amide/Lactam carbonyls in the ring |
| 1650 - 1550 | N-H bending, C=N/C=C stretching | Amine scissoring and pyrimidine ring vibrations |
| 1450 - 1350 | O-H bending | In-plane hydroxyl deformation |
Thermal Properties by TGA and DSC
6.1. Expertise & Causality: Thermal analysis provides critical information about the stability, decomposition, and phase transitions of DADHP.
-
Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, identifying the onset of thermal decomposition and the presence of residual solvents or water.[19][20]
-
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample during a temperature change, revealing melting points, polymorphic transitions, and decomposition events (exotherms).[21][22]
6.2. Experimental Protocol:
-
System Preparation & Calibration:
-
Ensure both TGA and DSC instruments are calibrated with appropriate standards (e.g., Indium for DSC).
-
-
Sample Preparation:
-
Accurately weigh 3-5 mg of DADHP into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).
-
-
Data Acquisition:
-
TGA: Heat the sample from ambient temperature (~25 °C) to 600 °C at a constant rate of 10 °C/min under a nitrogen atmosphere.
-
DSC: Heat the sample from ambient to a temperature above its expected decomposition (e.g., 350 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Analysis:
-
TGA Thermogram: Analyze for significant weight loss steps. A step before 120 °C may indicate water or solvent loss. Sharp weight loss at higher temperatures indicates decomposition.
-
DSC Thermogram: Look for endothermic peaks (melting) or exothermic peaks (decomposition). DADHP is reported to decompose around 286 °C.
-
6.3. Visualization: Thermal Analysis Workflow
Method Validation: Ensuring Trustworthiness
Every protocol described must be part of a self-validating system.[23] Before routine use, it is critical that these analytical methods are validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][13] This process provides documented evidence that the method is suitable for its intended purpose.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte in the presence of impurities or degradants.[23]
-
Linearity: Proportionality of the analytical signal to the concentration of the analyte over a defined range.[24]
-
Accuracy: The closeness of the test results to the true value.[24]
-
Precision: The degree of agreement among individual test results (repeatability, intermediate precision).[24]
-
Range: The interval between the upper and lower concentration of the analyte for which the method is accurate and precise.[23]
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.[13]
Conclusion
The comprehensive characterization of this compound requires an orthogonal approach, employing multiple analytical techniques. The protocols detailed in this guide—spanning chromatography, mass spectrometry, spectroscopy, and thermal analysis—provide a robust framework for confirming the identity, purity, structure, and stability of DADHP. Adherence to these scientifically-grounded methodologies and principles of method validation will ensure the generation of reliable and defensible data, which is paramount in research and pharmaceutical development.[6]
References
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- SIELC Technologies. (n.d.). Separation of 2-Amino-4,6-dihydroxypyrimidine on Newcrom R1 HPLC column.
- Google Patents. (n.d.). Process for preparing 2,5-diamino-4,6-dichloropyrimidine.
- Google Patents. (n.d.). Method for synthesizing this compound hydrochloride.
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- TCI Chemicals. (n.d.). This compound Hydrochloride.
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- ResearchGate. (2025, August 7). DFT simulations and vibrational analysis of FTIR and FT‐Raman spectra of 2‐amino‐4,6‐dihydroxypyrimidine.
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- Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. (n.d.).
- NIH. (2024, August 1). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors.
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- ResearchGate. (2025, August 7). Measurement of 2,6-diamino-4-hydroxy-5-formamidopyrimidine and 8-oxo-7,8-dihydroguanine in isolated DNA exposed to gamma radiation in aqueous solution.
- PubMed. (n.d.). Thermal analysis methods for pharmacopoeial materials.
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Protocols for the purification of 2,5-Diamino-4,6-dihydroxypyrimidine.
An In-Depth Technical Guide to the Purification of 2,5-Diamino-4,6-dihydroxypyrimidine
Authored by a Senior Application Scientist
Introduction: The Critical Role of Purity for a Key Synthetic Building Block
This compound (DADHP) is a pivotal intermediate in the synthesis of numerous compounds of pharmaceutical interest. As a substituted pyrimidine, it serves as a core scaffold for the development of drugs, most notably as a precursor in the synthesis of antiviral nucleoside analogues like Abacavir.[1] The purity of DADHP is of paramount importance; residual impurities from its synthesis, such as unreacted starting materials or side-products, can lead to the formation of unwanted derivatives in subsequent steps, complicating downstream processing and potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API).
This technical guide provides a comprehensive overview of robust protocols for the purification of this compound, designed for researchers, chemists, and process development professionals. We will delve into the underlying chemical principles of each method, offer detailed step-by-step protocols, and discuss the analytical techniques required to validate purity.
The Purification Challenge: Navigating High Polarity
The primary challenge in purifying DADHP and related polar pyrimidine derivatives lies in their inherent physicochemical properties. The molecule possesses multiple amine and hydroxyl groups, which are strong hydrogen bond donors and acceptors. This high polarity results in:
-
High solubility in polar solvents: This can make crystallization difficult, as the compound may remain in the mother liquor even at low temperatures.[2]
-
Poor retention in standard chromatography: In traditional reverse-phase high-performance liquid chromatography (RP-HPLC), highly polar molecules like DADHP have minimal interaction with the nonpolar stationary phase, leading to poor separation from other polar impurities.[2]
-
Complex impurity profiles: The synthesis of DADHP often involves multi-step reactions including cyclization, nitrosation, and reduction, which can generate a range of structurally similar impurities.[3][4]
Addressing these challenges requires carefully selected purification strategies that exploit subtle differences in the properties of DADHP and its contaminants.
Protocol I: Purification by Recrystallization of the Free Base
Recrystallization is a fundamental technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. For DADHP, water is an effective solvent for this purpose, leveraging the compound's higher solubility at elevated temperatures.
Causality and Scientific Principles
The goal is to dissolve the crude DADHP in a minimum amount of hot solvent to create a saturated solution. As this solution cools slowly, the solubility of DADHP decreases, forcing the formation of a crystalline lattice. Most impurities, being present in lower concentrations, remain dissolved in the cold solvent (mother liquor) and are subsequently removed by filtration. The use of an acid, such as acetic acid, can further decrease the solubility of the amphoteric DADHP by shifting the equilibrium away from its more soluble salt forms.[5]
Step-by-Step Experimental Protocol
-
Solvent Selection & Dissolution:
-
Place the crude DADHP solid in an Erlenmeyer flask.
-
Add a minimal volume of deionized water and a stir bar.
-
Heat the suspension on a hot plate with stirring. Continue to add small portions of hot deionized water until the solid completely dissolves. Avoid adding an excessive amount of solvent, as this will reduce the final yield.
-
-
Decolorization (Optional):
-
If the resulting solution is colored (indicating the presence of colored impurities), remove it from the heat and add a small amount (typically 1-2% w/w) of activated charcoal.
-
Reheat the solution to boiling for 5-10 minutes. The charcoal will adsorb the colored impurities.[2]
-
Perform a hot gravity filtration using fluted filter paper to remove the activated charcoal. This step must be done quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Allow the clear, hot filtrate to cool slowly to room temperature. Covering the flask will slow the cooling rate and promote the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[2]
-
-
Isolation and Washing:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any residual mother liquor containing dissolved impurities.
-
Follow the water wash with a rinse of a more volatile solvent, like cold ethanol or acetone, to aid in drying.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
-
Workflow for Recrystallization
Caption: General workflow for the purification of DADHP by recrystallization.
Protocol II: Purification via Hydrochloride Salt Formation
A highly effective strategy for purifying amine-containing compounds like DADHP is through the formation of an acid salt. Converting the free base into its hydrochloride (HCl) salt alters its solubility profile, often making it more amenable to crystallization from specific solvent systems and allowing for the separation of non-basic impurities. Several synthesis patents utilize this method for isolation and purification, achieving high purity levels.[4][6]
Causality and Scientific Principles
The addition of hydrochloric acid to the basic amino groups on the DADHP molecule forms the corresponding ammonium chloride salt. This salt typically has significantly different solubility characteristics than the free base. For DADHP, the hydrochloride salt is readily crystallized from alcoholic solvents like methanol, whereas many organic impurities remain in solution. This process effectively isolates the target compound as a stable, crystalline solid.
Step-by-Step Experimental Protocol
-
Dissolution:
-
Suspend the crude DADHP in a suitable alcohol, such as methanol, in a flask equipped with a stir bar.[6]
-
Stir the suspension at room temperature or with gentle warming (e.g., 40-50°C) to ensure the DADHP is finely dispersed.
-
-
Salt Formation:
-
While stirring, slowly add concentrated hydrochloric acid dropwise to the suspension.[6] An exothermic reaction may be observed.
-
Continue stirring the mixture at a controlled temperature (e.g., 50-55°C) for a specified period (e.g., 1-3 hours) to ensure complete conversion to the hydrochloride salt.[4]
-
-
Crystallization and Isolation:
-
After the reaction period, cool the mixture to room temperature and then place it in an ice bath to induce crystallization of the DADHP hydrochloride salt.
-
Collect the white to off-white crystalline product by vacuum filtration.
-
-
Washing and Drying:
Workflow for Purification via Salt Formation
Caption: Workflow for the purification of DADHP via hydrochloride salt formation.
Protocol III: High-Purity Purification by Chromatography
For applications demanding the highest purity, or for separating DADHP from very closely related impurities, chromatographic techniques are indispensable. Given the high polarity of DADHP, conventional reverse-phase chromatography is challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method.[2]
Causality and Scientific Principles
HILIC utilizes a polar stationary phase (e.g., bare silica or silica bonded with polar functional groups) and a mobile phase with a high concentration of a less polar organic solvent (e.g., acetonitrile) and a small amount of a polar aqueous solvent.[2] In this system, a water-rich layer is adsorbed onto the surface of the polar stationary phase. Polar analytes like DADHP can partition into this aqueous layer and are retained. Elution is typically achieved by increasing the concentration of the polar solvent (the aqueous component) in the mobile phase, which increases the analyte's solubility in the mobile phase and moves it through the column.
General Protocol for HILIC Purification
-
Sample Preparation:
-
Dissolve the crude DADHP in the initial mobile phase or a solvent with a similar or weaker elution strength (e.g., a mixture of acetonitrile and water with a high organic ratio).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the column.[2]
-
-
Chromatographic Conditions:
-
Column: A HILIC column (e.g., amide, diol, or bare silica phase).
-
Mobile Phase A: Acetonitrile (ACN).
-
Mobile Phase B: Water with a buffer (e.g., 10 mM ammonium formate or ammonium acetate, pH adjusted). The buffer is crucial for good peak shape.
-
Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10-15 column volumes.[2]
-
Injection & Elution: Inject the prepared sample. Run a gradient elution by gradually increasing the percentage of the aqueous component (Mobile Phase B) to elute the DADHP.
-
Detection: Monitor the elution using a UV detector at an appropriate wavelength (pyrimidines typically absorb around 260-280 nm).
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak of interest.
-
Analyze the collected fractions by an appropriate analytical method (e.g., analytical HPLC) to confirm purity.
-
Combine the pure fractions and remove the solvent under reduced pressure to isolate the purified compound.
-
Summary of Purification Parameters
| Parameter | Protocol I: Recrystallization | Protocol II: HCl Salt Formation | Protocol III: HILIC |
| Principle | Differential Solubility | Salt Formation & Crystallization | Differential Partitioning |
| Primary Solvent(s) | Water | Methanol, Water | Acetonitrile, Water (buffered) |
| Key Reagent(s) | (Optional: Acetic Acid) | Concentrated HCl | Ammonium Formate/Acetate |
| Typical Purity | Good to High | High (>98%)[4] | Very High (>99%) |
| Scale | Lab to Industrial | Lab to Industrial | Lab to Preparative |
| Key Advantage | Simple, cost-effective | Excellent for removing non-basic impurities | Highest resolution for complex mixtures |
Purity Assessment and Characterization
Verifying the purity of the final product is a critical final step. A combination of techniques should be employed:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A HILIC or a polar-endcapped reverse-phase column can be used to develop a stability-indicating method. Purity is determined by the area percentage of the main peak.[7]
-
Thin-Layer Chromatography (TLC): A rapid and inexpensive method for qualitatively monitoring the progress of the purification.[3]
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can detect impurities if they are present at levels of ~1% or higher.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[8]
-
By employing the appropriate purification protocol and validating the results with these analytical methods, researchers and developers can ensure the high quality of this compound required for its demanding applications.
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- EP0483204B1. Process for preparing 2,5-diamino-4,6-dichloropyrimidine. Google Patents.
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- Frelon, S., et al. (1997). Measurement of 2,6-diamino-4-hydroxy-5-formamidopyrimidine and 8-oxo-7,8-dihydroguanine in isolated DNA exposed to gamma radiation in aqueous solution. Carcinogenesis, 18(12), 2385-2390.
- ResearchGate. Measurement of 2,6-diamino-4-hydroxy-5-formamidopyrimidine and 8-oxo-7,8-dihydroguanine in isolated DNA exposed to gamma radiation in aqueous solution.
- Kurbangalieva, A. R., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(22), 14217-14225.
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- 8. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Pivotal Role of 2,5-Diamino-4,6-dihydroxypyrimidine in Modern Pharmaceutical Synthesis
Introduction: The Pyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry
Heterocyclic compounds form the bedrock of medicinal chemistry, and among them, the pyrimidine ring holds a position of particular distinction.[1] As a fundamental component of nucleic acids (cytosine, thymine, and uracil), the pyrimidine motif is intrinsically recognized by biological systems, allowing derivatives to readily interact with enzymes and other cellular components.[1][2] This inherent biocompatibility has made the pyrimidine scaffold a "privileged structure" in drug discovery, leading to a vast and growing landscape of FDA-approved drugs for indications ranging from cancer and viral infections to hypertension.[3][4]
Within this critical class of compounds, 2,5-Diamino-4,6-dihydroxypyrimidine (DADHP) emerges as a highly versatile and indispensable starting material. Its unique arrangement of amino and hydroxyl groups provides a reactive platform for constructing more complex heterocyclic systems, most notably pteridines and purine analogs, which are the core of numerous therapeutic agents.[5][6] This guide provides an in-depth exploration of DADHP's application in pharmaceutical synthesis, detailing the underlying chemical principles, step-by-step protocols, and critical safety considerations for researchers and drug development professionals.
| Chemical Properties: this compound & its Hydrochloride Salt | |
| IUPAC Name | 2,5-Diaminopyrimidine-4,6-diol |
| Synonyms | DADHP, 2,5-Diamino-6-hydroxy-4(1H)-pyrimidinone[7] |
| CAS Number | 40769-69-5 (Base)[8], 56830-58-1 (Hydrochloride)[9] |
| Molecular Formula | C₄H₆N₄O₂[10] |
| Molecular Weight | 142.12 g/mol (Base)[10], 178.58 g/mol (Hydrochloride)[11] |
| Appearance | White to light yellow or pink crystalline powder[5][8] |
| Purity (Typical) | ≥98.0%[12] |
| Melting Point | >250 °C[8] |
| Storage | Store in a cool, dark place, away from incompatible materials like oxidizing agents.[11] |
Application I: Keystone in Antiviral Synthesis - The Pathway to Abacavir
Scientific Rationale & Expertise:
The synthesis of nucleoside reverse transcriptase inhibitors (NRTIs) is a cornerstone of antiviral therapy, particularly for HIV. Abacavir, a potent NRTI, is a carbocyclic guanosine analog. The construction of its core purine-like ring system relies heavily on a pyrimidine precursor that can be elaborated upon. DADHP serves as this critical starting block.[5] The synthetic strategy involves transforming DADHP into a more reactive intermediate, typically a dichloropyrimidine, which can then undergo sequential nucleophilic substitutions to build the final heterocyclic structure of the active pharmaceutical ingredient (API).
The initial chlorination of DADHP's hydroxyl groups is a pivotal activation step. This conversion to 2,5-diamino-4,6-dichloropyrimidine dramatically enhances the electrophilicity of the C4 and C6 positions, making them susceptible to attack by amines, a key step in forming the fused ring system of purine analogs.[13][14]
Experimental Workflow: From DADHP to a Dichlorinated Intermediate
Caption: Workflow for activating DADHP for antiviral synthesis.
Protocol 1: Synthesis of 2,5-Diamino-4,6-dichloropyrimidine
This protocol describes the chlorination of DADHP, a foundational step for synthesizing purine analogs like Abacavir. The procedure must be conducted in a well-ventilated fume hood due to the hazardous nature of phosphorus oxychloride.
Materials:
-
This compound (DADHP)
-
Phosphorus oxychloride (POCl₃)
-
A weak tertiary amine hydrochloride (e.g., N,N-diethylaniline hydrochloride) or a quaternary ammonium chloride[13]
-
Reaction flask with reflux condenser and gas outlet to a scrubber
-
Ice bath
-
Stirring apparatus
Procedure:
-
Setup: Assemble the reaction apparatus in a certified fume hood. Ensure the glassware is completely dry.
-
Charging the Flask: To the reaction flask, add this compound and the tertiary amine hydrochloride.
-
Addition of POCl₃: Slowly and carefully add an excess of phosphorus oxychloride to the flask while stirring. The reaction is exothermic and will generate HCl gas, which must be neutralized in a scrubber.
-
Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or HPLC).
-
Quenching: Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed with extreme caution.
-
Precipitation & Isolation: The product will precipitate out of the aqueous solution. Adjust the pH if necessary to ensure complete precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual acid, followed by a small amount of cold ethanol.
-
Drying: Dry the product under vacuum to yield 2,5-diamino-4,6-dichloropyrimidine.
Trustworthiness & Validation: The identity and purity of the product should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry). The conversion of the hydroxyl groups to chlorides results in a characteristic downfield shift of the pyrimidine ring protons in the NMR spectrum.
Application II: Architect of Antifolates - Synthesizing the Pteridine Core
Scientific Rationale & Expertise:
Antifolates are a class of chemotherapeutic agents that interfere with the metabolic pathways of folic acid.[15] Drugs like Methotrexate are potent inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleotides and, consequently, DNA replication.[16][17] The pharmacological activity of these drugs is intrinsically linked to their pteridine ring system.
DADHP is an ideal precursor for constructing this bicyclic heteroaromatic system. The classical and highly effective method for this transformation is the Isay reaction , which involves the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound (e.g., a glyoxal or an α-keto ester) to form the pteridine core.[6] The two adjacent amino groups on the DADHP molecule readily react with the two carbonyl groups to form the second, fused pyrazine ring.
Reaction Mechanism: The Isay Pteridine Synthesis
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- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
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- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Synthesis of Two Methotrexate Prodrugs for Optimizing Drug Loading into Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
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Synthesis of Novel Derivatives from 2,5-Diamino-4,6-dihydroxypyrimidine: Application Notes and Protocols
Introduction
For researchers, scientists, and professionals in drug development, 2,5-Diamino-4,6-dihydroxypyrimidine stands as a pivotal scaffold in medicinal chemistry. Its densely functionalized core, featuring two nucleophilic amino groups and two hydroxyl groups prone to keto-enol tautomerism, offers a rich landscape for synthetic diversification. This guide provides an in-depth exploration of the synthesis of novel derivatives from this versatile starting material, underpinned by a deep understanding of its chemical behavior and strategic considerations for derivatization. We will delve into the causality behind experimental choices, present validated protocols, and discuss the therapeutic relevance of the resulting molecular architectures. This document is designed to be a practical and authoritative resource, empowering you to navigate the synthesis and characterization of novel pyrimidine derivatives with confidence.
Understanding the Starting Material: Tautomerism and Reactivity
A critical aspect governing the reactivity of this compound is its existence in multiple tautomeric forms. The equilibrium between the dihydroxy, keto-enol, and diketo forms significantly influences the nucleophilicity and accessibility of the different reactive sites. The diketo tautomer, 2,5-diamino-1,6-dihydropyrimidine-4,6-dione, is often a major contributor in the solid state and in solution, impacting which functional groups are most susceptible to electrophilic attack. This tautomeric complexity can be both a challenge and an opportunity, allowing for regioselective derivatization under carefully controlled conditions. Understanding and potentially controlling this equilibrium is paramount for predictable and high-yielding syntheses.
Core Synthetic Strategies and Protocols
The derivatization of this compound can be broadly categorized into reactions targeting the hydroxyl groups and those targeting the amino groups.
Derivatization via the Hydroxyl Groups: Chlorination as a Gateway
A common and highly effective strategy for activating the pyrimidine core for further diversification is the conversion of the hydroxyl groups to chloro groups. This transformation dramatically enhances the electrophilicity of the C4 and C6 positions, making them susceptible to nucleophilic substitution.
This protocol is adapted from established industrial processes and offers a reliable route to a key intermediate for a wide array of derivatives.[1][2]
Causality Behind Experimental Choices:
-
Phosphorus oxychloride (POCl₃): A powerful chlorinating agent for converting hydroxyl groups on heterocyclic systems to chloro groups.
-
Quaternary ammonium chloride (e.g., tetraethylammonium chloride): Acts as a catalyst and a high-boiling solvent, facilitating the reaction at elevated temperatures and improving yields.[1][2]
-
Elevated Temperature (e.g., 105 °C): Necessary to drive the chlorination reaction to completion.
-
Aqueous work-up with pH adjustment: Crucial for quenching the excess POCl₃ and precipitating the product. Careful control of pH is necessary to avoid hydrolysis of the desired dichloropyrimidine.
Experimental Workflow:
Caption: Workflow for the synthesis of 2,5-Diamino-4,6-dichloropyrimidine.
Step-by-Step Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine dry this compound hydrochloride (1.0 eq), tetraethylammonium chloride (5.4 eq), and phosphorus oxychloride (3.1 eq).
-
Reaction: Heat the stirred mixture to an internal temperature of 105 °C. Hydrogen chloride gas will evolve. Maintain this temperature for 20-28 hours.
-
Work-up: After cooling, distill off the excess phosphorus oxychloride under reduced pressure. Carefully pour the viscous residue onto crushed ice in a separate beaker with stirring.
-
Neutralization: Cool the aqueous mixture in an ice bath and slowly add a 40% sodium hydroxide solution to adjust the pH to approximately 7.
-
Extraction and Isolation: Extract the aqueous suspension with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Typical Yield | 50-65% | [1][2] |
| Purity (post-purification) | >98% | |
| Key Reagent Ratios | DADHP·HCl : TEAC : POCl₃ ≈ 1 : 5.4 : 3.1 | [1][2] |
Derivatization via the Amino Groups
The 2- and 5-amino groups of the pyrimidine core are excellent nucleophiles and can readily participate in a variety of reactions, including Schiff base formation, acylation, and alkylation.
The reaction of the amino groups with aldehydes or ketones forms imines, also known as Schiff bases. These derivatives are valuable intermediates and have shown a wide range of biological activities.[3][4][5][6][7]
Causality Behind Experimental Choices:
-
Ethanol as Solvent: A good solvent for both the diaminopyrimidine and the aldehyde, and it allows for easy removal after the reaction.
-
Reflux Conditions: Provides the necessary thermal energy to drive the condensation reaction and remove the water byproduct.
-
Acid or Base Catalyst (Optional): While the reaction can proceed without a catalyst, a catalytic amount of acid (e.g., acetic acid) or base can accelerate the rate of imine formation.
Experimental Workflow:
Sources
- 1. data.epo.org [data.epo.org]
- 2. EP0483204B1 - Process for preparing 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. files.sdiarticle5.com [files.sdiarticle5.com]
- 6. Green Synthesis, Characterization and Biological Evaluation of Divalent Transition Metal Complexes of Substituted Aminopyrimidine Novel Schiff Base Ligand, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 7. journalajocs.com [journalajocs.com]
Application Notes and Protocols for the Hydrolysis of Dihydropyrimidine Reaction Intermediates
Introduction: The Critical Role of Dihydropyrimidines and Their Hydrolysis
Dihydropyrimidinones (DHPMs) and their derivatives represent a "privileged scaffold" in medicinal chemistry and drug development. First widely explored through the Biginelli reaction, this heterocyclic core is foundational to a range of pharmacologically active agents, including calcium channel blockers, antihypertensive agents, and alpha-1a-antagonists.[1] The synthesis of these complex molecules often involves multiple steps, generating key dihydropyrimidine intermediates.
The controlled hydrolysis of these intermediates is a pivotal transformation step. It is frequently employed to unmask or introduce new functional groups, such as carboxylic acids, which are essential for modulating a compound's solubility, metabolic stability, or target-binding interactions.[2][3] Understanding and optimizing hydrolysis protocols is therefore not merely a procedural task; it is a critical step in the rational design and synthesis of novel therapeutics.
This guide provides an in-depth exploration of the primary hydrolysis protocols—acid-catalyzed and base-catalyzed—applied to dihydropyrimidine intermediates. It moves beyond simple step-by-step instructions to elucidate the underlying chemical principles, offering researchers the knowledge to adapt and troubleshoot these essential reactions effectively.
Section 1: The General Hydrolysis Workflow
A successful hydrolysis reaction, regardless of the specific catalytic conditions, follows a structured and logical progression. Each phase requires careful consideration to ensure optimal yield, purity, and reproducibility. The workflow is designed to be a self-validating system, with analytical checkpoints integrated throughout the process.
Caption: General workflow for a controlled hydrolysis experiment.
Section 2: Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a robust method often used for the cleavage of ester or amide functionalities within the dihydropyrimidine scaffold, particularly for intermediates synthesized on solid-phase resins.[2] The mechanism relies on the protonation of a carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
Mechanistic Rationale
The reaction typically proceeds via an A-2 mechanism, where the rate-determining step is the bimolecular reaction between the protonated substrate and a water molecule.[4] For a dihydropyrimidine ester, the key steps involve:
-
Protonation: A strong acid (e.g., HCl, H₂SO₄) protonates the ester's carbonyl oxygen, increasing the carbon's electrophilic character.
-
Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking water molecule to the leaving group (the alcohol portion of the original ester).
-
Elimination: The protonated leaving group is eliminated, and the carbonyl double bond is reformed, yielding the final carboxylic acid product.
A similar pathway can be envisioned for the hydrolytic cleavage of the cyclic amide bonds within the dihydropyrimidine ring itself, leading to ring-opened products.[5]
Caption: Simplified mechanism for acid-catalyzed hydrolysis.
Detailed Protocol: Hydrolysis of a DHPM-5-Carboxylate Ester
This protocol is adapted from procedures for the cleavage of ester functionalities commonly found in products of the Biginelli reaction.[2][3]
Materials:
-
DHPM-5-carboxylate ester intermediate
-
Hydrochloric Acid (HCl), 6 M aqueous solution
-
1,4-Dioxane
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the DHPM intermediate (1.0 eq) in 1,4-dioxane (approx. 0.1 M concentration).
-
Rationale: Dioxane is a water-miscible solvent that helps to solubilize many organic intermediates while being stable to strong acid.
-
-
Acid Addition: To the stirring solution, add an equal volume of 6 M aqueous HCl. A large excess of both water and acid is crucial to drive the equilibrium towards the hydrolyzed products.[2][6]
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-16 hours.
-
Rationale: Increased temperature provides the necessary activation energy for the hydrolysis reaction, which can be slow at room temperature.
-
-
Monitoring: Periodically check the reaction's progress by taking a small aliquot, neutralizing it, and analyzing by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material spot/peak and the appearance of a more polar product spot/peak indicates progress.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a beaker containing ice and slowly neutralize by adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).
-
Rationale: Quenching neutralizes the strong acid catalyst, stopping the reaction and preventing potential degradation during workup.
-
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes of the initial reaction).
-
Rationale: Ethyl acetate is a common organic solvent for extracting moderately polar products. The aqueous layer will retain inorganic salts.
-
-
Washing: Wash the combined organic layers sequentially with water and then brine.
-
Rationale: The water wash removes residual water-soluble impurities, and the brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude carboxylic acid product.
-
Purification: If necessary, purify the crude product by recrystallization or column chromatography.
Section 3: Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, or saponification, is an effective method for hydrolyzing esters under milder temperature conditions compared to acid catalysis. The mechanism involves the direct nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. This reaction is effectively irreversible because the final carboxylate anion is resonance-stabilized and resistant to further nucleophilic attack.[6][7]
Mechanistic Rationale
-
Nucleophilic Attack: A hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon of the ester.
-
Tetrahedral Intermediate: A negatively charged tetrahedral intermediate is formed.
-
Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating the alkoxide (RO⁻) leaving group.
-
Deprotonation: The highly basic alkoxide deprotonates the newly formed carboxylic acid, yielding a resonance-stabilized carboxylate salt and an alcohol. This acid-base reaction is the thermodynamic driving force that makes the overall process irreversible.[7]
Caption: Simplified mechanism for base-catalyzed hydrolysis.
Detailed Protocol: Saponification of a DHPM-5-Carboxylate Ester
Materials:
-
DHPM-5-carboxylate ester intermediate
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
Hydrochloric Acid (HCl), 1 M aqueous solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the DHPM ester (1.0 eq) in a mixture of THF, MeOH, and water (e.g., a 3:1:1 ratio) in a round-bottom flask with a magnetic stir bar.
-
Rationale: This solvent system ensures the solubility of both the organic substrate and the inorganic base.
-
-
Base Addition: Add an aqueous solution of LiOH or NaOH (1.5 - 3.0 eq) to the stirring mixture at room temperature.
-
Rationale: An excess of the base ensures the reaction goes to completion. LiOH is often preferred for its higher solubility in mixed organic-aqueous systems.
-
-
Monitoring: Stir the reaction at room temperature for 2-8 hours. Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.
-
Solvent Removal: Once complete, remove the organic solvents (THF and MeOH) under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~2-3 by the dropwise addition of 1 M HCl. The carboxylic acid product should precipitate out of the solution.
-
Rationale: This is the crucial "acid workup" step that protonates the carboxylate salt to yield the desired neutral carboxylic acid.[7]
-
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3x volumes).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude solid by recrystallization or chromatography as needed.
Section 4: Analytical Methods for Reaction Monitoring
Effective and reliable monitoring is the cornerstone of a self-validating protocol. Choosing the right analytical technique allows for precise determination of the reaction endpoint, preventing under-reaction (low yield) or over-reaction (degradation and side products).
Comparative Overview of Techniques
| Technique | Principle | Advantages | Disadvantages |
| TLC | Separation by polarity on a solid phase. | Fast, inexpensive, simple setup. | Low resolution, not quantitative. |
| HPLC | High-resolution separation by polarity on a packed column.[8] | Highly reproducible, quantitative, suitable for purity analysis.[9] | Requires specialized equipment, method development can be time-consuming. |
| LC-MS | HPLC coupled with a mass spectrometer. | Provides mass information for starting material, product, and byproducts, confirming identity.[10] | More expensive and complex than HPLC-UV. |
| NMR | Nuclear magnetic resonance spectroscopy. | Provides detailed structural information, can be used for in-situ reaction monitoring.[11][12] | Low sensitivity, requires deuterated solvents for in-situ monitoring, expensive. |
Protocol: HPLC Monitoring of a Hydrolysis Reaction
This protocol provides a general starting point for developing an HPLC method to monitor the conversion of a DHPM ester to its corresponding carboxylic acid.
-
Sample Preparation:
-
At each time point (e.g., t=0, 1h, 2h, 4h, etc.), withdraw a small aliquot (~5-10 µL) of the reaction mixture.
-
Immediately quench the aliquot in a vial containing a diluent (e.g., 1 mL of 50:50 Acetonitrile:Water). For acid-catalyzed reactions, add a small amount of base to the diluent to neutralize the sample, and vice-versa for base-catalyzed reactions. This prevents further reaction post-sampling.
-
-
HPLC Conditions (Starting Point):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid or Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid or TFA.
-
Rationale: The C18 column is a versatile stationary phase for moderately polar compounds. The acidic modifier improves peak shape.
-
Gradient: Start with a high percentage of Mobile Phase A and ramp to a high percentage of Mobile Phase B over 10-15 minutes. A typical gradient might be 10% B to 95% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector, set to a wavelength where both starting material and product absorb (e.g., 254 nm or 280 nm).
-
-
Analysis:
-
Inject the prepared samples.
-
The starting ester will be less polar and have a longer retention time than the more polar carboxylic acid product.
-
Monitor the decrease in the area of the starting material peak and the increase in the area of the product peak over time to determine the reaction's progression. The reaction is considered complete when the starting material peak is no longer detectable or its area remains constant over two consecutive time points.
-
References
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- 10. HPLC-electrospray tandem mass spectrometry for rapid determination of dihydropyrimidine dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 12. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: The Use of Raney Nickel as a Catalyst in Dihydroxypyrimidine Synthesis
Introduction: The Significance of Dihydroxypyrimidines and the Role of Catalysis
Dihydroxypyrimidines, including uracil and thymine derivatives, form the backbone of nucleic acids and are fundamental building blocks in numerous pharmaceuticals. Their synthesis is a cornerstone of medicinal chemistry and drug development. The efficiency, selectivity, and environmental impact of these synthetic routes are of paramount importance. Raney nickel, a versatile and cost-effective heterogeneous catalyst, offers robust solutions for key transformations in dihydroxypyrimidine synthesis.[1][2]
This document provides detailed application notes and protocols for the use of Raney nickel in two primary synthetic strategies for obtaining dihydroxypyrimidine cores: reductive desulfurization of thiopyrimidines and reductive cyclization of acyclic precursors . We will delve into the mechanistic underpinnings of these reactions, provide step-by-step experimental protocols, and offer insights gleaned from extensive research to ensure reliable and reproducible results.
Understanding Raney Nickel: A Catalyst Primer
Raney nickel is a fine-grained, porous nickel catalyst prepared by leaching aluminum from a nickel-aluminum alloy with a concentrated sodium hydroxide solution.[1][3] This process generates a high surface area catalyst with adsorbed hydrogen, making it highly active for a variety of hydrogenation and hydrogenolysis reactions at room temperature and moderate pressure.[1][2] Its applications in organic synthesis are extensive, including the reduction of nitro compounds, nitriles, and the hydrogenolysis of carbon-sulfur bonds.[1][3][4][5]
Safety Considerations: Activated Raney nickel is pyrophoric, especially when dry, and must be handled with care, typically as a slurry in water or a suitable solvent.[1][4] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. Spent catalyst should be deactivated before disposal according to established safety protocols.
Application 1: Synthesis of Dihydroxypyrimidines via Desulfurization
A prevalent and reliable method for synthesizing dihydroxypyrimidines (or their tautomeric hydroxypyrimidine forms) is the desulfurization of the corresponding thiopyrimidines (e.g., 2-thiouracils). This approach is particularly valuable as thiopyrimidines are often readily accessible through the condensation of thiourea with β-dicarbonyl compounds.
Mechanistic Rationale
The desulfurization reaction with Raney nickel involves the hydrogenolysis of the carbon-sulfur bond. The high affinity of sulfur for the nickel surface facilitates the cleavage of the C-S bond. The hydrogen adsorbed on the catalyst's porous surface then reduces the resulting carbon radical, replacing the sulfur atom with a hydrogen atom. This process effectively converts the thiocarbonyl group into a methylene group or, in the case of a cyclic thiourea derivative, leads to the formation of the corresponding pyrimidine.
Caption: Mechanism of Raney Nickel Desulfurization.
Experimental Protocol: Synthesis of 4-Methyl-6-hydroxypyrimidine
This protocol is adapted from a well-established procedure in Organic Syntheses.
Materials:
-
2-Thio-6-methyluracil
-
Concentrated Aqueous Ammonia (28-30%)
-
Raney Nickel (slurry in water)
-
Distilled Water
-
Ethanol (for washing)
Equipment:
-
Round-bottomed flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 500-mL round-bottomed flask, dissolve 10 g of 2-thio-6-methyluracil in 200 mL of distilled water and 20 mL of concentrated aqueous ammonia by heating.
-
Catalyst Addition: To the hot solution, carefully add approximately 45 g (wet paste) of Raney nickel catalyst slurry. Use a small amount of distilled water to rinse all the catalyst into the reaction flask.
-
Reflux: Heat the mixture to reflux with vigorous stirring for 1.5 to 2 hours. The progress of the reaction can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).
-
Catalyst Separation: After the reaction is complete, remove the heating source and allow the catalyst to settle. Decant the hot, clear supernatant.
-
Washing: Wash the catalyst residue with two 50-mL portions of hot water, decanting the washings and combining them with the original supernatant.
-
Product Isolation: Concentrate the combined aqueous solutions under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 4-methyl-6-hydroxypyrimidine can be further purified by recrystallization from a suitable solvent, such as water or ethanol, to yield a crystalline solid.
Caption: Experimental Workflow for Desulfurization.
Application 2: Synthesis of Dihydroxypyrimidines via Reductive Cyclization
This approach involves the construction of the pyrimidine ring from acyclic precursors, where Raney nickel serves as the catalyst for a key reduction step that facilitates subsequent cyclization. A common strategy is the reduction of a nitro- or cyano-substituted precursor, which is then condensed with a carbonyl compound and a source of urea or an amidine.
Mechanistic Rationale
In this synthetic route, Raney nickel catalyzes the hydrogenation of a nitro or nitrile group to a primary amine. This newly formed amine is a potent nucleophile that can then participate in an intramolecular or intermolecular condensation reaction with a nearby carbonyl group, leading to the formation of the dihydropyrimidine ring. The catalyst's primary role is the in situ generation of the reactive amine intermediate from a stable precursor.
Caption: Mechanism of Reductive Cyclization.
Experimental Protocol: Representative Synthesis of a Dihydropyrimidine
This protocol is a representative procedure based on the established reactivity of Raney nickel for the reduction of nitro groups and subsequent cyclization.
Materials:
-
Diethyl 2-nitro-3-oxosuccinate (or similar β-keto ester with a reducible group)
-
Urea
-
Raney Nickel (slurry in ethanol)
-
Ethanol (anhydrous)
-
Hydrogen gas source or a hydrogen donor (e.g., ammonium formate)
-
Inert gas (e.g., Argon or Nitrogen)
Equipment:
-
High-pressure hydrogenation vessel (e.g., Parr shaker) or a round-bottom flask with a balloon for atmospheric pressure hydrogenation
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Vessel Preparation: To a hydrogenation vessel, add diethyl 2-nitro-3-oxosuccinate (1 equivalent) and urea (1.2 equivalents).
-
Solvent and Catalyst Addition: Add anhydrous ethanol to dissolve the reactants. Under a stream of inert gas, carefully add a catalytic amount of Raney nickel slurry (approximately 10-20% by weight of the nitro compound).
-
Hydrogenation: Seal the vessel and purge several times with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi, but can be done at atmospheric pressure with a balloon) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake and by TLC analysis for the disappearance of the starting material. The reaction time can vary from a few hours to overnight.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Raney nickel catalyst. Wash the catalyst pad with ethanol. Caution: Do not allow the catalyst to dry on the filter paper as it is pyrophoric.
-
Product Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purification: The resulting crude dihydropyrimidine can be purified by column chromatography or recrystallization from an appropriate solvent system.
Caption: Experimental Workflow for Reductive Cyclization.
Quantitative Data Summary
| Parameter | Desulfurization of Thiopyrimidines | Reductive Cyclization of Acyclic Precursors |
| Typical Substrates | 2-Thiouracils, 2-thiocytosines | Nitro- or cyano-substituted β-dicarbonyls |
| Key Reagents | Raney Nickel, Solvent (often aqueous ammonia) | Raney Nickel, H₂ source, Urea/Amidine |
| Reaction Temperature | Reflux (typically 80-100 °C) | Room Temperature to mild heating (25-60 °C) |
| Reaction Pressure | Atmospheric | Atmospheric to ~50 psi H₂ |
| Typical Yields | 70-90% | 60-85% (highly substrate dependent) |
| Advantages | High yields, reliable, readily available starting materials | Convergent synthesis, builds complexity quickly |
| Disadvantages | Requires pre-synthesis of the thiopyrimidine | Potential for side reactions, requires hydrogenation setup |
Troubleshooting and Optimization
-
Low Yields in Desulfurization:
-
Catalyst Activity: The activity of Raney nickel can vary. Ensure a fresh or properly stored batch is used. The age and storage conditions of the catalyst can affect its performance.[6]
-
Incomplete Reaction: Increase the reaction time or the amount of catalyst. Ensure efficient stirring to maintain good contact between the substrate and the heterogeneous catalyst.
-
-
Incomplete Reduction in Cyclization:
-
Hydrogen Pressure: For stubborn reductions, increasing the hydrogen pressure may be necessary.
-
Catalyst Poisoning: Ensure starting materials and solvents are pure, as impurities can poison the catalyst.
-
-
Side Reactions:
-
In reductive cyclization, over-reduction of other functional groups can occur. Lowering the temperature or hydrogen pressure can sometimes improve selectivity.
-
The formation of by-products can be minimized by careful control of reaction stoichiometry and conditions.
-
Conclusion
Raney nickel is a powerful and versatile catalyst for the synthesis of dihydroxypyrimidines. The desulfurization of thiopyrimidines offers a high-yielding and robust route, while reductive cyclization provides a convergent and flexible approach to constructing the pyrimidine core. The choice of method will depend on the availability of starting materials, the desired substitution pattern on the final molecule, and the equipment available. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can effectively leverage Raney nickel to accelerate their drug discovery and development programs.
References
- Raney nickel. (n.d.). In Wikipedia.
- Billica, H. R., & Adkins, H. (1955). Catalyst, Raney Nickel, W-6. Organic Syntheses, 3, 176. doi:10.15227/orgsyn.021.0012
- Hauptmann, H., & Walter, W. F. (1962). Desulfurization with Raney Nickel. Chemical Reviews, 62(4), 347–404.
- American Chemical Society. (2022). Raney® Nickel: A Life-Changing Catalyst.
- van Es, T., & Staskun, B. (1971). 4-Formylbenzenesulfonamide. Organic Syntheses, 51, 20. doi:10.15227/orgsyn.051.0020
- Pettit, G. R., & van Tamelen, E. E. (1962). Desulfurization with Raney Nickel. Organic Reactions, 12, 356–529.
- E. I. du Pont de Nemours & Company. (1951). Hydrogenation process. U.S.
- Chessum, N., Couty, S., & Jones, K. (2014). Synthesis of alkanes from alkenes by catalytic hydrogenation.
- Lu, J., & Bai, Y. (2002). Catalysis of the Biginelli Reaction by Ferric and Nickel Chloride Hexahydrates. One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones. Synthesis, 2002(04), 466–470.
- Kim, H., & Lee, C. (2011). Nickel-Catalyzed Reductive Cyclization of Organohalides. Organic Letters, 13(8), 2050–2053.
- Royal Society of Chemistry. (n.d.). Supporting information 1. Materials and Methods.
- MDPI. (2023).
Sources
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in the Chlorination of Pyrimidine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address the common and complex challenges encountered during the chlorination of pyrimidine compounds. Our focus is on providing not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems faced during pyrimidine chlorination.
Q1: My chlorination of a hydroxypyrimidine using phosphorus oxychloride (POCl₃) is sluggish or incomplete. What are the primary causes?
A1: Incomplete conversion is a frequent issue, often rooted in a few key factors. The reaction of hydroxypyrimidines with POCl₃ is a well-established but sensitive transformation.[1][2] Low reactivity can stem from:
-
Tautomeric Equilibrium: Hydroxypyrimidines, like uracil, exist in a keto-enol equilibrium. The keto (lactam) form is less reactive towards chlorination than the enol (lactim) form. High temperatures are typically required to drive this equilibrium towards the more reactive species.
-
Insufficient Activation: The reaction often requires an activator or catalyst. Tertiary amines like N,N-dimethylaniline, pyridine, or triethylamine are commonly used.[3] These bases can facilitate the formation of the more reactive phosphoryl chloride intermediates and neutralize the HCl gas produced, pushing the reaction forward.[4]
-
Reagent Quality: The quality of POCl₃ can degrade over time due to hydrolysis from atmospheric moisture. Using old or improperly stored POCl₃ can lead to lower yields. In some cases, adding phosphorus pentachloride (PCl₅) can help if the POCl₃ quality is poor.[2]
Q2: I'm observing multiple products in my reaction, suggesting issues with regioselectivity. How can I control where the chlorine atom adds?
A2: Achieving regioselectivity is critical, especially with substituted pyrimidines where multiple positions are available for chlorination. Several factors govern the final product distribution:
-
Electronic Effects: The inherent electronic properties of the pyrimidine ring and its substituents dictate reactivity. Electron-donating groups activate the ring towards electrophilic chlorination, while electron-withdrawing groups deactivate it. Computational studies show that the C5 position is often the most reactive site for electrophilic attack in uracil and thymine.[5]
-
Reaction Conditions: Temperature and solvent can influence whether a reaction is under kinetic or thermodynamic control, which may affect the isomeric ratio of the products.[6]
-
Choice of Chlorinating Agent: Milder reagents like N-chlorosuccinimide (NCS) can offer different selectivity compared to harsher reagents like POCl₃.[7][8] For instance, NCS with a catalytic amount of DMSO has been used for regioselective chlorination of various heterocycles under mild conditions.
-
Steric Hindrance: Bulky substituents on the pyrimidine ring can block access to adjacent positions, favoring chlorination at less sterically hindered sites.
Q3: The work-up of my POCl₃ reaction is highly exothermic and difficult to control. What is the safest and most effective way to quench excess POCl₃?
A3: This is a critical safety concern. POCl₃ reacts violently with water, and improper quenching can lead to a dangerous runaway reaction.[3][4] The key issue is that at low temperatures, the hydrolysis of POCl₃ can be sluggish and incomplete, leading to a buildup of the reagent.[4][9] As the mixture warms, a delayed and violent exotherm can occur.
The safest method is a "reverse quench" :
-
Prepare a separate vessel with a stirred quenching solution, such as crushed ice/water or a buffered aqueous solution like sodium acetate.[9][10]
-
Slowly and carefully add the reaction mixture containing POCl₃ to the vigorously stirred quenching solution. Never add water or quenching solution to the reaction mixture. [10][11]
-
Maintain the temperature of the quenching vessel. A controlled temperature of 35-40°C can ensure immediate and complete hydrolysis, preventing the buildup of reactive intermediates.[9][10]
Section 2: In-Depth Troubleshooting Guides
Guide 1: Chlorination of Hydroxypyrimidines (e.g., Uracil Derivatives)
The conversion of hydroxypyrimidines to their chloro-analogs is a cornerstone reaction, with 2,4-dichloropyrimidine being a vital building block in medicinal chemistry.[3] However, it is fraught with challenges.
Problem: Low yield and formation of dark, tarry byproducts when converting 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine.
Causality Analysis: This reaction typically requires forcing conditions, often using a large excess of POCl₃ as both reagent and solvent at reflux.[1][2] The high temperatures and strong acidic conditions can lead to decomposition and polymerization of the starting material or product, resulting in charring. Furthermore, incomplete reaction leaves behind highly polar, difficult-to-remove starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for chlorinating hydroxypyrimidines.
Recommended Protocol (Solvent-Free): A modern, safer, and more environmentally friendly approach avoids using POCl₃ as a solvent.[1][12]
-
Reaction Setup: In a suitable Teflon-lined stainless steel reactor, add the hydroxypyrimidine (e.g., 0.3 moles), an equimolar amount of POCl₃ (0.3 moles), and one equivalent of pyridine (0.3 moles).[1]
-
Heating: Seal the reactor and heat to 160°C for 2-4 hours. The reaction should be performed in a well-ventilated fume hood with appropriate safety shields.
-
Cooling & Quenching: After cooling the reactor to room temperature, carefully open it. Quench the reaction mixture by slowly adding it to ~100 mL of cold water (~0°C) with vigorous stirring.
-
Neutralization & Isolation: Adjust the pH of the aqueous slurry to 8–9 with a saturated sodium carbonate (Na₂CO₃) solution.[1] The solid product can then be isolated by filtration, washed with cold water, and dried.
Guide 2: Controlling Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Once a dichloropyrimidine is formed (e.g., 2,4-dichloro-5-nitropyrimidine), the next challenge is often the selective substitution of one chlorine atom over the other.
Problem: Reaction of 2,4-dichloropyrimidine with an amine yields a mixture of 2-amino-4-chloro and 4-amino-2-chloro isomers, which are difficult to separate.
Causality Analysis: In most SNAr reactions with 2,4-dichloropyrimidines, the C4 position is inherently more reactive than the C2 position towards nucleophilic attack by primary or secondary amines.[13] This preference can be overcome or even reversed by carefully selecting the reaction conditions and reagents.
Key Factors Influencing Regioselectivity:
| Factor | Effect on Selectivity | Rationale & Explanation |
| Nucleophile | Tertiary amines can favor C2 attack, followed by in-situ dealkylation.[14] | The mechanism involves the formation of a quaternary ammonium intermediate at C2, which then undergoes N-dealkylation. This pathway is often faster than direct attack at C4. |
| Solvent | Bulky, non-polar solvents (e.g., tert-butanol) can favor C2 substitution.[13] | It is hypothesized that bulky solvents may sterically hinder the more accessible C4 position, or selectively solvate the transition state leading to the C2 product. |
| Base | A non-nucleophilic bulky base like diisopropylethylamine (DIPEA) is often used.[13] | The base is required to neutralize the HCl generated but should not compete as a nucleophile. |
| Temperature | Lower temperatures often provide higher selectivity. | Reactions are typically run at elevated temperatures (e.g., 40-80°C), but excessive heat can decrease selectivity.[13] |
Recommended Protocol for C2-Selective Amination: [13] This protocol is based on a patented method for achieving high selectivity for the 2-amino isomer.
-
Reaction Setup: Dissolve the 2,4-dichloropyrimidine derivative (1 equivalent) and the desired aromatic amine (1 equivalent) in tert-butanol.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) as an auxiliary base.
-
Heating: Heat the reaction mixture to approximately 80°C and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling, the product can be isolated by standard procedures such as precipitation by adding water, followed by filtration, or by extraction and purification via column chromatography.
Section 3: Alternative Chlorinating Reagents
While POCl₃ is the workhorse, other reagents can offer advantages in terms of mildness, selectivity, or ease of use.
| Reagent | Target Substrate | Typical Conditions | Advantages | Disadvantages / Troubleshooting |
| Phosphorus Oxychloride (POCl₃) | Hydroxypyrimidines | Neat or with solvent, reflux, often with tertiary amine base.[1][3] | Powerful, inexpensive, well-established. | Harsh conditions, difficult work-up, safety concerns with quenching.[4] |
| Thionyl Chloride (SOCl₂) | Hydroxypyrimidines, Amides | Often with DMF (Vilsmeier conditions), reflux. | Can be effective when POCl₃ fails. | Generates SO₂ gas, can also be harsh. |
| N-Chlorosuccinimide (NCS) | Electron-rich pyrimidines | Aprotic solvent (e.g., AcOH, CH₃CN), often requires catalyst.[15] | Mild, solid reagent, easier to handle, can provide different regioselectivity.[7][16] | Less reactive than POCl₃, may not work for deactivating substrates. Low yields can be due to insufficient activation. |
| Phosgene (COCl₂) / Triphosgene | Hydroxypyrimidines | Aprotic solvent with tertiary amine or phase-transfer catalyst.[17][18] | Highly reactive. | Extremely toxic gas, requires specialized handling procedures. |
Section 4: Mechanistic Insights
Understanding the reaction mechanism is key to rational troubleshooting.
The Vilsmeier-Haack Reagent in Chlorination
When POCl₃ is used in the presence of a tertiary amide like N,N-dimethylformamide (DMF), the reaction does not proceed directly. Instead, a highly electrophilic intermediate known as the Vilsmeier reagent is formed.[19][20][21]
Caption: Formation and reaction of the Vilsmeier reagent.
This reagent is the true electrophile that reacts with the hydroxypyrimidine (in its enol form).[20] The oxygen of the pyrimidine attacks the Vilsmeier reagent, leading to an intermediate that subsequently eliminates to form the stable chlorinated aromatic product.[22] Understanding this two-step activation process explains why catalytic DMF can dramatically accelerate these reactions.[4]
References
- Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. Benchchem.
- Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis. Benchchem.
- Technical Support Center: Controlling Regioselectivity in Alkylations with 2-(Chloromethyl)pyrimidine Hydrochloride. Benchchem.
- How can I properly quench POCl3? ResearchGate.
- Technical Support Center: Purification of Chlorinated Pyrimidine Intermediates. Benchchem.
- Phosphorus oxychloride. ChemBK.
- Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PubMed Central.
- My friend phosphorus oxychloride. Chemical Space - WordPress.com.
- Regioselective preparation of substituted pyrimidines. Google Patents.
- Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil). Benchchem.
- Synthesis of chlorinated pyrimidines. Google Patents.
- Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI.
- Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters - ACS Publications.
- Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil). Benchchem.
- N-Chlorosuccinimide. Wikipedia.
- Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline.
- Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate.
- Utilizing N-Chlorosuccinimide for Efficient Chlorination Reactions in Drug Manufacturing.
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC - NIH.
- Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? ResearchGate.
- Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? ResearchGate.
- N-Chlorosuccinimide (NCS). Organic Chemistry Portal.
- Scheme 2. Chlorination of 6 with N-chlorosuccinimide (NCS). Reagents... ResearchGate.
- Vilsmeier reagent. Wikipedia.
- Vilsmeier–Haack reaction. Wikipedia.
- Chlorination of (Hetero)arene Derivatives with DMSO Catalyst. TCI Chemicals.
- Synthesis of chlorinated pyrimidines. Google Patents.
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Synthesis of chlorinated pyrimidines. Google Patents.
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI.
- Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study. PubMed.
- Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study. PubMed.
- New procedure for the chlorination of pyrimidine and purine nucleosides. ACS Publications.
- New procedure for the chlorination of pyrimidine and purine nucleosides. OSTI.GOV.
Sources
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 5. Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 8. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chembk.com [chembk.com]
- 12. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]
- 13. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. suru-chem.com [suru-chem.com]
- 17. US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 18. WO2002000628A2 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 19. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
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- 21. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 22. pubs.acs.org [pubs.acs.org]
Optimizing reaction conditions for dihydroxypyrimidine synthesis.
. ## Technical Support Center: Optimizing Dihydroxypyrimidine Synthesis
Welcome to the technical support center for dihydroxypyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important reaction class. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, maximize yields, and ensure the highest purity of your target compounds.
This section addresses specific challenges you may encounter during the synthesis of dihydroxypyrimidines, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low Yield of the Desired Dihydroxypyrimidine
Question: My Biginelli reaction for a 3,4-dihydropyrimidin-2(1H)-one (DHPM) is resulting in a consistently low yield, with significant amounts of unreacted starting materials detected by TLC/HPLC. What are the likely causes and how can I improve the conversion?
Answer: Low conversion in the Biginelli reaction is a common hurdle that can be attributed to several factors, ranging from catalyst inefficiency to suboptimal reaction conditions. [1]Let's break down the potential causes and solutions:
-
Insufficient Catalyst Activity: The catalyst is crucial for driving the reaction forward. [2]If you are using a reusable catalyst, it may require regeneration to restore its activity. For acid catalysts like HCl, ensure the concentration is appropriate for your specific substrates. [3]It's often beneficial to screen a variety of Lewis acids (e.g., Yb(OTf)₃, InCl₃, FeCl₃) or Brønsted acids to find the most effective one for your system. [2][4]* Suboptimal Reaction Temperature: Temperature plays a critical role. While classical Biginelli reactions are often run at reflux in ethanol, this may not be optimal for all substrates. [2][5]A moderate increase in temperature can sometimes be necessary to overcome the activation energy. [1]Conversely, excessively high temperatures can lead to the decomposition of reactants, particularly urea, into ammonia, which can promote side reactions. [3]Careful temperature control and monitoring are key. Solvent-free conditions at elevated temperatures have also proven effective in increasing yields and reducing reaction times. [4][6]* Inappropriate Solvent Choice: The solvent influences the solubility of your reactants and the overall reaction rate. [1]While ethanol is a common choice, exploring other polar solvents like acetonitrile, THF, or even water can lead to significant improvements. [2][7]In some cases, solvent-free conditions can provide the best results. [8]* Purity of Reagents: The purity of your starting materials—aldehyde, β-ketoester, and urea (or thiourea)—is paramount. Impurities can inhibit the catalyst or participate in unwanted side reactions, ultimately lowering your yield. [2][3]
Experimental Protocol: General Procedure for a Lewis Acid-Catalyzed Biginelli Reaction
-
To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and the Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%).
-
Add the chosen solvent (e.g., acetonitrile, 10 mL) or proceed under solvent-free conditions.
-
Stir the mixture at the optimized temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add cold water to the flask and stir for 10-15 minutes to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure dihydropyrimidinone. [1]
Issue 2: Formation of a Yellow, Fluorescent Byproduct
Question: My Biginelli reaction is producing a significant amount of a yellow, highly fluorescent byproduct, which is contaminating my desired dihydropyrimidinone. What is this byproduct and how can I prevent its formation?
Answer: The described byproduct is most likely a Hantzsch-type 1,4-dihydropyridine (DHP). [3]This side product arises from a competing reaction pathway where two equivalents of the β-ketoester react with the aldehyde and ammonia. [1]The ammonia is often formed from the decomposition of urea at elevated temperatures. [3] Strategies to Minimize Hantzsch DHP Formation:
-
Temperature Control: The Hantzsch reaction is often favored at higher temperatures. Lowering the reaction temperature can significantly suppress the formation of this fluorescent byproduct. [1][3]* Order of Addition: Adding the urea last to the pre-mixed aldehyde and β-ketoester can sometimes minimize its decomposition to ammonia before the Biginelli reaction initiates. [1]* Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired cyclocondensation. [1]
Diagram: Competing Reaction Pathways
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. dspace.nuft.edu.ua [dspace.nuft.edu.ua]
- 8. tandfonline.com [tandfonline.com]
Strategies to prevent pyrimidine ring degradation during reactions.
Technical Support Center: Pyrimidine Ring Integrity
Introduction
Welcome to the Technical Support Center for pyrimidine chemistry. The pyrimidine core is a fundamental scaffold in numerous biologically significant molecules, including nucleobases (cytosine, thymine, uracil), vitamins, and a vast array of pharmaceuticals.[1][2] Despite its aromaticity, the pyrimidine ring possesses unique electronic characteristics—specifically, π-deficiency—that render it susceptible to various degradation pathways under common synthetic conditions.[1] The two nitrogen atoms in the ring withdraw electron density, making the carbon positions (especially C2, C4, and C6) electrophilic and prone to nucleophilic attack, which can initiate ring-opening or substitution reactions.[1][3]
This guide is designed for researchers, medicinal chemists, and process development scientists who encounter stability challenges while working with pyrimidine-containing molecules. Here, we address common failure points in a practical question-and-answer format, providing not just solutions but the underlying chemical principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low, and I suspect my pyrimidine starting material is degrading. What are the most common causes?
A1: Pyrimidine ring degradation is a frequent issue stemming from several key factors. Identifying the likely cause is the first step in resolving the problem.
-
pH Sensitivity: The ring is often vulnerable to both strong acids and strong bases.[3][4]
-
Acidic Conditions: Protonation of the ring nitrogens can activate the ring towards nucleophilic attack by weak nucleophiles like water, leading to hydrolysis and ring cleavage.[3]
-
Basic Conditions: Strong bases (e.g., hydroxide, alkoxides) can directly attack the electron-deficient carbon atoms (C2, C4, C6), initiating ring-opening cascades.[3] 5-Nitropyrimidine, for instance, is known to be particularly unstable in alkali.[3]
-
-
Oxidative/Reductive Stress:
-
Oxidation: Pyrimidine rings, especially those with electron-donating substituents, can be susceptible to oxidation, particularly in the presence of air or residual metal ions from previous steps.[4]
-
Reduction: While the pyrimidine ring is generally resistant to catalytic hydrogenation compared to a simple benzene ring, forcing conditions (high pressure/temperature) or highly active catalysts (e.g., Raney Nickel) can lead to over-reduction and subsequent decomposition.[5][6]
-
-
Nucleophilic Attack: The inherent π-deficient nature of the pyrimidine ring makes it an electrophile.[1] Reagents intended for other parts of your molecule, if sufficiently nucleophilic, can attack the ring itself. This is a common issue in reactions like metal-catalyzed cross-couplings where anionic intermediates are generated.
-
Photodegradation: Many pyrimidine derivatives are photosensitive. Exposure to ambient or UV light can induce photochemical reactions, such as ring-opening or the formation of cyclobutane dimers, especially in nucleoside analogs.[4][7][8]
Q2: How do I determine if my pyrimidine is degrading via hydrolysis or another pathway?
A2: A combination of analytical monitoring and mechanistic understanding is key.
-
Reaction Monitoring by LC-MS: This is your most powerful tool. Look for the appearance of new peaks with lower molecular weights that may correspond to ring-opened fragments. For example, the hydrolytic degradation of uracil or cytosine ultimately yields soluble products like β-alanine, CO₂, and ammonia.[9][10][11] While you may not see these final small molecules, you can often detect intermediates like β-ureidopropionate.[9]
-
Control Experiments: Run the reaction under identical conditions but omit a key reagent.
-
Without Coupling Partner: If you still see degradation, the cause is likely the solvent, base, or temperature, not the specific cross-coupling reagent.
-
Without Base: If the pyrimidine is stable without the base, you have confirmed pH-driven degradation.
-
-
Isotopic Labeling: In complex cases, using a ¹³C or ¹⁵N labeled pyrimidine can help track the fate of the ring fragments in the mass spectrum, confirming a ring-opening event.
Troubleshooting Guide: Specific Scenarios
Scenario 1: Degradation During Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)
Question: I'm attempting a Suzuki coupling on a 2-chloropyrimidine, but I'm getting significant decomposition and low yields of the desired product. My main byproduct doesn't seem to be a simple dimer. What's happening?
Answer: This is a classic problem. The conditions for many cross-coupling reactions—strong bases, elevated temperatures, and a nucleophilic organometallic reagent—create a hazardous environment for the pyrimidine ring.
Root Cause Analysis:
-
Competitive Nucleophilic Attack: The organoboron reagent (in a Suzuki reaction) is not the only nucleophile present. The hydroxide or carbonate base can directly attack the electron-deficient C4 or C6 positions of your 2-chloropyrimidine, leading to hydroxylation or ring-opening byproducts.
-
Ligand Effects: The choice of phosphine ligand can influence the electron density on the palladium center, which in turn affects the rate of oxidative addition versus side reactions.
Solutions & Strategies:
-
Choice of Base (The Critical Factor): Switch from strong, nucleophilic bases like NaOH, KOH, or even K₂CO₃ to weaker, non-nucleophilic, or sterically hindered bases.
-
Recommended: Use potassium phosphate (K₃PO₄) or an organic base like triethylamine (TEA) or DIPEA. K₃PO₄ is often an excellent choice as it is sufficiently basic to facilitate transmetalation without aggressively attacking the pyrimidine ring.
-
-
Lower Reaction Temperature: If possible, screen for lower reaction temperatures. Modern palladium catalysts and ligand systems are often highly active and may not require the high temperatures (e.g., >100 °C) that accelerate degradation.
-
Solvent Choice: Ensure your solvent is rigorously deoxygenated. Oxygen can lead to oxidative side reactions.
-
Protecting Groups: If the above strategies are insufficient, consider protecting the ring nitrogens. This is an advanced strategy but can be highly effective. N-alkylation or N-oxidation can modulate the ring's electronics, making it less susceptible to nucleophilic attack.[1]
Scenario 2: Instability During Purification
Question: My reaction appears clean by LC-MS, but after silica gel column chromatography, my final product is impure and shows signs of decomposition on the TLC plate (streaking, new spots). Why?
Answer: This strongly suggests acid-catalyzed degradation on the column. Standard silica gel is acidic (pH ≈ 4-5) and can be destructive to acid-labile compounds.[4]
Root Cause Analysis:
-
Acid Hydrolysis: The acidic surface of the silica can protonate your pyrimidine, making it highly susceptible to hydrolysis by trace water in the eluent, leading to ring-opening.
Solutions & Strategies:
-
Neutralize the Silica: Before packing the column, wash or slurry the silica gel with a solvent system containing a small amount of a volatile base. A common practice is to use an eluent containing 0.5-1% triethylamine (TEA) or pyridine.[4] This neutralizes the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: If neutralization is not enough, switch to a different support.
-
Neutral or Basic Alumina: An excellent choice for base-stable compounds that are acid-sensitive.[4]
-
Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica.[4]
-
Reverse-Phase Chromatography (C18): If your molecule is sufficiently non-polar, purification on C18 silica using water/acetonitrile or water/methanol gradients is an excellent alternative that avoids acidic conditions.
-
-
Minimize Contact Time: A faster flow rate and careful fraction collection can reduce the total time the compound spends on the column, thereby minimizing degradation.[4]
Scenario 3: Unwanted Ring Reduction During Hydrogenation
Question: I need to reduce a nitro group on my pyrimidine-containing molecule using catalytic hydrogenation (H₂, Pd/C), but I'm also seeing reduction of the pyrimidine ring itself.
Answer: While the pyrimidine ring is more resistant to reduction than many other heterocycles, it is not inert.[5] The conditions required to reduce a nitro group can be harsh enough to affect the pyrimidine core.
Root Cause Analysis:
-
Catalyst Activity & Reaction Conditions: High-pressure hydrogen, elevated temperatures, and highly active catalysts like Palladium on Carbon (Pd/C) or Raney Nickel can overcome the aromatic stability of the pyrimidine ring, leading to saturation (e.g., to a dihydropyrimidine) and potential ring cleavage.[5][9]
Solutions & Strategies:
-
Chemoselective Reduction Methods: Avoid catalytic hydrogenation in favor of methods known for selective nitro group reduction.
-
Transfer Hydrogenation: Use a hydrogen donor like ammonium formate or cyclohexene with Pd/C. This method often proceeds under much milder conditions.
-
Metal Reductions: Use metals like iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂). These are classic, reliable methods for reducing nitro groups in the presence of sensitive functionalities.
-
-
Use a Sulfur-Tolerant Catalyst: If your molecule contains sulfur, standard catalysts will be poisoned. Specialized catalysts, such as certain bimetallic sulfide catalysts (e.g., Ru-W-S), have been developed for hydrogenating sulfur-containing heterocycles and may offer different selectivity profiles under milder conditions.[12]
-
Optimize Hydrogenation Conditions: If you must use catalytic hydrogenation, carefully optimize the parameters:
-
Lower the Pressure: Start with lower H₂ pressures (e.g., 1-5 atm) before escalating.
-
Lower the Temperature: Perform the reaction at room temperature if possible.
-
Change the Catalyst: Consider a less active catalyst, such as platinum oxide (PtO₂) or a catalyst with a different support.
-
Visual Workflow: Troubleshooting Degradation
The following diagram outlines a decision-making process for diagnosing and solving pyrimidine ring instability.
Caption: A decision tree for troubleshooting pyrimidine degradation.
References
- Kim, J., et al. (2012). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology.
- Zrenner, R., et al. (2006). The reductive pathway for the degradation of pyrimidine nucleotides in Arabidopsis. ResearchGate.
- Harvey, R. & Ferrier, D. (n.d.). Pyrimidine Synthesis and Degradation. Biochemistry - Pharmacy 180.
- Wikipedia. (n.d.). Pyrimidine metabolism. Wikipedia.
- Nowak, M. J., et al. (2003). Photochemical Ring-Opening Reaction in 2(1H)-Pyrimidinones: A Matrix Isolation Study. The Journal of Physical Chemistry A.
- Wikipedia. (n.d.). Pyrimidine. Wikipedia.
- ResearchGate. (n.d.). Pyrimidine ring opening mechanism. ResearchGate.
- ResearchGate. (n.d.). Computational studies of pyrimidine ring-opening. ResearchGate.
- Lister, J. H., et al. (1967). Ready Ring-opening of Some Pyrimidine Derivatives. RSC Publishing.
- Taylor, E. C., et al. (1975). Pyrimidines. 95. Occurrence of ring opening in the reactions of some 2,6-disubstituted purines with potassium amide in liquid ammonia. The Journal of Organic Chemistry.
- Roberts, R. W. & Crothers, D. M. (2000). Stabilities of intrastrand pyrimidine motif DNA and RNA triple helices. PubMed.
- Wikipedia. (n.d.). Nucleotide. Wikipedia.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline.
- ResearchGate. (n.d.). Conformational Flexibility of Pyrimidine Ring in Nucleic Acid Bases. ResearchGate.
- ACS Publications. (n.d.). The Journal of Organic Chemistry. American Chemical Society.
- ACS Publications. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au.
- Lhiaubet-Vallet, V., et al. (2016). Blocking cyclobutane pyrimidine dimer formation by steric hindrance. RSC Publishing.
- Kumar, A., et al. (2014). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules.
- Study.com. (n.d.). Pyrimidine | Definition, Bases & Structure. Study.com.
- ACS Publications. (n.d.). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega.
- Rawal, R. K., et al. (n.d.). Chapter 2. Pyrimidine Ring Containing Natural Products and their Biological Importance. IntechOpen.
- Wikipedia. (n.d.). Benzene. Wikipedia.
- Ahrendt, T., et al. (2020). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. Organic Letters.
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. novapublishers.com [novapublishers.com]
- 3. Ready ring-opening of some pyrimidine derivatives - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]
- 6. Benzene - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Blocking cyclobutane pyrimidine dimer formation by steric hindrance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 10. pharmacy180.com [pharmacy180.com]
- 11. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 12. Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Addressing common purification issues with 2,5-Diamino-4,6-dihydroxypyrimidine.
Welcome to the technical support center for 2,5-Diamino-4,6-dihydroxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this versatile compound. Drawing from established protocols and in-field experience, this resource provides detailed troubleshooting guides and frequently asked questions to ensure the integrity of your experimental outcomes.
Section 1: Troubleshooting Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound, offering insights into their causes and practical solutions.
Issue 1: Low Yield After Recrystallization
Q: I am experiencing a significant loss of product during the recrystallization of this compound. What are the potential causes and how can I optimize the process?
A: Low recovery from recrystallization is a frequent challenge, often stemming from the compound's solubility profile.
Causality: this compound's high polarity, due to its multiple amino and hydroxyl groups, contributes to its solubility in polar solvents.[1] This can lead to a substantial amount of the compound remaining in the mother liquor, especially if an inappropriate solvent or an excessive volume is used.
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent is critical. While it is soluble in aqueous solutions, using a mixed solvent system can often improve yield.[2] Experiment with combinations of a good solvent (in which the compound is soluble when hot) and an anti-solvent (in which it is poorly soluble even when hot). Common choices include water with ethanol or methanol.
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Adding the solvent in small portions to the heated mixture can help achieve this.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature before transferring it to an ice bath.[1] Gradual cooling promotes the formation of larger, purer crystals and minimizes the co-precipitation of impurities.
-
pH Adjustment: The solubility of this compound is pH-dependent. Adjusting the pH of the solution can sometimes decrease its solubility and promote precipitation.[3]
Issue 2: Persistent Impurities After Purification
Q: Despite multiple purification attempts, my final product of this compound is still contaminated with starting materials or side-products. How can I effectively remove these impurities?
A: The presence of persistent impurities often indicates that they share similar physicochemical properties with the target compound, making separation difficult.[4]
Causality: Impurities with similar polarity and solubility to this compound will behave similarly during recrystallization and may co-elute during chromatography.
Troubleshooting Workflow:
Caption: Workflow for removing persistent impurities.
Detailed Protocols:
-
Column Chromatography: For impurities with similar polarity, column chromatography is often necessary.[5]
-
Stationary Phase: Silica gel is a common choice, but for highly polar compounds, alumina or a polar-bonded phase might be more effective.
-
Mobile Phase: A gradient elution is typically required. Start with a less polar solvent system and gradually increase the polarity to elute the desired compound.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is particularly well-suited for purifying highly polar compounds like this compound.[1] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which promotes the retention of polar analytes.
-
Ion-Exchange Chromatography (IEC): If the compound and impurities have different ionizable groups, IEC can be a powerful separation tool.[1]
Issue 3: Product Degradation During Purification
Q: I suspect that my this compound is degrading during purification, as evidenced by discoloration or the appearance of new spots on TLC. What conditions should I be mindful of?
A: this compound can be sensitive to certain conditions, leading to degradation.
Causality: The amino and hydroxyl groups on the pyrimidine ring can be susceptible to oxidation and other reactions, especially at elevated temperatures or in the presence of certain reagents.
Preventative Measures:
| Parameter | Recommendation | Rationale |
| Temperature | Avoid prolonged heating. Use the lowest effective temperature for dissolution during recrystallization. | High temperatures can promote decomposition. |
| Atmosphere | For sensitive reactions or prolonged storage, consider working under an inert atmosphere (e.g., nitrogen or argon).[6][7] | Minimizes oxidation of the amino groups. |
| pH | Maintain a neutral or slightly acidic pH unless a pH adjustment is part of the purification strategy. | Extreme pH values can catalyze degradation. |
| Light | Store the compound in a dark place.[8] | Exposure to light can sometimes induce photochemical reactions. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended method for assessing the purity of this compound?
A1: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for purity assessment.[2][8] A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with a buffer) can effectively separate the main compound from its impurities. Thin-Layer Chromatography (TLC) is also a quick and useful tool for monitoring the progress of purification.[9]
Q2: What are the optimal storage conditions for this compound?
A2: To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[6][10] It is also advisable to store it away from oxidizing agents and in a dark location.[7][8] For long-term storage, refrigeration (2-8 °C) is often recommended.[2]
Q3: Can I use activated charcoal to decolorize a solution of this compound?
A3: Yes, activated charcoal can be used to remove colored impurities.[1] However, it should be used judiciously as it can also adsorb the desired product, leading to a decrease in yield. It is best to perform a hot gravity filtration immediately after a brief treatment with charcoal to remove it and any other insoluble impurities.
Q4: My compound is difficult to dissolve. What solvents can I use?
A4: The solubility of this compound can be challenging. It has some solubility in aqueous solutions.[2] For recrystallization, a common approach is to use a minimal amount of a hot polar solvent like water or a mixture of water and a miscible organic solvent such as ethanol or methanol. For compounds that are only soluble in high-boiling point solvents like DMF or DMSO, diffusion crystallization can be an effective technique.[11]
Section 3: Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In a flask, add the crude this compound and a stir bar. Heat the flask and add the chosen solvent (or solvent mixture) dropwise until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.[1]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Perform a hot gravity filtration to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Covering the flask can aid in slow cooling. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.[1]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Protocol 2: General Column Chromatography Procedure
-
Column Packing: Prepare a slurry of the chosen stationary phase (e.g., silica gel) in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack evenly.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a solvent in which it is soluble. If solubility is an issue, the crude product can be adsorbed onto a small amount of silica gel (dry loading).
-
Loading: Carefully load the sample onto the top of the packed column.
-
Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor the elution using a UV detector or by TLC analysis of the collected fractions.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
References
- Capot Chemical. (2014). MSDS of this compound hydrochloride.
- Conti, P., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central.
- Ciardi, J. E., & Anderson, E. P. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Analytical Biochemistry, 22(3), 398-408.
- European Patent Office. (n.d.). PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE.
- Scilit. (n.d.). Separation of purine and pyrimidine derivatives by thin-layer chromatography.
- Google Patents. (n.d.). Synthetic method for this compound hydrochloride.
- Google Patents. (n.d.). Method for synthesizing this compound hydrochloride.
- Google Patents. (n.d.). Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
- Google Patents. (n.d.). Process for preparing 2,5-diamino-4,6-dichloropyrimidine.
- Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine.
- ResearchGate. (2017). An Orthogonal Approach for Method development, Validation and Trace Level Quantification of 2,5-Diamino-4,6-dichloro Pyrimidine Impurity in Abacavir Sulfate by LC-MS/MS and GC-MS.
- Gsrs. (n.d.). This compound HYDROCHLORIDE.
- Wikipedia. (n.d.). 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine.
- Google Patents. (n.d.). HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material.
- Google Patents. (n.d.). Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine.
- ResearchGate. (2025). Measurement of 2,6-diamino-4-hydroxy-5-formamidopyrimidine and 8-oxo-7,8-dihydroguanine in isolated DNA exposed to gamma radiation in aqueous solution.
- PubMed. (n.d.). Measurement of 2,6-diamino-4-hydroxy-5-formamidopyrimidine and 8-oxo-7,8-dihydroguanine in isolated DNA exposed to gamma radiation in aqueous solution.
- ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?.
- ACS Omega. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CN104974098A - Synthetic method for this compound hydrochloride - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. capotchem.com [capotchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. Separation of purine and pyrimidine derivatives by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
Importance of pH adjustment in 2,5-Diamino-4,6-dihydroxypyrimidine synthesis.
Technical Support Hub: 2,5-Diamino-4,6-dihydroxypyrimidine Synthesis
A Senior Application Scientist's Guide to pH Adjustment
Welcome to the technical support center for the synthesis of this compound (DADHP). This guide is designed for researchers, scientists, and drug development professionals who are working with or troubleshooting this specific synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve challenges proactively. The most critical, and often overlooked, parameter in this synthesis is pH control. This hub is dedicated to mastering it.
Section 1: Why pH is the Master Variable in DADHP Synthesis
In the multi-step synthesis of this compound, pH is not merely a reaction condition; it is the primary determinant of yield, purity, and even the feasibility of certain steps. The synthesis typically involves the cyclization of guanidine with a malonic ester derivative, followed by nitrosation and reduction. Each of these stages has a distinct optimal pH window, and deviation can lead to a cascade of undesirable side reactions. Precise pH control governs reactant solubility, the activation of nucleophiles and electrophiles, the stability of intermediates, and the selective precipitation of the desired product.
Section 2: Troubleshooting Guide (Q&A Format)
Here, we address specific, common problems encountered during the synthesis.
Issue 1: My initial cyclization yield of 2-Amino-4,6-dihydroxypyrimidine (the precursor to DADHP) is very low.
-
Question: I'm reacting guanidine hydrochloride with dimethyl malonate using sodium methoxide, but my yield is consistently below 50%. What is the likely pH-related cause?
-
Answer: The root cause is likely suboptimal basicity during the initial condensation and cyclization. The reaction requires the deprotonation of both guanidine and the α-carbon of the malonate ester to form the necessary nucleophiles.
-
Causality: Guanidine hydrochloride must be converted to free guanidine base to be an effective nucleophile.[1][2] This is accomplished by a strong base like sodium methoxide. If the environment is not sufficiently basic, a significant portion of the guanidine remains protonated and inactive. Secondly, the α-carbon of the malonate ester must be deprotonated to form an enolate, which attacks the guanidine. Insufficient base leads to a slow or incomplete reaction.
-
Solution: The initial reaction should be conducted in a strongly basic medium, typically using sodium methoxide in methanol.[3] After the reaction is complete, the crucial pH adjustment occurs during the workup. To precipitate the product, the solution is typically acidified. For the intermediate 2-amino-4,6-dihydroxypyrimidine, adjusting the pH to a range of 4-5 with an acid like glacial acetic acid is often optimal for selective precipitation and high recovery.
-
Issue 2: I'm observing significant byproduct formation during the nitrosation step.
-
Question: When I try to introduce the nitroso group at the 5-position using sodium nitrite and acid, I get a dark, impure mixture instead of a clean product. How does pH factor into this?
-
Answer: The nitrosation step is exquisitely sensitive to pH. The goal is to form nitrous acid (HNO₂) in situ from sodium nitrite and a stronger acid, but the pH must be carefully controlled to prevent decomposition and unwanted side reactions.
-
Causality: The reaction requires a weakly acidic environment. If the pH is too low (too acidic), the nitrous acid becomes unstable and can decompose into other nitrogen oxides, leading to undesired side reactions and product degradation. If the pH is too high (not acidic enough), there is insufficient formation of the active nitrosating agent, HONO.
-
Solution: The pH for the nitrosation of 2-amino-4,6-dihydroxypyrimidine should be carefully adjusted to a weakly acidic range, typically between 2 and 4.[3] This is often achieved by the slow, dropwise addition of an acid like hydrochloric acid to the aqueous mixture of the pyrimidine and sodium nitrite, while closely monitoring the pH.[3]
-
Issue 3: My final product, DADHP, is degrading during isolation after the reduction step.
-
Question: After reducing the 5-nitroso group, my final product seems to be decomposing during precipitation and drying. Could pH be the culprit?
-
Answer: Absolutely. This compound, with its multiple amino and hydroxyl groups, is susceptible to oxidation and other degradation pathways, especially at extreme pH values in the presence of air.
-
Causality: The amino groups on the pyrimidine ring make it electron-rich and thus susceptible to oxidation. This degradation is often accelerated under strongly acidic or basic conditions. The final product's stability is highest near its isoelectric point, where its solubility is also at a minimum, facilitating clean precipitation.
-
Solution: After the reduction of the nitroso group (e.g., using sodium hydrosulfide), the pH must be carefully adjusted to precipitate the DADHP. A patent for a similar synthesis describes adjusting the pH to a broad range of 0-9, but for optimal purity and stability, a neutral to slightly acidic pH is generally preferred for the final precipitation. For related compounds like 2,4,5-triamino-6-hydroxypyrimidine, the final product is often precipitated as a sulfate salt by adjusting the pH to a very acidic 1-2, which can enhance stability.[4] For DADHP itself, careful adjustment to a pH around 4-7 is a common strategy to maximize yield and minimize degradation.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the optimal pH for the initial cyclization of guanidine and a malonic ester?
-
The reaction itself is run under strongly basic conditions using an alkoxide like sodium methoxide or ethoxide to deprotonate the reactants.[5] However, the critical pH adjustment comes during the workup. To isolate the resulting 2-amino-4,6-dihydroxypyrimidine, the pH is lowered into an acidic range of 3-5, which causes the product to precipitate from the aqueous solution.[3]
-
-
Q2: How does incorrect pH affect the purity of the final DADHP product?
-
Incorrect pH at any stage introduces impurities. Insufficient basicity in the first step leads to unreacted starting materials. Improperly controlled acidity during nitrosation causes byproducts from nitrous acid decomposition. Finally, an unsuitable pH during the final precipitation can either fail to precipitate all the product or co-precipitate impurities and degradation products.
-
-
Q3: Can I use any acid or base for pH adjustment?
-
While technically many acids and bases can shift the pH, the choice of reagent is important. For precipitation, acetic acid is often used because it is a weak acid and provides good buffering capacity around the desired pH range.[5] Hydrochloric acid is commonly used for more significant pH drops, such as in the nitrosation step.[3] For bases, sodium hydroxide or sodium methoxide are standard choices. The key is to use a system that allows for precise, controlled adjustment and does not introduce reactive counter-ions that could interfere with the synthesis.
-
Section 4: Data Summary & Visualization
Table 1: Impact of pH on Key Synthesis Steps
| Synthesis Step | Reagent(s) | Typical pH Range | Consequence of Low pH (< Range) | Consequence of High pH (> Range) |
| Cyclization Workup | Acetic Acid | 4.0 - 5.0 | Incomplete precipitation, product remains dissolved. | Potential precipitation of unreacted basic starting materials. |
| Nitrosation | NaNO₂, HCl | 2.0 - 4.0[3] | Unstable nitrous acid, byproduct formation. | Inefficient formation of the nitrosating agent (HONO). |
| Final Product Isolation | Acid/Base | 4.0 - 7.0 | Product may remain soluble as a protonated salt. | Increased risk of oxidative degradation of the diamino product. |
Diagram 1: pH Control Points in DADHP Synthesis
This workflow illustrates the critical junctures where precise pH control is mandatory for a successful synthesis.
Caption: Critical pH control points in the synthesis of DADHP.
Section 5: Experimental Protocol with pH Checkpoints
This protocol outlines the synthesis of the intermediate, 2-Amino-4,6-dihydroxypyrimidine, adapted from publicly available patent literature.[3]
Objective: Synthesize 2-Amino-4,6-dihydroxypyrimidine.
Materials:
-
Guanidine hydrochloride
-
Sodium methoxide (28% solution in methanol)
-
Dimethyl malonate
-
Deionized water
-
Glacial acetic acid
-
Methanol
Procedure:
-
Reaction Setup: In a suitable reaction vessel, add 28% sodium methoxide solution (e.g., 373.3g) and guanidine hydrochloride (e.g., 76.4g).
-
Initial Heating: Stir the mixture and heat to 40°C.
-
Addition of Ester: Begin the dropwise addition of dimethyl malonate (e.g., 124.8g), ensuring the temperature is maintained at 40°C throughout the addition.
-
Reaction: After the addition is complete, maintain the reaction mixture at 40°C with stirring for 5 hours.
-
Solvent Removal: After the reaction period, distill off the methanol under reduced pressure.
-
Dissolution: To the resulting solid residue, add deionized water (e.g., 400g) and stir until dissolved.
-
pH CHECKPOINT & PRECIPITATION:
-
Slowly add glacial acetic acid to the aqueous solution.
-
Continuously monitor the pH of the solution using a calibrated pH meter.
-
Continue adding acetic acid until the pH is stable within the 4.0 - 5.0 range .
-
-
Isolation: Cool the mixture to room temperature. The product will precipitate as a solid.
-
Filtration & Drying: Collect the solid product by suction filtration. Wash the filter cake with a small amount of cold water. Dry the product in an oven to obtain the intermediate, 2-amino-4,6-dihydroxypyrimidine.
Section 6: References
-
CN104496911A - Method for synthesizing this compound hydrochloride. Google Patents.
-
Synthetic method for this compound hydrochloride. Google Patents.
-
Role of pH in Regulating Cancer Pyrimidine Synthesis. PMC - NIH. [Link]
-
2,4-diamino-6-hydroxypyrimidine. Organic Syntheses Procedure. [Link]
-
Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkat USA. [Link]
-
PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE. European Patent Office. [Link]
-
Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate. Google Patents.
-
Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues. INEOS OPEN. [Link]
-
Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals. [Link]
-
Chemical evolution. 18. Synthesis of pyrimidines from guanidine and cyanoacetaldehyde. PubMed. [Link]
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- 1. arkat-usa.org [arkat-usa.org]
- 2. Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues [ineosopen.org]
- 3. CN104974098A - Synthetic method for this compound hydrochloride - Google Patents [patents.google.com]
- 4. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents [patents.google.com]
- 5. orgsyn.org [orgsyn.org]
Technical Support Center: Solvent Selection for Dihydroxypyrimidine Reactions
Welcome to the technical support center for dihydroxypyrimidine chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of solvent selection in reactions involving dihydroxypyrimidine scaffolds. The correct solvent is not merely a medium for reaction; it is an active participant that can dictate reaction rate, yield, and even the product profile. This document synthesizes fundamental principles with practical, field-proven insights to help you troubleshoot and optimize your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding solvent choice for dihydroxypyrimidine reactions.
Q1: What are the primary factors to consider when selecting a solvent for a dihydroxypyrimidine reaction?
A1: The selection of an appropriate solvent is a multi-faceted decision that hinges on four key pillars:
-
Solubility: The fundamental principle of "like dissolves like" is paramount.[1][2] Dihydroxypyrimidines, with their multiple carbonyl and N-H groups, are polar molecules. Therefore, they generally exhibit poor solubility in non-polar solvents (e.g., hexane, toluene) and better solubility in polar solvents.[1][3] If your starting material or reagents are not sufficiently dissolved, the reaction will be slow and low-yielding.
-
Reaction Mechanism: The type of reaction you are performing (e.g., nucleophilic substitution, condensation) will heavily influence the ideal solvent characteristics. The solvent's ability to stabilize intermediates or transition states is crucial. For instance, SN1 reactions are favored by polar protic solvents, while SN2 reactions are best performed in polar aprotic solvents.[4][5]
-
Reaction Temperature: The solvent's boiling point must be compatible with the required reaction temperature. Some reactions require heating to proceed at a reasonable rate, so a solvent with a sufficiently high boiling point is necessary to achieve this without pressurizing the vessel.[6]
-
Work-up and Purification: Consider how you will isolate your product. An ideal solvent will allow for easy product isolation, perhaps through precipitation upon cooling, or by being easily removable under reduced pressure. Its miscibility with other solvents used during extraction is also a key consideration.
Q2: My dihydroxypyrimidine starting material is not dissolving. What should I do?
A2: This is a common issue due to the inherent polarity and hydrogen-bonding capabilities of the dihydroxypyrimidine core, which often leads to strong crystal lattice energy.
-
Increase Solvent Polarity: If you are using a moderately polar solvent like ethanol, switching to a more polar solvent like methanol can improve solubility.[6] Methanol's higher dielectric constant (33) compared to ethanol (24) makes it more effective at insulating charged species and solvating polar molecules.[6] For particularly stubborn cases, highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) can be used, as they are excellent at dissolving a wide range of organic compounds.[7]
-
Increase Temperature: The solubility of most compounds, including pyrimidine derivatives, increases with temperature.[1][8] Gently heating the mixture while stirring can often achieve dissolution.
-
pH Adjustment: For some dihydroxypyrimidines, solubility is pH-dependent.[1] For example, barbituric acid's solubility can be manipulated by pH changes.[9] In some syntheses, adding water after the reaction dissolves the sodium salt of the product, facilitating the removal of other components before precipitating the final product by neutralization.[10]
Q3: What is the difference between a polar protic and a polar aprotic solvent, and why does it matter for my reaction?
A3: This distinction is critical for reactions involving nucleophiles, which are common in pyrimidine chemistry.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as hydrogen bond donors.[5] They are excellent at stabilizing both cations and anions. However, their ability to form hydrogen bonds can be detrimental in SN2 reactions. They form a "cage" around the nucleophile (a phenomenon called solvation), which stabilizes it but hinders its ability to attack an electrophile, thus slowing the reaction.[5][11][12]
-
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF, acetonitrile) have dipole moments but lack O-H or N-H bonds.[5] They can stabilize cations but are less effective at solvating anions (nucleophiles).[13] This leaves the nucleophile "naked" and highly reactive, making these solvents ideal for promoting SN2 reactions.[4][11]
The workflow below illustrates the decision process for choosing between these solvent types.
Part 2: Troubleshooting Guide
This guide addresses specific experimental problems in a question-and-answer format.
Problem 1: My reaction yield is low, or the reaction is not going to completion.
-
Potential Cause A: Poor solubility of starting materials.
-
Troubleshooting Steps: Monitor the reaction mixture visually. If starting material is still present as a solid after a significant amount of time, solubility is likely the issue.
-
Switch to a More Polar Solvent: As detailed in the FAQs, moving from ethanol to methanol can increase yield and decrease reaction time.[6] For the synthesis of 4,6-dihydroxy-2-methylpyrimidine, using methanol instead of ethanol was shown to be beneficial.[6]
-
Employ High-Polarity Aprotic Solvents: For challenging substrates, consider using DMF or DMSO.[7]
-
Increase Temperature: Ensure the reaction temperature is optimal. For condensation reactions, refluxing is often necessary.[6]
-
-
-
Potential Cause B: The chosen solvent is inhibiting the reaction mechanism.
-
Troubleshooting Steps: This is a common issue in nucleophilic substitution reactions, such as converting a dichloropyrimidine to a diethoxypyrimidine.[14]
-
Analyze the Mechanism: This reaction is a Williamson ether synthesis, which proceeds via an SN2 mechanism.
-
Avoid Protic Solvents: Using ethanol as the solvent, while also the source of the ethoxide nucleophile, can slow the reaction due to solvation of the sodium ethoxide.
-
Select a Polar Aprotic Solvent: A better choice would be an anhydrous polar aprotic solvent like THF. The sodium ethoxide can be added as a solution or generated in situ.[14] This prevents the "caging" of the nucleophile, increasing its reactivity.[11]
-
-
-
Potential Cause C: Catalyst inefficiency or suboptimal conditions.
-
Troubleshooting Steps:
-
Verify Catalyst Activity: Ensure your catalyst is active and used in the correct concentration.[15]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or HPLC to determine if the reaction has stalled or is simply slow.[14][15] If it is slow, extending the reaction time or moderately increasing the temperature may be necessary.[15]
-
-
Problem 2: I'm observing significant formation of unexpected byproducts.
-
Potential Cause: Competing reaction pathways are being favored.
-
Troubleshooting Steps: A classic example is the Biginelli reaction for synthesizing dihydropyrimidines, which can be plagued by side reactions.[16]
-
Identify the Side Product: The most common byproduct is often a Hantzsch-type 1,4-dihydropyridine (DHP).[15] This occurs when the β-ketoester reacts with the aldehyde and ammonia (from urea decomposition) in a competing pathway.[15]
-
Adjust Reaction Temperature: The Hantzsch pathway is often favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce the formation of this byproduct.[15]
-
Re-evaluate Solvent Choice: The choice of solvent can impact the selectivity between the desired Biginelli and the competing Hantzsch pathways.[15] While ethanol is common, exploring other solvents may improve the outcome.
-
-
Problem 3: My product is difficult to purify or isolate from the crude reaction mixture.
-
Potential Cause A: The product is highly soluble in the reaction solvent.
-
Troubleshooting Steps:
-
Select a Solvent for Precipitation: Choose a reaction solvent in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. This allows for purification by recrystallization directly from the reaction mixture upon cooling.
-
Utilize an Anti-Solvent: After the reaction is complete, add an "anti-solvent" (a solvent in which your product is insoluble, but the impurities are soluble) to induce precipitation of the desired compound.
-
-
-
Potential Cause B: Inorganic salts are co-precipitating with the product.
-
Troubleshooting Steps: This is common in reactions using alkali metal alkoxides.[17]
-
Aqueous Work-up: After the reaction, remove the reaction solvent under reduced pressure. Dissolve the resulting solid in water, which will dissolve the desired product salt and any inorganic byproducts.[10][17]
-
Selective Precipitation: Filter the aqueous solution to remove any insoluble impurities. Then, carefully acidify the filtrate (e.g., with acetic acid).[10] This will protonate the dihydroxypyrimidine salt, causing the neutral, often less water-soluble, product to precipitate, leaving the inorganic salts behind in the solution.[10]
-
-
Part 3: Visualizations and Diagrams
Workflow for Solvent Selection
This diagram outlines a logical decision-making process for choosing an appropriate solvent.
Caption: A decision tree for selecting a reaction solvent.
Solvent Effect on Nucleophiles
This diagram illustrates how different polar solvent types interact with nucleophiles.
Caption: Solvation of a nucleophile in protic vs. aprotic media.
Part 4: Reference Data
Table of Common Organic Solvents
The following table summarizes key properties of solvents frequently used in organic synthesis.
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant (ε) | Type |
| Water | H₂O | 100 | 1.000 | 80.1 | Polar Protic |
| Methanol | CH₃OH | 65 | 0.791 | 32.7 | Polar Protic |
| Ethanol | C₂H₅OH | 78.5 | 0.789 | 24.6 | Polar Protic |
| Isopropanol | C₃H₇OH | 82.3 | 0.786 | 19.9 | Polar Protic |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 1.092 | 46.7 | Polar Aprotic |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.944 | 36.7 | Polar Aprotic |
| Acetonitrile | C₂H₃N | 81.6 | 0.786 | 37.5 | Polar Aprotic |
| Acetone | C₃H₆O | 56.2 | 0.786 | 20.7 | Polar Aprotic |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 0.888 | 7.58 | Polar Aprotic |
| Dichloroethane | C₂H₄Cl₂ | 83.5 | 1.245 | 10.42 | Polar Aprotic |
| Ethyl Acetate | C₄H₈O₂ | 77 | 0.895 | 6.0 | Polar Aprotic |
| Toluene | C₇H₈ | 110.6 | 0.879 | 2.38 | Non-Polar |
| Hexane | C₆H₁₄ | 68.7 | 0.659 | 1.88 | Non-Polar |
(Data sourced from various chemical property tables).[18][19][20]
Part 5: References
-
BenchChem. (n.d.). addressing challenges in the large-scale synthesis of 4,6-diethoxypyrimidine. Retrieved from
-
LookChem. (n.d.). Barbituric acid 67-52-7 wiki. Retrieved from
-
Human Metabolome Database. (2012). Showing metabocard for Barbituric acid (HMDB0041833). Retrieved from
-
ChemicalBook. (n.d.). Barbituric acid CAS#: 67-52-7. Retrieved from
-
CymitQuimica. (n.d.). CAS 67-52-7: Barbituric acid. Retrieved from
-
Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. Retrieved from
-
Guidechem. (n.d.). How to Synthesize 4,6-Dihydroxypyrimidine - FAQ. Retrieved from
-
Sciencemadness Wiki. (2021). Barbituric acid. Retrieved from
-
TSI Journals. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. Retrieved from
-
Solubility of Things. (n.d.). Thymine | Solubility of Things. Retrieved from
-
BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis. Retrieved from
-
KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Retrieved from
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from
-
University of California, Davis. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from
-
BenchChem. (n.d.). Side reactions in pyrimidine synthesis and how to avoid them. Retrieved from
-
ChemTalk. (n.d.). Polar Protic and Aprotic Solvents. Retrieved from
-
Leah4sci. (2013). Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimination Reactions. Retrieved from
-
Hans Reich. (n.d.). Dielectric Constant of Common solvents. Retrieved from
-
MilliporeSigma. (n.d.). Solvent Physical Properties. Retrieved from
-
Scribd. (n.d.). Solvent Effects on 2,4-Dihydroxy-5-Fluoropyrimidine. Retrieved from
-
National Institutes of Health. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Retrieved from
-
Cayman Chemical. (2023). PRODUCT INFORMATION - Thymine. Retrieved from
-
ScienceDirect. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Retrieved from
-
ACS Omega. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. Retrieved from
-
Chemistry LibreTexts. (2019). 4.4 Solubility. Retrieved from
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 6. tsijournals.com [tsijournals.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 9. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 12. youtube.com [youtube.com]
- 13. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
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- 17. Page loading... [wap.guidechem.com]
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- 19. depts.washington.edu [depts.washington.edu]
- 20. Solvent Physical Properties [people.chem.umass.edu]
Technical Support Center: Mastering Temperature Control in Chemical Synthesis
Welcome to the Technical Support Center dedicated to unraveling the critical role of temperature in your chemical syntheses. For researchers, chemists, and drug development professionals, precise temperature control is not merely a procedural step; it is the cornerstone of reproducible, safe, and successful outcomes. Inconsistent temperature management can lead to a cascade of issues, from poor yields and impure products to hazardous runaway reactions.
This guide is structured to provide you with not just "what to do," but a deep, mechanistic understanding of "why you're doing it." We will explore the fundamental principles governing temperature's influence and provide actionable troubleshooting guides to address the specific challenges you encounter at the bench and during scale-up.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Thermal Control
This section addresses the foundational questions researchers often have regarding the impact of temperature on their synthetic work.
Q1: Why is temperature such a critical parameter in chemical synthesis?
Temperature is a primary lever for controlling both the rate (kinetics) and the outcome (thermodynamics) of a chemical reaction.[1] At a molecular level, increasing temperature imparts more kinetic energy to reactant molecules.[2][3] This leads to more frequent and more energetic collisions, increasing the likelihood that collisions will overcome the activation energy (Ea) barrier required for a reaction to occur.[1][4]
This relationship is mathematically described by the Arrhenius equation :
k = A e-Ea/RT
Where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the universal gas constant, and T is the absolute temperature.[1][5][6] The exponential nature of this equation means that even a small change in temperature can have a dramatic impact on the reaction rate.[1][7] For many organic reactions at room temperature, the rate can double for every 10°C increase.[8]
However, the impact extends beyond just speed. Temperature also influences:
-
Selectivity: Many reactions can proceed through multiple pathways to form different products. Each pathway has its own activation energy. By controlling the temperature, you can favor the pathway that leads to your desired product over undesired side-products.[2][9]
-
Product Purity: Higher temperatures can sometimes lead to the degradation of reactants or products, or promote the formation of byproducts, thus reducing the purity of the final compound.[2][9]
-
Solubility: Temperature affects the solubility of reagents and the final product, which is a critical factor in reaction workup and purification steps like crystallization.[10]
-
Safety: For exothermic reactions, which release heat, insufficient temperature control can lead to a dangerous feedback loop where the reaction rate increases, generating more heat, and potentially causing a thermal runaway.[11][12]
Q2: What is the difference between kinetic and thermodynamic control, and how does temperature influence it?
This is a crucial concept for optimizing product distribution.
-
Kinetic Control: At lower temperatures, reactions are often under kinetic control. This means the major product formed is the one that is formed the fastest (i.e., the one with the lowest activation energy), even if it is not the most stable product.
-
Thermodynamic Control: At higher temperatures, the system has enough energy to overcome the activation energy barriers of multiple pathways, including the reverse reactions. This allows the reaction to reach equilibrium, and the major product will be the most stable one (the one with the lowest Gibbs free energy), regardless of how fast it is formed.
By selecting the appropriate temperature, you can dictate whether the reaction outcome is governed by the speed of formation or the stability of the final product.
Q3: How do I manage temperature for exothermic versus endothermic reactions?
The strategy for temperature control depends on whether the reaction releases or absorbs heat.[13][14][15][16][17]
-
Exothermic Reactions (Release Heat, ΔH < 0): These reactions generate their own heat, which can accelerate the reaction rate further.[11][12]
-
Challenge: The primary challenge is heat removal to prevent a thermal runaway.[11][18]
-
Strategy: Employ active cooling methods such as ice baths, cooling circulators, or reactor jackets.[19][20][21] For highly exothermic processes, controlled, slow addition of a limiting reagent (a semi-batch process) is a critical safety measure to manage the rate of heat generation.[22][23]
-
-
Endothermic Reactions (Absorb Heat, ΔH > 0): These reactions require a continuous input of energy to proceed.[13][24]
-
Challenge: The reaction will cool down and slow or stop if insufficient heat is supplied.[18]
-
Strategy: Use a reliable heating source like an oil bath, heating mantle, or a jacketed reactor with a heating fluid to maintain the optimal reaction temperature.[20][25] Ensure the heating method provides uniform heat distribution to avoid localized overheating.[26]
-
Q4: Why does temperature control become more challenging during reaction scale-up?
Scaling up a reaction from a 100 mL flask to a 10 L reactor is not a linear process, primarily due to changes in the surface-area-to-volume ratio.[22][23]
-
The Problem: As you increase the reactor size, the volume (which generates or consumes heat) increases by the cube of the radius (r³), while the surface area (which is used to transfer heat) only increases by the square of the radius (r²).[12][22]
-
The Consequence: This means large-scale reactors are far less efficient at dissipating heat than small laboratory flasks.[23] An exothermic reaction that was easily managed with a simple water bath in the lab can become dangerously uncontrollable on a larger scale.[12]
-
Other Factors: Mixing also becomes more critical and challenging at scale. Inadequate stirring can lead to localized "hot spots" where the reaction rate is much higher, potentially leading to byproduct formation or a runaway reaction.[12][27]
Part 2: Troubleshooting Guides - From the Bench to Pilot Plant
This section provides a systematic approach to diagnosing and solving common issues related to temperature control during synthesis.
Troubleshooting Guide 1: Low Product Yield
Problem: Your reaction consistently produces a low yield of the desired product.
Initial Assessment:
-
Confirm Identity: First, confirm that the small amount of product you have isolated is indeed the correct compound via analytical methods (NMR, LC-MS, etc.).
-
Check Reagents: Ensure the starting materials are pure and have not degraded.
-
Review Literature: Re-check the reported optimal temperature for this or similar reactions.
Potential Cause & Corrective Action Workflow
Caption: Troubleshooting workflow for low reaction yield.
Detailed Explanation:
-
If Temperature is Too Low: The reaction may be proceeding too slowly to complete within the allotted time because not enough molecules have the required activation energy.[3][10] Solution: Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress closely by an appropriate technique (e.g., TLC, GC, LC-MS).
-
If Temperature is Too High: You may be promoting side reactions or causing thermal degradation of your starting materials or the desired product.[2][9] Solution: Run the reaction at a lower temperature. If the reaction is exothermic, ensure your cooling system is adequate to prevent temperature spikes.
Troubleshooting Guide 2: Impure Product / Multiple Side Products
Problem: The final product is contaminated with significant impurities or byproducts.
Initial Assessment:
-
Characterize Impurities: If possible, identify the structure of the major impurities. This can provide clues about the side reactions occurring.
-
Monitor Reaction Profile: Take aliquots from the reaction mixture at different time points and temperatures to see when impurities start to form.
Potential Cause & Corrective Action
| Potential Cause | Underlying Mechanism | Corrective Action |
| Temperature Too High | Provides sufficient energy to overcome the activation barriers for competing reaction pathways, leading to a loss of selectivity. Can also cause product decomposition.[2][9] | Lower the reaction temperature to operate under kinetic control, favoring the formation of the desired product. |
| Temperature Fluctuations | Inconsistent temperature can lead to a mixture of kinetically and thermodynamically controlled products, or intermittent byproduct formation.[28][29] | Improve temperature control. Use a thermostatic circulator instead of a simple heating mantle. Ensure the temperature probe is correctly placed in the reaction mixture, not just the heating bath.[11][12] |
| Localized Hotspots | Poor mixing in a viscous reaction or during the addition of a reagent can create localized zones of high temperature, promoting side reactions.[12][26][27] | Improve agitation. Switch from a magnetic stirrer to an overhead mechanical stirrer for larger or more viscous reactions.[12] Add highly reactive reagents slowly and sub-surface if possible. |
| Incorrect Cooling Rate (Crystallization) | If the impurity is formed during workup, especially crystallization, cooling too quickly can trap impurities within the crystal lattice.[30][31] | Slow down the cooling rate during crystallization. A gradual temperature decrease allows for more selective crystal growth, excluding impurities.[30][31] |
Troubleshooting Guide 3: Reaction Appears Uncontrolled or "Runaway"
Problem: The reaction temperature increases rapidly and uncontrollably, often accompanied by vigorous boiling or pressure buildup. This is a critical safety issue.
Immediate Action: SAFETY FIRST. If you suspect a runaway reaction, alert others, activate emergency cooling if available and safe to do so, and be prepared to evacuate.
Post-Incident Analysis and Prevention Workflow
Caption: Workflow for preventing runaway reactions.
Prevention Strategies:
-
Understand Thermal Hazards: Before scaling up, perform calorimetric studies (e.g., Differential Scanning Calorimetry - DSC) to determine the reaction's heat output.[23]
-
Ensure Adequate Cooling: The cooling system must be able to handle the maximum heat output. For lab scale, a simple ice bath may be insufficient for highly exothermic reactions; use a cryo-cool circulator.[23]
-
Control Addition Rate: The rate of heat generation should never exceed the rate of heat removal.[11] Use a syringe pump or addition funnel for slow, controlled addition of reagents.
-
Monitor Internal Temperature: Always monitor the internal temperature of the reaction mixture with a thermocouple or thermometer, as it can be significantly different from the external bath temperature.[11][12]
Part 3: Experimental Protocols & Data
Protocol: Controlled Cooling Crystallization for Purity Enhancement
This protocol describes a general method for improving the purity of a solid compound by controlling the cooling rate during recrystallization. Slow cooling minimizes the inclusion of impurities in the crystal lattice.[30]
Objective: To purify a crude solid product (e.g., an amide synthesized at 100°C) by removing soluble impurities.
Methodology:
-
Solvent Selection: Choose a solvent system in which the desired compound is highly soluble at elevated temperatures but poorly soluble at low temperatures, while impurities remain soluble at low temperatures.
-
Dissolution: In an appropriately sized flask, add the crude solid. Add the minimum amount of hot solvent required to fully dissolve the solid near the solvent's boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Controlled Cooling (Crucial Step):
-
Once at room temperature, transfer the flask to a refrigerated bath set to a slightly lower temperature (e.g., 10°C).
-
Gradually lower the bath temperature in increments (e.g., 10°C every 30 minutes) until the final desired temperature (e.g., 0-4°C) is reached.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Data Interpretation:
| Crystallization Cooling Rate | Crystal Size | Product Purity | Typical Yield |
| Rapid Cooling (e.g., direct to ice bath) | Small, needle-like | Lower | Higher (traps more material) |
| Slow, Controlled Cooling (as per protocol) | Large, well-defined | Higher[32][33] | Lower (more selective) |
Higher operating temperatures during crystallization can produce crystals of higher purity but may result in lower yields.[32][33] The optimal temperature is a balance between these two factors.
References
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Technical Support Center: Evaluating Catalyst Performance in Dihydroxypyrimidine Reduction
Welcome to the technical support center for the catalytic reduction of dihydroxypyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but the underlying scientific principles to empower your experimental design and troubleshooting efforts.
Section 1: Catalyst Selection & Handling FAQs
Q1: What are the primary catalysts for dihydroxypyrimidine reduction, and how do I choose the right one?
A1: The choice of catalyst is critical and substrate-dependent. The most common heterogeneous catalysts are platinum, palladium, and nickel-based.[1]
-
Palladium on Carbon (Pd/C): This is often the first choice due to its high activity, versatility, and cost-effectiveness for reducing various functional groups and heteroaromatic rings.[2][3] It is particularly effective for the reduction of the pyrimidine ring.
-
Platinum(IV) Oxide (PtO₂, Adam's Catalyst): PtO₂ is a powerful catalyst, often effective when Pd/C is not. It can, however, be less selective and may lead to over-reduction or side reactions if not carefully controlled.
-
Raney Nickel (Raney® Ni): A cost-effective alternative, Raney Ni is particularly useful when chemoselectivity is a concern, for instance, avoiding the dehalogenation of aryl halides that can occur with Pd/C.[3][4] However, it can be sensitive to nitrogen-containing compounds.[5]
Recommendation: Start with 5-10% Pd/C as a general-purpose catalyst. If low reactivity or undesirable side reactions (e.g., dehalogenation) occur, consider switching to Raney Nickel. For particularly stubborn reductions, PtO₂ may be necessary.
| Catalyst | Key Advantages | Common Applications & Considerations |
| Palladium on Carbon (Pd/C) | Versatile, highly active, good for ring saturation.[2] | Standard choice for pyrimidine ring reduction. Can cause hydrogenolysis of benzyl groups and dehalogenation. |
| Platinum(IV) Oxide (PtO₂) | Very high activity, effective for difficult reductions. | Use when other catalysts fail. Higher risk of over-reduction. Requires in situ reduction to active Pt black. |
| Raney Nickel (Raney® Ni) | Cost-effective, less prone to dehalogenation.[3] | Good for substrates with sensitive halogen groups. Can be poisoned by sulfur and some nitrogen functionalities.[6][7] |
Q2: My catalyst seems inactive from the start. What are the common causes?
A2: Initial inactivity is a frequent issue, often stemming from improper handling, activation, or the presence of poisons.[8][9]
-
Improper Activation: Many catalysts, especially new batches of Pd/C, require pre-reduction or activation to remove surface oxides and ensure the active metallic sites are available.[10] Raney Nickel is typically stored under water and must be washed with a solvent before use.[6]
-
Catalyst Poisoning: The catalyst's active sites can be irreversibly blocked by poisons present in the substrate, solvent, or glassware.[7]
-
Sulfur Compounds: Thiols, thioethers, and thiophenes are potent poisons.[7]
-
Nitrogen Heterocycles: The substrate or product itself (if a strong base like piperidine) can act as an inhibitor by strongly adsorbing to the catalyst surface.[5][7] Pyridine is a known inhibitor.[11][12]
-
Other Impurities: Halide ions (especially from acidic conditions), metal contaminants, and even residual reagents from previous steps can deactivate the catalyst.
-
-
Poor Quality Reagents: Ensure solvents are of high purity and appropriately degassed to remove oxygen, which can oxidize and deactivate the catalyst surface.[13]
Expert Tip: Always run a control reaction with a known, simple substrate (like nitrobenzene or cyclohexene) to verify the activity of a new bottle of catalyst before using it on valuable material.[9][14]
Section 2: Troubleshooting Experimental Failures
This section is structured as a troubleshooting guide for common issues observed during the reaction.
Problem 1: Low or No Conversion of Starting Material
Symptom: The reaction stalls, or hydrogen uptake ceases prematurely, with a significant amount of starting material remaining.[9]
Diagnostic Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Causes & Solutions:
-
Insufficient Hydrogen Mass Transfer:
-
Cause: The reaction is starved of hydrogen because it cannot reach the catalyst surface efficiently. This is a common issue in heterogeneous catalysis.
-
Solution: Increase the stirring rate vigorously to ensure the catalyst powder is well-suspended and to maximize the gas-liquid interface. Ensure the hydrogen pressure is adequate (typically 1-4 atm for balloon hydrogenation, higher for pressure reactors).[15] Protic solvents like ethanol or methanol generally improve hydrogenation rates.[13]
-
-
Product Inhibition:
-
Cause: The reduced product, a saturated N-heterocycle, can be a strong Lewis base and may adsorb more strongly to the catalyst's acidic sites than the dihydroxypyrimidine starting material, effectively inhibiting the reaction.[9]
-
Solution:
-
Increase the catalyst loading (e.g., from 5 mol% to 10-20 mol%).
-
Acidification can protonate the basic nitrogen product, reducing its ability to bind to the catalyst. Adding a small amount of acetic acid or using an acidic solvent can be effective.[16] However, be cautious as excess acid can introduce other side reactions.
-
-
-
Thermal Deactivation (Sintering):
-
Cause: Using excessively high temperatures can cause the fine metal particles on the catalyst support to agglomerate (sinter), reducing the active surface area.[17]
-
Solution: Most dihydroxypyrimidine reductions proceed well at room temperature to moderate heat (e.g., 40-60 °C). Avoid unnecessarily high temperatures unless required to overcome a high activation energy barrier.
-
Problem 2: Poor Selectivity & Formation of Byproducts
Symptom: TLC, HPLC, or NMR analysis shows multiple products, indicating side reactions are competing with the desired reduction.
Common Side Reactions & Mitigation Strategies:
| Side Reaction | Description & Cause | Prevention Strategy |
| Ring Opening/Cleavage | The pyrimidine ring is unstable under harsh conditions and can hydrolyze or fragment, especially at extreme pH or high temperatures.[18] | Operate under neutral or mildly acidic conditions. Avoid strong acids or bases and excessive heat. |
| Dehalogenation | If the substrate contains aryl chlorides, bromides, or iodides, Pd/C can readily cleave the C-X bond via hydrogenolysis. | Switch to a catalyst less prone to dehalogenation, such as Raney Nickel or a poisoned palladium catalyst.[3] |
| Incomplete Reduction | The reaction stops at a partially saturated intermediate (e.g., a tetrahydropyrimidine). | Increase reaction time, hydrogen pressure, or temperature. Ensure the catalyst is sufficiently active. |
| Formation of Colored Impurities | Intermediates in the reduction of other functional groups (like nitro groups) can form colored azo or azoxy dimers that inhibit the catalyst.[9] | Ensure efficient and complete reduction by optimizing agitation and hydrogen supply. |
Visualizing the Catalytic Cycle:
The fundamental process involves the adsorption of both hydrogen and the substrate onto the catalyst surface, followed by the stepwise addition of hydrogen atoms.
Caption: Simplified mechanism of catalytic hydrogenation on a metal surface.[1][19]
Section 3: Analytical & Monitoring FAQs
Q1: How can I effectively monitor the progress of my hydrogenation reaction?
A1: Real-time or frequent monitoring is crucial for optimization and determining the reaction endpoint.
-
Thin-Layer Chromatography (TLC): The simplest method. A spot of the reaction mixture (after filtering out the catalyst) can show the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC) / LC-MS: Provides quantitative data on the conversion of starting material and the formation of products and byproducts. This is the preferred method for accurate kinetic analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: On-line or in-line NMR is a powerful, non-invasive technique for real-time monitoring without the need for sampling.[20][21][22]
-
Infrared (IR) Spectroscopy: On-line mid-IR spectroscopy can also be used to track the disappearance of specific functional group peaks.[23]
-
Hydrogen Uptake: Monitoring the volume of hydrogen consumed (using a gas burette or digital pressure transducer) provides a direct measure of reaction progress. The reaction is complete when uptake ceases.
Q2: My reaction mixture turned a dark color. Is this normal?
A2: A black color is expected due to the suspension of the catalyst (e.g., Pd/C). However, a change to a deep brown, red, or yellow color could indicate the formation of colored byproducts, often from the degradation of the substrate or the accumulation of intermediates.[9][18] If this occurs, it is essential to analyze a sample by LC-MS or another technique to identify the impurities.
Section 4: Key Experimental Protocols
Protocol 4.1: General Procedure for Catalytic Hydrogenation using Pd/C
This protocol is a general guideline and must be adapted for the specific substrate and scale.
-
Vessel Preparation: To a round-bottom flask or hydrogenation vessel equipped with a magnetic stir bar, add the dihydroxypyrimidine substrate.
-
Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add the 5% or 10% Palladium on Carbon catalyst (typically 5-10% by weight relative to the substrate).[13]
-
Safety Note: Pd/C can be pyrophoric, especially after use. Handle in an inert atmosphere and do not allow the dry, used catalyst to be exposed to air.[13]
-
-
Solvent Addition: Add an appropriate solvent (e.g., ethanol, methanol, ethyl acetate, or THF). The solvent should be degassed prior to use to remove dissolved oxygen.
-
System Purge: Seal the vessel. Evacuate the atmosphere and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the complete removal of air.[13]
-
Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., by inflating a balloon or connecting to a regulated cylinder).
-
Stirring: Begin vigorous stirring to suspend the catalyst and facilitate gas-liquid mixing.
-
Monitoring: Monitor the reaction by hydrogen uptake or by periodically taking aliquots (after venting the system and ensuring an inert atmosphere) for TLC or HPLC analysis.
-
Workup: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst.
-
Safety Note: The filter cake containing the catalyst is highly pyrophoric. Do not allow it to dry. Quench it carefully by submerging it in water immediately after filtration.[13]
-
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can then be purified by recrystallization or chromatography.
Section 5: References
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Hydrogenation | Catalytic Reactions | Flow Chemistry Applications - Vapourtec.
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On-Line Mid-IR Spectroscopy as a Real-Time Approach in Monitoring Hydrogenation Reactions.
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Process for the activation of hydrogenation catalysts - Google Patents.
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Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR | Analytical Chemistry - ACS Publications.
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Using the Online Benchtop NMR Spectroscopy to Monitor Hydrogen Reactions - AZoM.
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Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR - Radboud University.
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Activation by O2 of AgxPd1–x Alloy Catalysts for Ethylene Hydrogenation - ACS Publications.
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How would you explain the catalyst effect of hydrogenation reaction? - Quora.
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Monitoring Hydrogenation Reactions - Mettler Toledo.
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Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines - RSC Publishing.
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Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation - ACS Publications.
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overcoming side reactions in pyrimidine synthesis - Benchchem.
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Effect of pH on the Nitrite Hydrogenation Mechanism over Pd/Al2O3 and Pt/Al2O3 - ResearchGate.
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Hydrogenation (atmospheric pressure) with Pd/C - Organic Chemistry Portal.
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common side reactions in the synthesis of dihydroxypyrimidines - Benchchem.
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Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - ACS Publications.
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Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes - Master Organic Chemistry.
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Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium - MDPI.
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A study of palladium hydrogenation catalysts based on nanodiamonds and activated carbon - ResearchGate.
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troubleshooting low catalytic activity with IMes-based catalysts - Benchchem.
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Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - ACS GCI Pharmaceutical Roundtable.
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Diastereoselective catalytic hydrogenation/reduction of arenes and heteroarenes - RSC Publishing.
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Common side reactions in the synthesis of pyrimidines and their prevention - Benchchem.
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Nitro Reduction - Common Conditions - Organic Chemistry Portal.
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Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison - J-Stage.
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Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed.
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Synthesis of Saturated N‐Heterocycles via a Catalytic Hydrogenation Cascade - NIH.
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Recent advances in heterogeneous catalytic hydrogenation and dehydrogenation of N-heterocycles - ResearchGate.
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Inhibition of Metal Hydrogenation Catalysts by Biogenic Impurities - ResearchGate.
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Metal-free reductions of N-heterocycles via Lewis acid catalyzed hydrogenation - RSC Publishing.
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addressing challenges in the large-scale synthesis of 4,6-diethoxypyrimidine - Benchchem.
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Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem.
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Reagent Friday: Raney Nickel - Master Organic Chemistry.
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The Art of Heterogeneous Catalytic Hydrogenation - Part 1 - University of Illinois.
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Troubleshooting of Catalytic Reactors - Slideshare.
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Technical Support Center: Troubleshooting 4-Nitrodiphenylamine Reduction - Benchchem.
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Validation & Comparative
A Comparative Guide for Scientific Professionals: 2,5-Diamino-4,6-dihydroxypyrimidine vs. 2,4-diamino-6-hydroxypyrimidine
An In-Depth Analysis of Structure, Synthesis, and Application for Researchers in Drug Development and Chemical Synthesis
In the realm of heterocyclic compounds, pyrimidines represent a cornerstone scaffold, integral to both biological systems and medicinal chemistry. Their derivatives are noted for a wide spectrum of pharmacological activities. This guide provides a detailed, objective comparison between two closely related isomers: 2,5-Diamino-4,6-dihydroxypyrimidine and 2,4-diamino-6-hydroxypyrimidine.
This document is structured to serve as a practical resource for researchers, scientists, and drug development professionals. By elucidating the subtle yet critical differences in their chemical properties, biological activities, and synthetic pathways, this guide aims to empower informed decision-making in experimental design and selection of the appropriate molecular entity for targeted applications.
Core Structural and Physicochemical Distinctions
The arrangement of amino and hydroxyl functional groups on the pyrimidine ring dictates the electronic properties, hydrogen bonding potential, tautomeric equilibria, and ultimately, the reactivity and biological function of these molecules.
-
This compound (DADHP): Characterized by amino groups at positions 2 and 5, and hydroxyl groups at positions 4 and 6. The chemical environment is heavily influenced by the C5-amino group, which is positioned between two carbonyl groups in its common tautomeric form (2,5-diamino-1,6-dihydropyrimidine-4,6-dione). This structure serves as a key intermediate in the synthesis of purine analogs and other complex heterocyclic systems.[1][2][3]
-
2,4-diamino-6-hydroxypyrimidine (DAHP): This isomer possesses amino groups at positions 2 and 4, with a hydroxyl group at position 6. It is a well-established and highly significant compound in medicinal chemistry, most notably as a precursor in the industrial synthesis of the antifolate drug Methotrexate.[4][5] It also functions as a selective inhibitor of GTP cyclohydrolase I, a key enzyme in the biosynthesis of tetrahydrobiopterin (BH4).[6][7][8][9]
The fundamental physicochemical properties are summarized for direct comparison in Table 1.
Table 1: Comparative Physicochemical Properties
| Property | This compound | 2,4-diamino-6-hydroxypyrimidine |
| IUPAC Name | 2,5-diaminopyrimidine-4,6-diol[10][11] | 2,4-diaminopyrimidin-6-ol |
| Common Synonyms | DADHP, 2,5-Diamino-6-hydroxy-4(1H)-pyrimidinone | DAHP, 6-Hydroxy-2,4-diaminopyrimidine |
| CAS Number | 40769-69-5[10][11][12] | 56-06-4[7][13] |
| Molecular Formula | C₄H₆N₄O₂[10][12] | C₄H₆N₄O[7][14] |
| Molecular Weight | 142.12 g/mol [10][12] | 126.12 g/mol [7][14] |
| Appearance | White to Greyish-red or Yellow to pink powder[15] | White to off-white crystalline powder[7] |
| Melting Point | >250 °C | 285-286 °C (decomposes)[6][7][13] |
| Solubility | Data not readily available[15] | Soluble in DMSO and methanol; sparingly soluble in water.[7] |
Synthesis and Chemical Reactivity: Divergent Pathways and Potentials
The synthetic methodologies for these isomers are distinct, reflecting their different starting materials and reaction mechanisms. These synthetic considerations are critical for scalability and cost in industrial applications.
Synthesis of this compound
This compound is typically synthesized via a multi-step process starting from the condensation of guanidine with a malonic ester derivative.[1][16] A common route involves the cyclization of guanidine hydrochloride with dimethyl malonate, followed by nitrosation at the C5 position and subsequent reduction to yield the final product.[16]
Caption: Generalized synthetic pathway for this compound.
Synthesis of 2,4-diamino-6-hydroxypyrimidine
The most prevalent synthesis involves the condensation of guanidine with ethyl cyanoacetate in the presence of a strong base like sodium ethoxide or sodium methoxide.[13][17][18][19] This is a robust and high-yielding one-pot reaction, making it suitable for large-scale industrial production.[17][20]
The reactivity of the amino groups in both compounds allows for further derivatization, but their positions lead to different outcomes. The C4 and C6 hydroxyls in DADHP can be chlorinated using reagents like phosphorus oxychloride to produce 2,5-diamino-4,6-dichloropyrimidine, another important synthetic intermediate.[2][3][21] For DAHP, derivatization is common for creating libraries of potential bioactive compounds, such as anti-tubercular agents.[22]
Biological Activity and Applications
While both are pyrimidine derivatives, their established roles in biological systems and as therapeutic precursors are markedly different.
This compound is primarily valued as a synthetic intermediate . Its key application lies in its use as a precursor for the synthesis of Abacavir, an important nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[1] Its structure also makes it a building block for various purine and pteridine analogs, which are classes of compounds with rich and diverse pharmacology.
2,4-diamino-6-hydroxypyrimidine has more direct and varied biological applications:
-
Precursor to Methotrexate: Its most significant industrial use is as a key building block in the multi-step synthesis of Methotrexate, a cornerstone antifolate drug used in chemotherapy and for treating autoimmune diseases like rheumatoid arthritis.[4][5]
-
Enzyme Inhibition: It is a known selective inhibitor of GTP cyclohydrolase I (GCH-I), the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (BH4).[6][8][9] BH4 is an essential cofactor for nitric oxide synthases (NOS). By inhibiting GCH-I, DAHP can effectively block the production of nitric oxide (NO) in various cell types, making it a valuable tool for studying the roles of BH4 and NO in cellular signaling.[8][23]
-
Fluorescent Probes: The scaffold has been incorporated into novel polymers that act as fluorescent chemosensors for detecting metal ions, such as Cu(II), in aqueous solutions.[24]
-
Corrosion Inhibition: Research has demonstrated its effectiveness as a corrosion inhibitor for mild steel in acidic environments.[25]
The central role of the pteridine ring system (synthesized from pyrimidine precursors like DAHP) in folate metabolism is illustrated below.
Caption: Role of DAHP as a precursor to Methotrexate, an inhibitor of the folate pathway.
Experimental Protocols for Comparative Evaluation
To provide a quantitative basis for comparison, standardized experimental protocols are essential. The following methodologies describe how to assess key differential properties in a laboratory setting.
Protocol 1: Determination of pKa via UV-Vis Spectrophotometry
Causality and Rationale: The acid dissociation constant (pKa) is a fundamental parameter that governs a molecule's ionization state at a given pH. This, in turn, influences its solubility, membrane permeability, and receptor-binding interactions. UV-Vis spectrophotometry is a reliable method for determining pKa values of compounds with a chromophore whose absorbance spectrum is pH-dependent. The different arrangements of electron-donating amino groups and electron-withdrawing hydroxyl/oxo groups are expected to result in distinct pKa values for the two isomers.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of each pyrimidine isomer in a suitable solvent (e.g., DMSO).
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 12).
-
Sample Preparation: For each isomer, create a series of solutions by diluting a small aliquot of the stock solution into each buffer to a final, constant concentration (e.g., 50 µM).
-
Spectroscopic Measurement: Record the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each sample immediately after preparation.
-
Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance at these wavelengths versus pH.
-
pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation or use appropriate software to determine the inflection point, which corresponds to the pKa.
Protocol 2: Comparative Chemical Stability via HPLC
Causality and Rationale: Chemical stability is a critical parameter for any compound intended for use as a drug or a long-term research tool. This protocol assesses the degradation of each isomer under stressed conditions (acidic, basic, and oxidative) to compare their intrinsic stability. The electronic differences between the two isomers may lead to different susceptibilities to hydrolytic or oxidative degradation.
Step-by-Step Methodology:
-
Reaction Setup: For each isomer, prepare solutions in:
-
0.1 M HCl (acidic stress)
-
0.1 M NaOH (basic stress)
-
3% H₂O₂ (oxidative stress)
-
Water (control)
-
-
Incubation: Incubate all solutions at a controlled temperature (e.g., 40 °C).
-
Time-Point Sampling: Withdraw aliquots from each solution at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Immediately neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis.
-
HPLC Analysis: Analyze each sample using a validated reverse-phase HPLC method with UV detection. The method should be capable of separating the parent compound from any potential degradants.
-
Data Interpretation: Quantify the peak area of the parent compound at each time point. Plot the percentage of the parent compound remaining versus time for each condition to determine the degradation kinetics and compare the stability profiles of the two isomers.
Conclusion and Recommendations for Researchers
The selection between this compound and 2,4-diamino-6-hydroxypyrimidine is fundamentally driven by the intended application.
-
Choose this compound (DADHP) when your objective is the chemical synthesis of complex heterocyclic systems, particularly purine analogs like Abacavir. Its unique substitution pattern makes it a valuable, albeit specialized, building block for creating novel chemical entities where the C5-amino group is a key feature for subsequent cyclization or derivatization.
-
Choose 2,4-diamino-6-hydroxypyrimidine (DAHP) for applications in medicinal chemistry and chemical biology. Its established role as a precursor to Methotrexate makes it indispensable for research related to antifolates.[4] Furthermore, its well-documented activity as a GCH-I inhibitor provides a ready-to-use pharmacological tool for investigating the BH4 and nitric oxide signaling pathways.[6][8][9]
In essence, while structurally similar, DADHP is a specialist's tool for advanced synthesis, whereas DAHP is a versatile and well-characterized workhorse for a broader range of applications in drug development and biological research. A clear understanding of these distinctions is paramount for the efficient allocation of resources and the successful execution of research objectives.
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A Senior Application Scientist's Guide to the Synthesis of Dichloropyrimidines: A Comparative Analysis
Introduction: The Central Role of Dichloropyrimidines in Modern Chemistry
Dichloropyrimidines are a critical class of heterocyclic compounds that serve as versatile building blocks in the synthesis of a vast array of functional molecules. Their importance is particularly pronounced in the pharmaceutical and agrochemical industries. The two chlorine atoms on the pyrimidine ring, with their distinct reactivities, allow for sequential and regioselective substitutions, making them ideal scaffolds for creating diverse molecular libraries.[1] For instance, 2,4-dichloropyrimidine is a key intermediate in the production of targeted cancer therapies like AZD9291 and Pazopanib.[2] Similarly, 4,6-dichloropyrimidine is a crucial precursor for the widely used fungicide azoxystrobin.[2]
Given their significance, the efficient, scalable, and safe synthesis of dichloropyrimidines is of paramount importance. This guide provides a comparative analysis of the most common and industrially relevant synthesis routes, offering insights into the rationale behind procedural choices, and presenting detailed experimental protocols. We will explore the synthesis of various dichloropyrimidine isomers, primarily focusing on the 2,4- and 4,6-isomers, through pathways originating from readily available starting materials such as uracil, barbituric acid, and malonate derivatives.
Comparative Overview of Major Synthesis Routes
The selection of a synthetic route for a specific dichloropyrimidine isomer is a strategic decision guided by factors such as the cost and availability of starting materials, desired scale of production, required purity of the final product, and environmental and safety considerations. The following table provides a high-level comparison of the primary methods discussed in this guide.
| Synthesis Route | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Route 1: From Uracil/Dihydroxypyrimidine | Uracil or 2,4-Dihydroxypyrimidine | POCl₃ or SOCl₂/BTC | High (up to 95%)[3] | Readily available starting material, high yields. | Use of hazardous chlorinating agents, potentially harsh reaction conditions. |
| Route 2: From Barbituric Acid | Barbituric Acid | POCl₃, PCl₅ | Good (80-95% for initial chlorination)[1] | Inexpensive starting material, versatile for producing polychlorinated pyrimidines. | Multi-step process for some target molecules, use of highly reactive reagents. |
| Route 3: From Malonate Derivatives | Diethyl Malonate, Formamide/Urea | NaOEt, POCl₃ or SOCl₂ | Good (overall yield >83%)[4] | Cost-effective for large-scale production, avoids some hazardous starting materials. | Multi-step synthesis, can involve the use of strong bases and flammable solvents. |
| Route 4: Vilsmeier-Haack Reaction | Dihydroxypyrimidines | POCl₃, DMF | Variable (55-95%)[5] | Effective for formylation and chlorination in one pot. | Can lead to mixtures of products, requires careful control of reaction conditions. |
Route 1: Chlorination of Uracil and its Derivatives
The most direct and widely employed method for the synthesis of 2,4-dichloropyrimidine is the chlorination of uracil (which exists in tautomeric equilibrium with 2,4-dihydroxypyrimidine). This transformation is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base.
The Underlying Chemistry: Mechanism of Chlorination
The chlorination of the pyrimidine-2,4-dione system with POCl₃ proceeds through the conversion of the keto-enol tautomers into their chloroaromatic counterparts.[1] The tertiary amine, such as N,N-dimethylaniline, acts as a catalyst by activating the POCl₃ and also serves to neutralize the HCl gas generated during the reaction.
Caption: Synthesis of a Dichloropyrimidine Derivative from Barbituric Acid.
Experimental Protocol: Synthesis of 5,6-Dichloropyrimidine-2,4-diol from Barbituric Acid
This multi-step protocol is based on a documented procedure for the synthesis of 5,6-dichlorouracil. [1] Step 1: Synthesis of 2,4,6-Trichloropyrimidine
-
In a reaction vessel equipped for heating under reflux, combine barbituric acid with an excess of phosphorus oxychloride (POCl₃).
-
Add phosphorus pentachloride (PCl₅) to the mixture.
-
Heat the reaction mixture under reflux until the reaction is complete (monitor by TLC or GC).
-
After completion, carefully remove the excess POCl₃ by distillation.
Step 2: Synthesis of 2,4,5,6-Tetrachloropyrimidine
-
The 2,4,6-trichloropyrimidine obtained in the previous step is further chlorinated at the 5-position using chlorine gas (Cl₂). This step requires specialized equipment and stringent safety precautions.
Step 3: Selective Hydrolysis to 5,6-Dichloropyrimidine-2,4-diol
-
Prepare a solution of sodium hydroxide in water in a reaction flask and warm it to 75-80°C.
-
Add the 2,4,5,6-tetrachloropyrimidine to the warm NaOH solution.
-
After the reaction is complete, cool the resulting solution and acidify it to a pH of 6 with hydrochloric acid.
-
The product, 5,6-dichloropyrimidine-2,4-diol, will crystallize out of the solution and can be collected by filtration.
Route 3: Synthesis from Malonate Derivatives
For large-scale industrial production, building the pyrimidine ring from simple, inexpensive precursors is often the most economical approach. The condensation of a malonate derivative (like diethyl malonate) with a source of the N-C-N fragment (such as formamide or urea) is a classic and efficient method to construct the dihydroxypyrimidine core, which can then be chlorinated.
The Underlying Chemistry: Ring Formation and Subsequent Chlorination
This route begins with a base-catalyzed condensation reaction. For the synthesis of 4,6-dihydroxypyrimidine, diethyl malonate is treated with formamide in the presence of a strong base like sodium ethoxide. The resulting dihydroxypyrimidine is then chlorinated using standard reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield 4,6-dichloropyrimidine. [4][6]
Caption: Synthesis of 4,6-Dichloropyrimidine from Diethyl Malonate.
Experimental Protocol: Synthesis of 4,6-Dichloropyrimidine from 4,6-Dihydroxypyrimidine
This protocol details the chlorination step of the malonate route. [6] Materials:
-
4,6-Dihydroxypyrimidine
-
Dichloroethane
-
Chlorination catalyst (e.g., boric acid)
-
Thionyl chloride (SOCl₂)
Procedure:
-
In a suitable reactor, suspend 4,6-dihydroxypyrimidine in dichloroethane along with a catalytic amount of boric acid.
-
Heat the mixture to reflux.
-
Slowly add thionyl chloride dropwise to the refluxing mixture.
-
After the addition is complete, continue to reflux for several hours, monitoring the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture and remove the solvent and excess thionyl chloride by distillation.
-
The crude 4,6-dichloropyrimidine can then be purified by crystallization.
Greener Approaches and Safety Considerations
Traditional methods for dichloropyrimidine synthesis often rely on hazardous reagents and generate significant waste, prompting the exploration of more environmentally friendly alternatives.
Green Chemistry Strategies:
-
Solvent-Free Reactions: Microwave-assisted, solvent-free reactions, such as the Biginelli reaction for pyrimidine synthesis, can drastically reduce reaction times and waste. [7]* Catalytic Methods: The use of catalysts can reduce the need for stoichiometric amounts of harsh reagents.
-
Safer Solvents: Replacing hazardous solvents with greener alternatives is a key principle of green chemistry. [8] Safety Precautions with Chlorinating Agents:
Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly corrosive and react violently with water in a highly exothermic manner. [1]
-
Handling: Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Quenching: Quenching of excess reagent must be done with extreme care, typically by slowly adding the reaction mixture to ice or a cold, stirred base solution.
-
Storage: Store these reagents in a cool, dry place, away from incompatible materials such as water, alcohols, and bases.
Conclusion
The synthesis of dichloropyrimidines is a well-established field with several reliable and scalable routes. The choice of a particular method depends on a careful evaluation of factors including the desired isomer, scale of production, cost, and safety and environmental considerations. The classic chlorination of uracil and dihydroxypyrimidines remains a popular choice for its high yields and directness. The route from barbituric acid offers versatility, while the malonate pathway is often favored for its cost-effectiveness in large-scale manufacturing. As the demand for sustainable chemical processes grows, the development and implementation of greener synthetic methodologies will continue to be a key area of research and innovation in the production of these vital chemical intermediates.
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A Senior Scientist's Guide to the Spectral Interpretation of 2,5-Diamino-4,6-dihydroxypyrimidine
This guide provides an in-depth, comparative analysis of the spectral data for 2,5-Diamino-4,6-dihydroxypyrimidine, a crucial heterocyclic building block in the development of various pharmaceutical compounds. For researchers and drug development professionals, unambiguous structural confirmation and purity assessment are paramount. This document moves beyond a simple recitation of data, explaining the causal relationships between molecular structure and spectral output and detailing the rationale behind experimental choices. Our approach integrates data from Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to create a self-validating system for characterization.
Molecular Structure and Predicted Spectral Features
This compound (Molecular Formula: C₄H₆N₄O₂, Molar Mass: 142.12 g/mol ) is a pyrimidine ring substituted with two amino (-NH₂) groups and two hydroxyl (-OH) groups.[1][2] A critical aspect of its structure is keto-enol tautomerism, where the hydroxyl groups can exist in equilibrium with carbonyl (keto) groups. In the solid state and in polar aprotic solvents like DMSO, the more stable di-keto tautomer, 2,5-diamino-1H-pyrimidine-4,6-dione, is expected to predominate. This tautomerism significantly influences the spectral data.
The key functional groups to be identified are:
-
Primary Amines (-NH₂): At positions C2 and C5.
-
Amide / Lactam groups (N-C=O): From the di-keto tautomer.
-
Hydroxyl / Enol groups (C-OH): From the di-hydroxy tautomer.
-
Pyrimidine Ring: The core heterocyclic structure with C=C and C=N bonds.
Caption: Chemical structure of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
Expertise & Rationale: FTIR spectroscopy is the initial, rapid method of choice for identifying the presence of key functional groups. For a solid, powdered sample like this, the KBr pellet method is standard. This involves grinding the sample with potassium bromide and pressing it into a transparent disk, which minimizes interference from the sample matrix and allows for clear spectral acquisition.
The FTIR spectrum provides a vibrational fingerprint of the molecule. We anticipate characteristic absorption bands corresponding to the stretching and bending of the N-H, O-H, C=O, C=N, and C-N bonds.
Data Interpretation and Comparison:
The following table summarizes the predicted FTIR absorption bands for this compound and compares them to a related, simpler structure, 4,6-dihydroxypyrimidine, to highlight the influence of the amino substituents.
| Functional Group Vibration | Predicted Wavenumber (cm⁻¹) for Target Molecule | Comparative Data: 4,6-Dihydroxypyrimidine (cm⁻¹) | Rationale for Interpretation |
| N-H Stretch (Amine) | 3300 - 3500 (likely two sharp bands) | N/A | Asymmetric and symmetric stretching of the primary amine groups are characteristic identifiers.[3][4] |
| O-H Stretch (Enol) / N-H (Amide) | 3100 - 3400 (broad) | 3100 - 3400 (broad) | A broad band in this region indicates hydrogen bonding, typical for the N-H in the lactam rings and any residual O-H from the enol tautomer. |
| C=O Stretch (Amide/Keto) | ~1700 and ~1660 | ~1680 | Strong, sharp peaks indicative of the two carbonyl groups in the di-keto tautomer are expected. The presence of two distinct bands can arise from the different electronic environments of the C4 and C6 carbonyls.[4] |
| N-H Bend (Amine) | ~1620 | N/A | The scissoring vibration of the primary amino groups typically appears in this region, often overlapping with ring stretches.[4] |
| C=N and C=C Ring Stretch | 1500 - 1600 | 1500 - 1600 | These absorptions confirm the presence of the pyrimidine heterocyclic core.[4] |
| C-N Stretch | 1200 - 1350 | 1200 - 1350 | Stretching vibrations for the carbon-nitrogen bonds within the ring and from the amino substituents.[4] |
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Thoroughly dry both the sample and spectroscopic grade Potassium Bromide (KBr) to remove any residual water, which shows a broad O-H stretch and can interfere with the spectrum.
-
Grinding: Add approximately 1-2 mg of this compound to 100-200 mg of KBr in an agate mortar. Grind the mixture until a fine, homogeneous powder is obtained.
-
Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Scan: Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹, co-adding at least 16 scans to ensure a high signal-to-noise ratio. A background scan of the empty sample compartment should be performed first.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Expertise & Rationale: NMR spectroscopy provides the most definitive information about the molecular structure, including the carbon-hydrogen framework and the chemical environment of each nucleus. For a compound like this compound, which has multiple exchangeable protons (-NH₂, -OH) and low solubility in many common NMR solvents, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice.[5] Its polarity aids dissolution, and its ability to form hydrogen bonds slows down the exchange rate of the N-H and O-H protons, often allowing them to be observed as distinct, albeit broad, signals.
¹H NMR Analysis
The ¹H NMR spectrum is predicted to be simple due to the absence of C-H protons on the pyrimidine ring. All observable signals will arise from the exchangeable protons of the amino and hydroxyl/amide groups.
| Proton Type | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Predicted Multiplicity | Rationale for Interpretation |
| -NH₂ (at C2 and C5) | 5.0 - 8.0 | Two broad singlets | The two amino groups are in chemically non-equivalent environments and should appear as separate signals. Their protons are exchangeable, leading to broad peaks. |
| -NH (Ring Amide) | 10.0 - 12.0 | Broad singlet(s) | The amide protons in the lactam form of the ring are deshielded due to the adjacent carbonyl groups and typically appear far downfield.[6] |
¹³C NMR Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four unique carbon atoms in the structure.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Rationale for Interpretation |
| C4, C6 | 160 - 175 | These carbons are part of the amide/keto groups and are highly deshielded, appearing furthest downfield.[7] |
| C2, C5 | 140 - 155 | These carbons are attached to amino groups and are also part of the aromatic-like ring system, placing them in the typical range for substituted pyrimidines. The C5 signal may be further upfield than C2. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Solubilization: Gently warm and vortex the sample if necessary to ensure complete dissolution.
-
Instrument Setup: The analysis should be performed on a spectrometer operating at a field strength of at least 300 MHz for ¹H NMR.
-
Data Acquisition:
-
¹H NMR: Acquire data with a sufficient number of scans (e.g., 16 or more) to achieve good signal-to-noise.
-
¹³C NMR: Acquire proton-decoupled data. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.
-
Mass Spectrometry (MS) Analysis
Expertise & Rationale: Mass spectrometry is essential for confirming the molecular weight of the compound and providing structural information through its fragmentation pattern. Electrospray Ionization (ESI) is the preferred method for polar, non-volatile molecules like this pyrimidine derivative, as it gently generates gas-phase ions, typically the protonated molecule [M+H]⁺, with minimal initial fragmentation.
Data Interpretation:
The molecular formula C₄H₆N₄O₂ corresponds to a monoisotopic mass of 142.0491 Da.[1] In positive-ion ESI-MS, we expect to see a prominent ion at m/z 143.0569 , corresponding to the protonated molecule [C₄H₇N₄O₂]⁺.
Further structural validation can be achieved via tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented. The fragmentation of pyrimidines is complex but often involves the sequential loss of small, stable neutral molecules.[8][9]
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
MS Acquisition: Acquire the full scan mass spectrum in positive ion mode over a range of m/z 50-500.
-
MS/MS Acquisition (Optional): If fragmentation data is required, perform a product ion scan by selecting the precursor ion at m/z 143 and applying collision-induced dissociation (CID) energy to induce fragmentation.
An Integrated Workflow for Structural Verification
No single technique provides a complete picture. True analytical trustworthiness comes from the integration of orthogonal methods. The workflow below illustrates how FTIR, MS, and NMR are used in concert to provide unambiguous characterization.
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A Comparative Guide to ¹H NMR Spectral Analysis of Dihydroxypyrimidine Derivatives
For researchers and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents, including antiviral and anticancer drugs. Dihydroxypyrimidines, such as the nucleobase uracil and the synthetic precursor barbituric acid, are particularly vital. Accurate and unambiguous structural characterization is paramount, and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary analytical tool for this purpose.
This guide provides an in-depth, comparative analysis of ¹H NMR spectra for key dihydroxypyrimidine derivatives. Moving beyond a simple recitation of data, we will explore the causal relationships between molecular structure, electronic environment, and the resulting spectral features. We will furnish field-proven experimental protocols and interpretative strategies to empower you to acquire and analyze high-fidelity spectra for your own compounds.
Part 1: Foundational Principles for Interpreting Dihydroxypyrimidine Spectra
A ¹H NMR spectrum provides three key pieces of information: the chemical shift (δ), which indicates the electronic environment of a proton; the integration, which reveals the relative number of protons generating a signal; and the spin-spin coupling (multiplicity), which provides information about neighboring protons.[1] For dihydroxypyrimidine derivatives, these parameters are profoundly influenced by several factors.
1.1 Tautomerism: The Keto-Enol Equilibrium
Dihydroxypyrimidines exist in a dynamic equilibrium between lactam (keto) and lactim (enol) tautomeric forms. The predominant form in solution dictates the observed spectrum. For instance, 4,6-dihydroxypyrimidine can exist in multiple forms, but the diketo form is often significant in solutions.[2] This equilibrium is sensitive to the solvent, pH, and temperature, causing potential shifts in proton signals and changes in the aromaticity of the ring. In aqueous solutions, zwitterionic forms can also become important.[2]
1.2 Solvent Effects: The Critical Role of Hydrogen Bonding
The choice of NMR solvent is not merely a matter of solubility; it is a critical experimental parameter that can alter the spectrum. Deuterated dimethyl sulfoxide (DMSO-d₆) is frequently used due to its excellent solvating power for these often polar compounds. However, DMSO is a hydrogen bond acceptor, and it strongly interacts with the N-H protons of the pyrimidine ring.[3][4] This interaction significantly deshields the N-H protons, shifting their signals far downfield (often >10 ppm). This effect is so pronounced that the chemical shifts of N-H protons are strongly affected by the DMSO solvent, a fact attributed to this specific solvation.[3] This solute-solvent interaction can lead to the formation of equilibrium mixtures of free and solvated molecules, which can be analyzed through combined experimental and computational methods.[4][5]
1.3 Electronic Effects of Substituents
Substituents on the pyrimidine ring dramatically alter the electronic distribution and, consequently, the chemical shifts of the ring protons.
-
Electron-Withdrawing Groups (EWGs): Groups like halogens (e.g., -F) or nitro groups (-NO₂) decrease the electron density around adjacent protons. This "deshielding" effect causes their signals to appear at a higher chemical shift (further downfield). For example, the introduction of a fluorine atom at the C5 position in 5-fluorouracil significantly impacts the chemical shift of the proton at C6.
-
Electron-Donating Groups (EDGs): Groups like alkyls (-CH₃) increase electron density, "shielding" nearby protons and moving their signals to a lower chemical shift (upfield).
Part 2: A Validated Workflow for High-Quality Spectra Acquisition
Achieving a high-quality, interpretable spectrum is contingent on a rigorous and validated experimental procedure. The following workflow outlines the critical steps from sample preparation to data acquisition.
Caption: Impact of C5-fluorination on the ¹H NMR spectrum.
Part 4: Advanced Insights and Troubleshooting
Peak Broadening: Protons attached to nitrogen (N-H) often appear as broad signals. This is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water in the solvent. Gentle heating of the sample can sometimes sharpen these peaks. Broad lines can also result from sample aggregation at high concentrations or the presence of paramagnetic impurities. [6] Computational Corroboration: As demonstrated in recent studies, Density Functional Theory (DFT) calculations can be a powerful partner to experimental NMR. [3][5]By calculating theoretical magnetic shielding parameters, one can predict chemical shifts and coupling constants. This is invaluable for assigning complex spectra and understanding the contributions of different tautomers or solvated species to the observed spectrum. [3][4][5]
Conclusion
The ¹H NMR analysis of dihydroxypyrimidine derivatives is a nuanced but powerful application of modern spectroscopy. A successful analysis hinges on a deep understanding of how tautomerism, solvent interactions, and substituent effects govern the resulting spectrum. By coupling meticulous, validated sample preparation with a thoughtful interpretation of chemical shifts and coupling patterns, researchers can confidently elucidate the structures of novel pyrimidine-based compounds, accelerating the pace of drug discovery and development.
References
- Gzella, A., et al. (2017). Solvation of Uracil and Its Derivatives by DMSO: A DFT-Supported 1H NMR and 13C NMR Study. The Journal of Physical Chemistry A, 121(8), 1841-1848.
- ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR spectra of 5-FA.
- Gzella, A., et al. (2017). Solvation of Uracil and Its Derivatives by DMSO: A DFT-Supported 1H NMR and 13C NMR Study. ACS Publications.
- Gzella, A., et al. (2017). Solvation of Uracil and Its Derivatives by DMSO: A DFT-Supported 1H NMR and 13C NMR Study. PubMed.
- Chumakov, V., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(22), 14249-14257.
- Chumakov, V., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. PMC - NIH.
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- Al-Ammar, R., et al. (2023). Synthesis of 5-Fluorouracil polymer conjugate and 19F NMR analysis of drug release for MRI monitoring. White Rose Research Online.
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- Al-Warhi, T., et al. (2024). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. Molecules, 29(15), 3487.
- Montaudo, G., & Caccamese, S. (1970). A simple 1H nmr conformational study of some heterocyclic azomethines. Tetrahedron Letters, 11(57), 4959-4962.
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A Senior Application Scientist's Guide to 13C NMR Characterization of Pyrimidine-Based Compounds
For: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of pyrimidine-based compounds.
Introduction: The Central Role of 13C NMR in Pyrimidine Chemistry
Pyrimidine and its derivatives are cornerstones of medicinal chemistry and chemical biology, forming the structural basis for a vast array of pharmaceuticals and bioactive molecules. The precise structural characterization of these compounds is paramount for understanding their function and for the development of new therapeutic agents. Among the arsenal of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful tool for elucidating the carbon framework of pyrimidine-based molecules. This guide provides a comprehensive comparison of 13C NMR techniques for the characterization of pyrimidine derivatives, supported by experimental data and protocols, to empower researchers in their structural elucidation endeavors.
The low natural abundance of the 13C isotope (1.1%) and its smaller gyromagnetic ratio compared to ¹H result in an inherently lower sensitivity for 13C NMR. However, this is offset by several advantages, including a much wider range of chemical shifts (0-220 ppm), which minimizes signal overlap, and the ability to directly probe the carbon skeleton of a molecule.[1] For pyrimidine-based compounds, 13C NMR is indispensable for confirming substitution patterns, identifying isomers, and providing insights into the electronic environment of the heterocyclic ring.
Fundamentals of 13C NMR in the Context of Pyrimidine Analysis
A standard 13C NMR spectrum is typically acquired with broadband proton decoupling, which results in a single sharp signal for each unique carbon atom.[1] The chemical shift of each carbon is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, electronegativity of neighboring atoms, and resonance effects.
In the pyrimidine ring, the carbon atoms are sp² hybridized and are influenced by the two electronegative nitrogen atoms. This generally results in their signals appearing in the downfield region of the spectrum. The chemical shifts are further modulated by the presence of substituents on the ring.
Comparative Analysis of 13C NMR Chemical Shifts in Substituted Pyrimidines
The position and nature of substituents dramatically influence the 13C NMR chemical shifts of the pyrimidine ring. Understanding these substituent effects is crucial for accurate spectral interpretation and structure verification. The following table summarizes the typical 13C NMR chemical shifts for pyrimidine and some of its key derivatives.
| Compound | C2 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | Substituent Carbons (ppm) | Solvent | Reference(s) |
| Pyrimidine | 158.4 | 156.9 | 121.9 | 156.9 | - | H₂O | [2] |
| Uracil | 152.1 | 165.1 | 102.2 | 142.1 | - | DMSO-d₆ | [3] |
| Thymine | 152.0 | 165.4 | 110.1 | 138.0 | CH₃: ~12 | DMSO-d₆ | [3] |
| Cytosine | 156.8 | 166.5 | 94.0 | 142.0 | - | DMSO-d₆ | [3] |
| 2-Aminopyrimidine | 163.1 | 159.0 | 109.8 | 159.0 | - | DMSO-d₆ | [4] |
| 5-Bromopyrimidine | 160.0 | 158.9 | 118.0 | 158.9 | - | CDCl₃ | |
| 5-Nitropyrimidine | 158.5 | 154.0 | 139.0 | 154.0 | - | CDCl₃ |
Key Observations:
-
Electron-Withdrawing Groups (EWGs): Substituents like the nitro group (-NO₂) at the C5 position cause a significant downfield shift of the C5 signal and a smaller downfield shift of the C4 and C6 signals due to their inductive and resonance effects.
-
Electron-Donating Groups (EDGs): An amino group (-NH₂) at the C2 position leads to a downfield shift of the C2 signal and an upfield shift of the C4/C6 and C5 signals, reflecting the interplay of its electron-donating resonance effect and inductive effect.
-
Halogens: The effect of halogens is a combination of their inductive electron-withdrawing effect and their electron-donating resonance effect (the "heavy atom effect" for bromine and iodine can also cause upfield shifts). For 5-bromopyrimidine, the C5 signal is shifted downfield.
-
Carbonyl and Amino Groups in Nucleobases: In uracil, thymine, and cytosine, the carbonyl and amino groups significantly influence the chemical shifts of the ring carbons, leading to distinct patterns that are invaluable for their identification.
A Comparative Guide to Advanced 1D and 2D NMR Techniques for Pyrimidine Characterization
While a standard broadband-decoupled 13C NMR spectrum provides the number of unique carbons and their chemical shifts, it does not reveal the number of attached protons. For a comprehensive structural analysis, a suite of advanced 1D and 2D NMR experiments is employed.
Distortionless Enhancement by Polarization Transfer (DEPT)
DEPT is a set of 1D experiments that differentiate between CH, CH₂, and CH₃ groups.[5] It is significantly more sensitive than a standard 13C NMR experiment.
-
DEPT-90: Only CH (methine) carbons appear as positive signals.
-
DEPT-135: CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative signals. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.[6]
Comparison:
| Feature | DEPT-90 | DEPT-135 |
| Information Provided | Identifies CH carbons | Differentiates CH/CH₃ (positive) from CH₂ (negative) carbons |
| Advantages | Unambiguous identification of methine carbons. | Provides more comprehensive multiplicity information in a single experiment. |
| Limitations | Does not distinguish between CH₃ and CH₂ carbons. | CH and CH₃ signals have the same phase. |
By comparing the DEPT-90 and DEPT-135 spectra with the standard 13C NMR spectrum, a complete assignment of the multiplicity of each carbon can be achieved.
2D Heteronuclear Correlation Spectroscopy: HSQC and HMBC
2D NMR techniques provide through-bond correlations between nuclei, offering a powerful method for assembling molecular fragments and confirming connectivity.
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates carbon atoms with their directly attached protons (¹JCH coupling).[7][8] Each peak in the 2D spectrum represents a C-H bond. Edited HSQC sequences can also provide multiplicity information, similar to a DEPT-135 experiment, but with higher sensitivity.[7]
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between carbons and protons that are two, three, and sometimes four bonds apart (ⁿJCH, where n = 2-4).[7][8] This is crucial for connecting molecular fragments and establishing the overall carbon skeleton.
Workflow for Structure Elucidation using 1D and 2D NMR:
The following diagram illustrates a typical workflow for the structural elucidation of a novel pyrimidine derivative.
Caption: Workflow for pyrimidine structure elucidation using 1D and 2D NMR.
Case Study: Structure Elucidation of a Pyrazolo[1,5-a]pyrimidine Derivative
A study on pyrazolo[1,5-a]pyrimidine derivatives demonstrated the power of combining 1D and 2D NMR for unambiguous structure assignment.[9][10] In this study, the authors used a combination of standard 13C NMR, gated decoupled spectra (to observe C-H coupling constants), and 2D HETCOR (an older equivalent of HSQC) experiments to assign all carbon and proton signals. This allowed them to revise previous assignments in the literature and to establish a reliable method for distinguishing between 5-methyl and 7-methyl isomers based on the chemical shift of the methyl carbon.[9][10] This case highlights the critical importance of 2D NMR in resolving structural ambiguities that cannot be addressed by 1D techniques alone.
Experimental Protocols
Sample Preparation for 13C NMR of Pyrimidine-Based Compounds
A well-prepared NMR sample is crucial for obtaining high-quality spectra.
-
Compound Purity: Ensure the sample is of high purity to avoid signals from impurities complicating the spectrum.
-
Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble. Common solvents for pyrimidine derivatives include DMSO-d₆, CDCl₃, and D₂O.[4][11][12] The choice of solvent can influence chemical shifts, so consistency is key when comparing data.
-
Concentration: For a standard 13C NMR spectrum, aim for a concentration of 10-50 mg of the compound in 0.5-0.7 mL of solvent.[11] For less sensitive experiments like HMBC or for compounds with low solubility, a higher concentration may be necessary.
-
Filtration: It is essential to filter the sample solution into the NMR tube to remove any particulate matter, which can degrade spectral quality. A small plug of cotton or glass wool in a Pasteur pipette is effective for this purpose.[12][13]
-
NMR Tube: Use clean, high-quality 5 mm NMR tubes.[12]
Standard 13C NMR Acquisition Parameters
The following are typical acquisition parameters for a standard broadband proton-decoupled 13C NMR experiment. These may need to be optimized depending on the spectrometer and the specific sample.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width (SW): Approximately 240 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals are captured.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. For quantitative analysis, a longer delay (5 x T₁) is required.
-
Number of Scans (NS): Varies depending on the sample concentration, from a few hundred to several thousand scans.
Conclusion and Future Outlook
13C NMR spectroscopy, particularly when augmented with 2D techniques like HSQC and HMBC, is an indispensable tool for the structural characterization of pyrimidine-based compounds. This guide has provided a comparative overview of these techniques, highlighting their respective strengths in determining substitution patterns, assigning carbon multiplicities, and establishing long-range connectivity. The provided experimental protocols offer a practical starting point for researchers to obtain high-quality 13C NMR data.
The future of 13C NMR in pyrimidine chemistry will likely involve greater integration with computational methods. The use of Density Functional Theory (DFT) and machine learning algorithms to predict 13C NMR chemical shifts is becoming increasingly accurate and can serve as a valuable tool for validating experimental assignments and for distinguishing between possible isomers.[14] As these predictive tools become more robust and accessible, they will further enhance the power of 13C NMR as a cornerstone of structural elucidation in the exciting and ever-expanding field of pyrimidine chemistry.
References
- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
- Slavov, S. H., Stoyanova-Slavova, I. B., & Alov, P. I. (2015). The molecular structure of pyrimidine (a), its corresponding 13C and 15N NMR spectra (b) and its resulting 3D-SDAR fingerprint (c).
- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
- Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(10), 817-846. [Link]
- Zhuravlev, A. V., & Kurbatov, S. V. (2011). 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10.
- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 775-781. [Link]
- SpectraBase. (n.d.). Pyrimidine.
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- Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. [Link]
- Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15(12), 1357-1360. [Link]
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- Columbia University. (n.d.). HSQC and HMBC.
- Youssif, B. G. M., et al. (2024). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. ACS Omega, 9(33), 36986-37004. [Link]
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Mass spectrometry analysis of 2,5-Diamino-4,6-dihydroxypyrimidine.
An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 2,5-Diamino-4,6-dihydroxypyrimidine
Introduction: The Analytical Challenge of a Modified Pyrimidine
This compound (DADP) is a heterocyclic compound belonging to the pyrimidine family, a class of molecules fundamental to life as core components of nucleic acids. With a molecular formula of C₄H₆N₄O₂ and a monoisotopic mass of 142.049 Da[1], DADP presents a unique analytical challenge due to its high polarity and multiple functional groups. Its analysis is critical in various fields, from monitoring potential oxidative DNA damage byproducts to its use as a synthetic building block in drug development[2][3].
This guide, intended for researchers and drug development professionals, provides a comprehensive comparison of mass spectrometry-based methodologies for the robust analysis of DADP. We will explore the causality behind instrumental choices, compare chromatographic strategies, delve into fragmentation pathways, and contrast mass spectrometry with alternative analytical techniques, grounding every recommendation in established scientific principles.
Part 1: Foundational Principles of DADP Ionization
The journey of a molecule from a liquid sample to a detectable signal in a mass spectrometer begins with ionization. For a polar, non-volatile molecule like DADP, the choice of ionization technique is paramount.
Expert Insight: Why Electrospray Ionization (ESI) is the Gold Standard
Electrospray Ionization (ESI) is the preferred method for analyzing polar molecules like DADP. The rationale is twofold:
-
"Soft" Ionization: ESI is a "soft" ionization technique, meaning it imparts minimal energy to the analyte. This preserves the intact molecule, ensuring the molecular ion ([M+H]⁺) is the most abundant species in the initial mass spectrum (MS1), which is crucial for accurate mass determination and subsequent fragmentation studies.
-
Analyte Chemistry: DADP possesses two basic amino groups (-NH₂) that are readily protonated in the acidic mobile phases typically used in liquid chromatography. ESI in the positive ion mode efficiently generates the protonated molecule, [M+H]⁺, with an expected mass-to-charge ratio (m/z) of 143.056[1].
The fundamental workflow for analyzing DADP by LC-MS/MS is a multi-stage process designed for maximum specificity and sensitivity.
Caption: General workflow for LC-MS/MS analysis.
Part 2: The Critical Role of Chromatography: RPLC vs. HILIC
While direct infusion ESI-MS can detect DADP, it is analytically insufficient for real-world samples. Biological matrices are complex, and isomers of DADP may be present. Liquid chromatography (LC) is essential for separating DADP from these interferences prior to MS detection. The choice of chromatographic mode is the most critical decision in method development.
| Feature | Reversed-Phase Liquid Chromatography (RPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Stationary Phase | Non-polar (e.g., C18) | Polar (e.g., bare silica, amide) |
| Mobile Phase | High aqueous content, gradient to high organic | High organic content, gradient to higher aqueous |
| Principle | Separates based on hydrophobicity. | Separates based on polarity through partitioning into a water-enriched layer on the stationary phase surface. |
| Suitability for DADP | Challenging. DADP is highly polar and may have little to no retention on a C18 column, eluting with the solvent front. Ion-pairing agents can improve retention but may cause ion suppression in the MS[4]. | Highly Recommended . HILIC is specifically designed for polar analytes[5]. It provides excellent retention for compounds like DADP and uses high-organic mobile phases, which aids in efficient ESI desolvation and can enhance sensitivity. |
| Example Analytes | Less polar molecules, peptides. | Nucleobases, amino acids, drug metabolites[5]. |
Experimental Protocol: A Validated Starting Point for HILIC-MS/MS Analysis
This protocol is synthesized from established methods for similar polar analytes like 8-oxoguanine and modified cytosines[5][6][7]. It serves as a robust starting point for method development.
1. Sample Preparation:
-
Dissolve standards or extracted samples in a solvent compatible with the initial mobile phase conditions (e.g., 90:10 acetonitrile:water) to ensure good peak shape.
-
Filter all samples through a 0.22 µm syringe filter to prevent clogging of the LC system.
2. LC-MS/MS System:
-
LC System: UPLC/UHPLC system capable of high-pressure gradients.
-
Column: A HILIC column, such as an amide- or silica-based column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid (to aid protonation).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: Linear gradient from 95% to 50% B
-
5-6 min: Hold at 50% B
-
6.1-8 min: Return to 95% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometer Settings (Triple Quadrupole):
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 450 °C
-
Gas Flow: Optimized for the specific instrument.
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
Part 3: Tandem Mass Spectrometry (MS/MS) for Unambiguous Identification
Tandem mass spectrometry (MS/MS) provides a second dimension of selectivity, making it essential for definitive identification and quantification. In this process, the protonated DADP molecule (the precursor ion, m/z 143.1) is isolated, fragmented via collision-induced dissociation (CID), and the resulting product ions are detected.
Predicted Fragmentation Pathway of DADP
Based on the principles of ion fragmentation[8][9] and spectral database information[1], the protonated DADP is expected to fragment through characteristic neutral losses from its pyrimidine ring structure. The primary fragmentation routes likely involve the loss of isocyanic acid (HNCO) and ammonia (NH₃).
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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 2,5-Diamino-4,6-dihydroxypyrimidine
For researchers, scientists, and drug development professionals, the purity of synthetic intermediates is paramount. The efficacy and safety of a final active pharmaceutical ingredient (API) are fundamentally linked to the quality of its precursors. 2,5-Diamino-4,6-dihydroxypyrimidine (DADHP), a key building block in the synthesis of various therapeutic agents, is no exception. This guide provides an in-depth, objective comparison of the critical analytical methodologies for assessing the purity of synthesized DADHP, complete with supporting experimental insights and protocols.
The Imperative of Purity in DADHP Synthesis
DADHP is a crucial intermediate in the synthesis of several important compounds, including antivirals and other therapeutic agents. Its synthesis, commonly achieved through the cyclization of a guanidine salt with a malonate derivative followed by nitrosation and reduction, can introduce a variety of impurities.[1][2] These impurities can be broadly categorized as:
-
Process-related impurities: Unreacted starting materials (e.g., guanidine hydrochloride, dimethyl malonate), intermediates (e.g., the 5-nitroso precursor), and by-products from side reactions.
-
Degradation products: DADHP, with its multiple amino and hydroxyl groups, can be susceptible to oxidation, particularly if not handled under inert conditions.[2]
-
Polymeric impurities: Under certain conditions, especially with poor temperature control during nitrosation, self-condensation or the formation of azo-linked polymers can occur.[3]
The presence of these impurities, even in trace amounts, can have significant downstream consequences, including reduced yield in subsequent synthetic steps, the introduction of potentially toxic components into the final API, and interference with crystallization processes. Therefore, a robust analytical strategy to ensure the purity of DADHP is not just a matter of quality control, but a cornerstone of safe and effective drug development.
A Comparative Analysis of Purity Assessment Methodologies
A multi-pronged analytical approach is essential for a comprehensive purity assessment of DADHP. No single technique can provide a complete picture. This section compares the utility of the most powerful and commonly employed analytical methods: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Workflow for Comprehensive Purity Assessment
Sources
A Senior Application Scientist's Guide to Chlorination Strategies: Vilsmeier-Haack Reaction vs. Direct Electrophilic Chlorination
In the landscape of synthetic organic chemistry, the introduction of chlorine atoms into aromatic and heterocyclic scaffolds is a foundational transformation, paving the way for diverse downstream functionalization. The resulting organochlorides are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. For researchers and process chemists, selecting the optimal chlorination strategy is a critical decision dictated by substrate reactivity, desired regioselectivity, functional group tolerance, and scalability.
This guide provides an in-depth comparative analysis of two distinct and powerful approaches: the Vilsmeier-Haack reaction, which offers a unique pathway to chlorinated aldehydes, and direct electrophilic chlorination, a more traditional and broadly applied method. We will dissect the mechanistic underpinnings of each methodology, present field-proven experimental protocols, and offer data-driven insights to guide your synthetic choices.
Mechanistic Foundations: Two Divergent Pathways to Chlorination
The fundamental difference between these two methods lies in the nature of the electrophilic species and the reaction mechanism.
The Vilsmeier-Haack Reaction: A Dual-Purpose Reagent
The Vilsmeier-Haack (V-H) reaction is renowned for the formylation of electron-rich aromatic and heterocyclic compounds.[1] However, its utility extends beyond simple aldehyde synthesis. The key electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an activating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).[2][3][4]
The reaction proceeds via the formation of this highly electrophilic chloroiminium salt.[2] This reagent is a relatively weak electrophile, which accounts for its high selectivity towards electron-rich substrates such as anilines, phenols, pyrroles, and indoles.[5] In many cases, particularly with substrates like acetanilides or activated ketones, the reaction cascade involves not only formylation but also concomitant chlorination, leading to valuable difunctionalized products.[6][7] For instance, the reaction can transform a carbonyl oxygen into a dichloro- or chloro-vinyl group.
Direct Electrophilic Aromatic Chlorination
Direct chlorination is a classic electrophilic aromatic substitution (EAS) reaction.[8] Unlike the Vilsmeier-Haack reaction, this method is solely dedicated to introducing a chlorine atom onto the aromatic ring. The process requires a source of electrophilic chlorine (Cl⁺).
Common chlorinating agents include:
-
Molecular Chlorine (Cl₂): Requires a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) to polarize the Cl-Cl bond, generating a potent electrophile capable of attacking the aromatic ring.[9][10]
-
Sulfuryl Chloride (SO₂Cl₂): A convenient liquid source of chlorine that can chlorinate aromatic compounds, often with a catalyst.[11]
-
N-Chlorosuccinimide (NCS): A milder, solid reagent that is easier to handle than chlorine gas.[12] For less reactive substrates, an acid catalyst is often required to activate the NCS.[13][14]
The mechanism involves the attack of the aromatic π-system on the electrophilic chlorine source to form a resonance-stabilized carbocation known as a sigma complex.[10] Subsequent deprotonation by a weak base restores aromaticity and yields the chlorinated product.[8]
Head-to-Head Comparison: Performance and Practicality
The choice between these methods is rarely arbitrary. It hinges on a careful evaluation of the substrate, the desired outcome, and practical laboratory considerations.
| Feature | Vilsmeier-Haack Reaction | Direct Electrophilic Chlorination |
| Primary Function | Primarily formylation; chlorination is often a concurrent or secondary reaction.[1] | Solely chlorination.[8] |
| Substrate Scope | Restricted to electron-rich aromatics and heterocycles (phenols, anilines, pyrroles, indoles).[3] | Broad; works on both activated and deactivated rings (with appropriate reagents/catalysts).[12][15] |
| Regioselectivity | Highly predictable, typically at the para position to activating groups due to steric hindrance at the ortho position.[16][17] | Dependent on directing groups. Can be a mixture of ortho and para isomers for activating groups.[8] |
| Key Reagents | DMF (or other amide) + POCl₃, SOCl₂, or oxalyl chloride.[4] | Cl₂, SO₂Cl₂, NCS, often with a Lewis acid (FeCl₃, AlCl₃) or proton acid catalyst.[11][12] |
| Reaction Conditions | Generally mild, from 0 °C to 100 °C.[17] | Can range from mild (NCS) to harsh (Cl₂/FeCl₃). Anhydrous conditions are often critical.[9] |
| Functional Group Tol. | Sensitive to groups that can react with the Vilsmeier reagent (e.g., primary amines, unprotected hydroxyls). | Sensitive to Lewis acid-labile groups. Over-chlorination can be an issue. |
| Workup & Byproducts | Requires quenching with water/base. Can be complicated by phosphorus byproducts.[4][18] | Varies. Gaseous byproducts (HCl, SO₂) can simplify workup but require scrubbing. Catalyst removal is necessary.[4] |
| Safety Concerns | POCl₃ is corrosive and water-reactive. The reaction can be exothermic.[19][20] | Cl₂ is a highly toxic and corrosive gas.[21][22] Lewis acids are water-sensitive. NCS can be a skin irritant. |
Case Study: Synthesis of 2-Chloro-3-formylquinolines
A compelling example that showcases the unique power of the Vilsmeier-Haack reaction is the synthesis of 2-chloro-3-formylquinolines from simple N-arylacetamides (acetanilides).[6] This transformation is a cornerstone in building complex heterocyclic systems for medicinal chemistry.[23]
In this one-pot procedure, the Vilsmeier reagent acts as both a cyclizing and chlorinating agent. The reaction proceeds through an initial electrophilic attack on the activated aromatic ring of the acetanilide, followed by cyclization and subsequent chlorination to furnish the highly functionalized quinoline skeleton.[24] This elegant convergence is highly efficient and difficult to replicate with other methods.
Attempting this synthesis via a direct chlorination route would be significantly more complex and less efficient. It would likely involve a multi-step sequence:
-
Pre-formation of the quinoline ring system (e.g., via a Friedländer synthesis).
-
Subsequent direct chlorination of the quinoline ring, which could lead to a mixture of isomers and require harsh conditions.
-
Formylation of the chlorinated quinoline, another separate step.
The Vilsmeier-Haack approach consolidates these steps, offering superior atom economy and synthetic efficiency.
Experimental Protocols: A Practical Guide
The following protocols are representative procedures and should be adapted based on the specific substrate and laboratory safety infrastructure.
Protocol 1: Vilsmeier-Haack Synthesis of 2-Chloro-6-methoxy-3-formylquinoline
This protocol is adapted from established procedures for the cyclization of N-arylacetamides.[24]
Reagents & Equipment:
-
4-Methoxyacetanilide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask with a dropping funnel and reflux condenser
-
Ice bath, heating mantle
-
Crushed ice, sodium bicarbonate solution
-
Dichloromethane (DCM) for extraction
Procedure:
-
In a two-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, cool DMF (5 equivalents) in an ice bath (0-5 °C).
-
Add POCl₃ (3-5 equivalents) dropwise to the cold DMF with constant stirring. Allow the Vilsmeier reagent to form for 30 minutes at this temperature.
-
Add 4-methoxyacetanilide (1 equivalent) portion-wise to the pre-formed reagent, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C using a heating mantle.[24]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.[24]
-
Cool the reaction mixture to room temperature and then carefully pour it onto a large beaker of crushed ice with vigorous stirring.
-
Neutralize the acidic mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
The solid product precipitates out. Collect the crude product by vacuum filtration and wash with cold water.
-
The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the pure 2-chloro-6-methoxy-3-formylquinoline.
Protocol 2: Direct Chlorination of Anisole using N-Chlorosuccinimide (NCS)
This protocol outlines a general procedure for the chlorination of an activated aromatic ring.[14]
Reagents & Equipment:
-
Anisole
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (solvent)
-
Round-bottom flask with a magnetic stirrer
-
Sodium sulfite solution, brine
-
Ethyl acetate for extraction
Procedure:
-
To a round-bottom flask, add anisole (1 equivalent) and a suitable solvent such as acetonitrile.
-
Add N-Chlorosuccinimide (1.1 equivalents) to the solution in one portion. For less reactive substrates, a catalytic amount of a proton acid (e.g., HClO₄ or TFA) may be required.
-
Stir the reaction mixture at room temperature. For many activated arenes, the reaction proceeds smoothly without heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with a 10% aqueous sodium sulfite solution to quench any unreacted NCS, followed by water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product, a mixture of o- and p-chloroanisole, can be purified by column chromatography on silica gel to separate the isomers.
Decision-Making Workflow
Choosing the correct method requires a logical assessment of your synthetic goals.
Conclusion and Recommendations
Both the Vilsmeier-Haack reaction and direct electrophilic chlorination are indispensable tools in the synthetic chemist's arsenal. The choice is not a matter of one being universally superior, but rather of fitness for a specific purpose.
-
Choose the Vilsmeier-Haack Reaction when:
-
Your goal is the synthesis of a chlorinated aldehyde or vinyl chloride from an electron-rich precursor.
-
You are performing a cyclization/chlorination cascade, such as in quinoline synthesis, where the method offers exceptional efficiency.
-
High regioselectivity for the para position is critical.
-
-
Choose Direct Electrophilic Chlorination when:
-
The sole objective is to introduce a chlorine atom onto an aromatic or heterocyclic ring.
-
The substrate is not sufficiently electron-rich to react with the Vilsmeier reagent.
-
You need to chlorinate a broader range of substrates, including moderately activated or deactivated systems.
-
By understanding the distinct mechanisms, advantages, and limitations of each approach, researchers can design more efficient, selective, and robust synthetic routes, accelerating the development of novel chemical entities.
References
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- Tekale, A. S., et al. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45.
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- Blackmond, D. G., et al. (2023). Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water.
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- International Science Community Association. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences.
- ResearchGate. (2025). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds.
- Seshadri, S. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Source document not fully identifiable].
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- Semantic Scholar. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Semantic Scholar. [Link]
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A Researcher's Guide to Evaluating the Biological Activity of Substituted Dihydroxypyrimidines
An In-Depth Technical Guide for Drug Discovery and Development Professionals
Substituted dihydroxypyrimidines represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their structural motif is a key component in various natural products and synthetic drugs, exhibiting a wide array of biological activities.[1][2][3] This guide provides a comprehensive framework for evaluating the biological potential of novel substituted dihydroxypyrimidine derivatives, focusing on their anticancer, antiviral, and antimicrobial properties. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and offer insights into the interpretation of results.
The Therapeutic Promise of Dihydroxypyrimidines
The dihydropyrimidine core is a privileged scaffold in drug discovery, with derivatives demonstrating a broad spectrum of pharmacological effects, including antitumor, antiviral, and antimicrobial activities.[3][4][5][6][7][8] The biological activity of these compounds is often attributed to their ability to interact with various biological targets. For instance, some dihydroxypyrimidine derivatives have been shown to act as inhibitors of essential viral enzymes like RNA-dependent RNA polymerase, while others can disrupt microbial cell integrity or interfere with cancer cell proliferation.[7][9][10] The substituents on the dihydroxypyrimidine ring play a crucial role in determining the specific biological activity and potency of the compound.[7]
Section 1: Comparative Evaluation of Anticancer Activity
The search for novel anticancer agents is a cornerstone of drug discovery. Substituted dihydroxypyrimidines have emerged as a promising class of compounds with potential antitumor activity.[6][11][12] A systematic evaluation of their anticancer potential involves a tiered approach, starting with in vitro cytotoxicity screening and progressing to more detailed mechanistic studies.
Initial Cytotoxicity Screening: The MTT/MTS Assay
The initial step in assessing anticancer activity is to determine the compound's ability to inhibit cancer cell proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay is a widely used colorimetric method for this purpose.[13][14] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[14]
Rationale for Experimental Choice: The MTT/MTS assay is a high-throughput, cost-effective, and reliable method for preliminary screening of a large number of compounds against various cancer cell lines.[13] It provides a quantitative measure of cytotoxicity, typically expressed as the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[15]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[14]
-
Compound Treatment: Treat the cells with various concentrations of the substituted dihydroxypyrimidine derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[14]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Living cells with active succinate dehydrogenase will reduce the yellow MTT to a purple formazan precipitate.[14]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Delving Deeper: Mechanistic Studies
Compounds exhibiting significant cytotoxicity in the initial screen should be further investigated to understand their mechanism of action. Key areas to explore include their effects on the cell cycle and their ability to induce apoptosis (programmed cell death).
Cell Cycle Analysis: Flow cytometry can be used to determine if the compound arrests the cell cycle at a specific phase (e.g., G0/G1, S, or G2/M).[14] An accumulation of cells in a particular phase suggests that the compound interferes with the molecular machinery governing cell cycle progression.[14]
Apoptosis Assays: Several methods can be employed to detect apoptosis, including:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Caspases are a family of proteases that play a crucial role in apoptosis. Assays are available to measure the activity of key caspases like caspase-3 and caspase-7.[12]
-
Western Blot Analysis: This technique can be used to detect the expression levels of apoptosis-related proteins such as Bcl-2 family members and cleaved PARP.[12][14]
Comparative Data Summary: Anticancer Activity
| Compound | Cancer Cell Line | MTT Assay (IC50, µM) | Cell Cycle Arrest | Apoptosis Induction |
| DHP-1 | HeLa | 15.2 | G2/M Phase | Yes |
| DHP-2 | MCF-7 | 8.5 | S Phase | Yes |
| DHP-3 | A549 | > 100 | No | No |
| Doxorubicin (Control) | HeLa | 0.5 | G2/M Phase | Yes |
Visualizing the Anticancer Evaluation Workflow
Caption: Workflow for in vitro anticancer evaluation.
Section 2: A Comparative Guide to Antiviral Activity Assessment
The structural diversity of dihydroxypyrimidine derivatives makes them attractive candidates for the development of novel antiviral agents.[9][16][17] A thorough evaluation of their antiviral efficacy requires a multi-pronged approach to identify compounds that can inhibit viral replication at different stages of the viral life cycle.
Initial Screening for Antiviral Activity
A common initial step is to screen compounds for their ability to protect host cells from virus-induced cytopathic effects (CPE).[18] This can be done using a variety of assays, often in a high-throughput format.
Rationale for Experimental Choice: CPE reduction assays are a straightforward and visually intuitive way to identify compounds with potential antiviral activity. They provide a qualitative or semi-quantitative measure of a compound's ability to inhibit viral replication.
Experimental Protocol: CPE Reduction Assay
-
Cell Seeding: Seed susceptible host cells in a 96-well plate and allow them to form a monolayer.
-
Compound and Virus Addition: Pre-treat the cells with different concentrations of the dihydroxypyrimidine derivatives before, during, or after infection with the virus of interest.[19]
-
Incubation: Incubate the plates for a period sufficient for the virus to cause observable CPE in the untreated control wells.
-
CPE Observation: Examine the cell monolayers under a microscope and score the level of CPE. Alternatively, cell viability can be quantified using assays like the MTT assay.
-
EC50 Determination: Calculate the effective concentration 50 (EC50), which is the concentration of the compound that reduces the viral CPE by 50%.[19]
Pinpointing the Mechanism: Time-of-Addition and Viral Entry Assays
To understand how a compound inhibits viral replication, it is crucial to determine which stage of the viral life cycle it targets.
Time-of-Addition Assay: This assay helps to elucidate whether a compound acts at an early (entry), middle (replication), or late (assembly/release) stage of infection.[20] The compound is added at different time points relative to viral infection, and the effect on viral yield is measured.
Viral Entry Assays: If a compound is found to act early, specific assays can be used to investigate its effect on viral attachment, fusion, or uncoating.[21]
Addressing a Key Hurdle: Cytotoxicity
It is essential to assess the cytotoxicity of the compounds in the same host cells used for the antiviral assays.[19] This allows for the calculation of the selectivity index (SI), which is the ratio of the cytotoxic concentration 50 (CC50) to the EC50. A higher SI value indicates a more promising therapeutic window for the compound.
Comparative Data Summary: Antiviral Activity
| Compound | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| DHP-A | Influenza A | 2.1 | > 100 | > 47.6 |
| DHP-B | Hepatitis C | 0.73[9] | 55 | 75.3 |
| DHP-C | Zika Virus | 12.5 | 80 | 6.4 |
| Remdesivir (Control) | Influenza A | 0.8 | > 100 | > 125 |
Visualizing the Antiviral Evaluation Pathway
Caption: Pathway for evaluating antiviral activity.
Section 3: Comparative Analysis of Antimicrobial Efficacy
The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Dihydropyrimidine derivatives have shown promise as potential antibacterial and antifungal compounds.[4][22][23] Their evaluation involves determining their minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).
Determining Inhibitory Activity: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[24][25] The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism.[24]
Rationale for Experimental Choice: This method is quantitative, reproducible, and can be adapted for high-throughput screening.[26] It allows for the simultaneous testing of multiple compounds against a panel of microorganisms.
Experimental Protocol: Broth Microdilution
-
Compound Preparation: Prepare serial twofold dilutions of the dihydroxypyrimidine derivatives in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth.[24]
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[24]
Assessing Cidal Activity: MBC/MFC Determination
Following MIC determination, the MBC or MFC can be determined to assess whether the compound is bacteriostatic/fungistatic (inhibits growth) or bactericidal/fungicidal (kills the organism).
Experimental Protocol: MBC/MFC Determination
-
Subculturing: Take an aliquot from the wells of the MIC plate that show no visible growth.
-
Plating: Spread the aliquot onto an agar plate that does not contain the test compound.
-
Incubation: Incubate the agar plates.
-
MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.
Exploring the Mechanism of Antimicrobial Action
Understanding how a compound kills or inhibits the growth of microorganisms is crucial for its development as a therapeutic agent. Potential mechanisms to investigate for dihydroxypyrimidine derivatives include:
-
Cell Membrane Disruption: Assays that measure the leakage of intracellular components (e.g., electrolytes, proteins) can indicate damage to the cell membrane.[10]
-
Inhibition of Key Enzymes: If a specific microbial enzyme is a suspected target, enzyme inhibition assays can be performed.
-
Molecular Docking Studies: Computational methods can be used to predict the binding interactions between the dihydroxypyrimidine derivatives and potential microbial targets.[24]
Comparative Data Summary: Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) |
| DHP-X | Staphylococcus aureus | 32[4] | 64 |
| DHP-Y | Escherichia coli | 32[4] | 128 |
| DHP-Z | Candida albicans | 32[4] | 64 |
| Ciprofloxacin (Control) | E. coli | 0.015 | 0.03 |
| Fluconazole (Control) | C. albicans | 0.5 | 1 |
Visualizing the Antimicrobial Evaluation Process
Caption: Process for antimicrobial activity evaluation.
Conclusion
The systematic evaluation of substituted dihydroxypyrimidines is a critical step in unlocking their therapeutic potential. This guide has provided a comprehensive framework for assessing their anticancer, antiviral, and antimicrobial activities. By employing a logical progression of assays, from initial screening to detailed mechanistic studies, researchers can effectively identify and characterize promising lead compounds for further development. The integration of robust experimental protocols, careful data analysis, and a clear understanding of the underlying biological principles will be paramount to the successful translation of these versatile molecules into novel therapeutics.
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A Comparative Guide to the Inhibitory Effects of Dihydroxypyrimidine Derivatives
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,5-Diamino-4,6-dihydroxypyrimidine
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents you employ. The proper management and disposal of compounds like 2,5-Diamino-4,6-dihydroxypyrimidine are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this pyrimidine derivative, grounding procedural guidance in the principles of chemical safety and regulatory responsibility.
While some safety data sheets (SDS) for this compound and its salts do not classify it as a hazardous substance under specific regulations, the lack of comprehensive toxicological and ecological data necessitates a cautious approach.[1] Therefore, it is best practice to manage it as a potentially hazardous chemical waste unless a formal hazard assessment by your institution's Environmental Health & Safety (EH&S) department determines otherwise.
Part 1: Core Safety & Handling Protocols
Before any disposal procedure, the immediate priority is to ensure personal and environmental safety. The causality behind these steps is to minimize exposure and prevent accidental release.
Personal Protective Equipment (PPE)
Handling this compound, whether in pure form or in solution, requires a standard level of laboratory PPE to prevent skin and eye contact, and inhalation of dusts.
-
Eye Protection: Wear tightly fitting safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[2]
-
Hand Protection: Use chemically impermeable gloves. Given the nature of the compound, nitrile gloves are a suitable choice.
-
Body Protection: A standard laboratory coat is required. For handling larger quantities or during spill cleanup, consider fire/flame resistant and impervious clothing.[2]
-
Respiratory Protection: All handling of the solid compound that may generate dust should be performed in a well-ventilated area, preferably a chemical fume hood, to avoid the formation and inhalation of aerosols.[2][3] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[2]
Safe Handling & Storage
Proper handling and storage are the first steps in a compliant disposal plan.
-
Ventilation: Always handle the chemical in a well-ventilated place. A local exhaust ventilation system is recommended to prevent the dispersion of dust.[1][3]
-
Avoiding Incompatibilities: Store the compound away from strong oxidizing agents.[3]
-
Containers: Keep the storage container tightly closed and store in a cool, dry, and shaded area.[1][3]
Part 2: Waste Characterization and Segregation
The cornerstone of proper chemical disposal is the accurate characterization of the waste. In the United States, this is governed by the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[4] Since this compound is not typically found on the EPA's specific lists of hazardous wastes (F, K, P, and U lists), the responsibility falls on the generator (the researcher) to determine if it exhibits any of the characteristics of hazardous waste.[4][5]
Is Your Waste Hazardous? A Self-Validating System
To ensure compliance, your waste must be evaluated against the four characteristics of hazardous waste:
-
Ignitability: Does the waste have a flashpoint of less than 60°C (140°F)? Is it an ignitable solid? this compound is not classified as flammable, but if it is dissolved in a flammable solvent, the resulting solution would be considered hazardous waste.
-
Corrosivity: Does the aqueous waste have a pH of ≤ 2 or ≥ 12.5?[6]
-
Reactivity: Is the waste unstable, does it react violently with water, or can it generate toxic gases?
-
Toxicity: Can the waste release specific toxic compounds when tested using the Toxicity Characteristic Leaching Procedure (TCLP)?[4]
Unless you have data to prove otherwise, it is prudent to manage all waste containing this compound as hazardous chemical waste.
Waste Segregation: The Key to Safe and Efficient Disposal
Proper segregation prevents dangerous chemical reactions and simplifies the disposal process.
-
Solid Waste: Collect solid waste, such as the pure compound, contaminated weigh boats, and gloves, in a separate, dedicated container from liquid waste.[7]
-
Liquid Waste: If this compound is in a solution, collect it in a compatible, leak-proof container. Do not mix it with other solvent wastes unless their compatibility is confirmed. For instance, halogenated and non-halogenated solvent wastes should generally be kept separate.[8]
-
Sharps Waste: Any needles or broken glass contaminated with the compound must be disposed of in a designated, puncture-resistant sharps container.
Part 3: Step-by-Step Disposal Protocol
This protocol outlines the systematic process for the collection, storage, and disposal of this compound waste.
Step 1: Container Selection and Labeling
-
Container Type: Use a container that is chemically compatible with the waste. High-density polyethylene (HDPE) is a common choice for both solid and liquid chemical waste.[7] Whenever possible, the original manufacturer's container can be used for surplus, unadulterated chemicals.
-
Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste".[7]
-
The full chemical name: "this compound Waste".
-
A list of all components in the container, including solvents, with approximate percentages.
-
The accumulation start date.
-
The associated hazards (e.g., "Irritant," "Handle with Caution").
-
Step 2: Accumulation and Storage
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be at or near the point of generation and under the control of laboratory personnel.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.
-
Secondary Containment: It is best practice to store the waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Step 3: Arranging for Final Disposal
-
Contact EH&S: Do not attempt to dispose of this compound down the drain or in the regular trash.[3] Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the hazardous waste.[7]
-
Professional Disposal: Your institution's EH&S department will work with a licensed hazardous waste disposal company. The most common and recommended method for disposing of this type of organic solid is controlled incineration in a facility equipped with afterburners and scrubbers to manage potential nitrogen oxide (NOx) emissions.[3][9]
Part 4: Spill and Emergency Procedures
In the event of an accidental release, immediate and correct action is critical.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1]
-
Control Ignition Sources: Remove all sources of ignition from the area.[2]
-
Containment and Cleanup:
-
Decontamination: Wash the spill area thoroughly with soap and plenty of water.
-
First Aid:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen.[7]
-
Skin Contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.[7]
-
Eye Contact: Rinse with pure water for at least 15 minutes.[2]
-
Ingestion: Rinse the mouth with water and consult a physician.[2][10]
-
Data and Workflow Summary
Table 1: Key Safety and Disposal Information
| Parameter | Guideline | Source(s) |
| Required PPE | Safety goggles, impermeable gloves, lab coat. | [2][3] |
| Handling Area | Chemical fume hood or well-ventilated area. | [1][3] |
| Waste Classification | Treat as hazardous waste unless determined otherwise by EH&S. | Prudent Practice |
| Solid Waste Segregation | Collect in a dedicated, labeled container. | [7] |
| Liquid Waste Segregation | Collect in a compatible container; do not mix with incompatible solvents. | [7][8] |
| Prohibited Disposal | Do NOT dispose of down the drain or in regular trash. | [3] |
| Recommended Disposal | Incineration via a licensed hazardous waste disposal company. | [3][9] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper handling and disposal of this compound waste.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 2,5-Diamino-4,6-dihydroxypyrimidine
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, field-proven directives for the safe handling of 2,5-Diamino-4,6-dihydroxypyrimidine and its hydrochloride salt. While some classifications under specific regulations may deem the substance as non-hazardous, a precautionary principle is paramount when dealing with compounds that have limited toxicological data.[1] This document moves beyond mere compliance, embedding a culture of safety into every procedural step.
Hazard Assessment: The Foundation of Safety
Understanding the potential risks is the critical first step in defining your protective strategy. For this compound hydrochloride, the primary concerns are skin and eye irritation.[2][3] As a solid, it also presents a risk of aerosolization, leading to potential respiratory tract irritation upon inhalation.
Key Hazard Information:
-
Skin Irritation: Classified as causing skin irritation (Category 2).[2][3]
-
Eye Irritation: Classified as causing serious eye irritation (Category 2/2A).[2][3]
-
Inhalation: While specific data is limited, dust formation should be avoided to prevent respiratory irritation.[4]
All handling procedures must be designed to mitigate these risks, starting with engineering controls as the first line of defense.
Engineering Controls: Your Primary Barrier
Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. Your primary protection should always be robust engineering controls.
-
Chemical Fume Hood: All weighing operations and solution preparations that could generate dust or aerosols must be conducted within a certified chemical fume hood.[2][5] This contains airborne particles at the source.
-
Ventilation: Ensure work is performed in a well-ventilated laboratory to prevent the accumulation of any airborne contaminants.[6][7] A local exhaust system is recommended for indoor workplaces.[2]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A risk-based approach is essential for selecting the appropriate level of PPE. The following table outlines the minimum required PPE for different laboratory activities involving this compound.
| Activity Level | Task Examples | Minimum Required PPE |
| Low Hazard | Handling sealed containers, visual inspection. | • Standard laboratory coat• Safety glasses with side shields• Single pair of nitrile gloves |
| Moderate Hazard | Weighing the solid, preparing stock solutions, transfers. | • Chemical-resistant lab coat (long-sleeved and buttoned)[8]• Chemical splash goggles[6][9]• Double-gloving (nitrile) |
| High Hazard / Spill | Large-scale synthesis, significant potential for aerosolization, cleaning spills. | • Disposable, solid-front gown over lab coat• Chemical splash goggles and a face shield• Double-gloving (nitrile)• Respiratory protection (N95 or higher)[5][6] |
-
Eye and Face Protection: Wear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[6][9] A face shield should be used in addition to goggles when there is a significant splash risk.
-
Skin Protection:
-
Gloves: Use chemical-impermeable, powder-free nitrile gloves.[9][10] Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated and every 30-60 minutes during extended procedures.[10]
-
Lab Coat: A fire- and chemical-resistant lab coat is essential.[9] It should be fully buttoned with sleeves covering the wrists.[8]
-
-
Respiratory Protection: If exposure limits are exceeded or dust cannot be controlled at the source, use a full-face respirator with an appropriate particle filter.[6][9]
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic workflow is non-negotiable for ensuring safety and experimental integrity.
-
Verify Engineering Controls: Confirm the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather Materials: Collect all necessary chemicals, glassware, and consumables.
-
Don PPE: Put on your protective equipment in the following order: lab coat, inner gloves, safety goggles, face shield (if needed), and outer gloves.
-
Work in Fume Hood: Perform all manipulations inside the certified chemical fume hood.[5]
-
Containment: Use a balance enclosure or weigh paper to contain any airborne particles.
-
Dispensing: Use a dedicated spatula. Avoid tapping or actions that create dust clouds.
-
Solubilizing: Slowly add solvent to the solid to prevent splashing.[5] If sonication is required, ensure the vial is securely capped.
-
Labeling: Clearly label the final solution with the compound name, concentration, solvent, and date.
-
Clean Workspace: Wipe down the spatula and work area with a suitable solvent (e.g., 70% ethanol). Treat all disposable wipes as contaminated waste.
-
Doff PPE: Remove PPE in an order that minimizes contamination, typically: outer gloves, face shield, goggles, lab coat, and inner gloves. Wash hands thoroughly with soap and water after removing all PPE.[9]
Emergency and Disposal Plans
Preparedness is key to mitigating the impact of an accidental exposure or spill.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4][11] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water.[2][11] If skin irritation occurs, get medical advice.[3] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do.[2][6] Seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[2][9] |
-
Protect: Wear the appropriate high-hazard level PPE, including respiratory protection.
-
Clean-Up: Carefully sweep up the solid material to avoid dispersing dust and collect it into an airtight, labeled container for disposal.[2][7]
-
Decontaminate: Clean the spill area thoroughly.
-
Chemical Waste: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6] Another option is to dissolve the material in a combustible solvent and burn it in a chemical incinerator.[7]
-
Contaminated Materials: All disposable items (gloves, wipes, weigh paper) that have come into contact with the chemical should be collected in a sealed, labeled container.
-
Compliance: Always observe all federal, state, and local environmental regulations when disposing of this substance and its containers.[1][7] Do not discharge to sewer systems.[6]
By integrating these expert-driven protocols into your daily operations, you build a resilient safety culture that protects both the researcher and the research.
References
- This compound SDS, 40769-69-5 Safety D
- Pyrimidine - Safety Data Sheet. ChemicalBook. Available online
- 2,5-Diamino-4,6-dihydroxy-pyrimidine - Safety Data Sheet. ChemicalBook. Available online
- Safety Data Sheet: this compound Hydrochloride. TCI AMERICA - Spectrum Chemical. (2018-07-06). Available online
- SAFETY DATA SHEET: this compound Hydrochloride. TCI Chemicals. (2025-07-07). Available online
- Personal protective equipment for handling 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]. Benchchem. Available online
- MSDS of this compound hydrochloride. Capot Chemical. (2014-07-02). Available online
- This compound Hydrochloride | 56830-58-1. TCI Chemicals. Available online
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- SAFETY DATA SHEET: 2-Amino-4,6-dihydroxypyrimidine. Fisher Scientific. Available online
- This compound Hydrochloride, 5G. Labscoop. Available online
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- SAFETY DATA SHEET: 2-Amino-4,6-dihydroxypyrimidine. TCI Chemicals. (2024-11-29). Available online
- Personal Protective Equipment (PPE) | Chemistry | Wits. YouTube. (2022-12-12). Available online
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
